Azido-PEG10-CH2COOH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C22H43N3O12 |
|---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C22H43N3O12/c23-25-24-1-2-28-3-4-29-5-6-30-7-8-31-9-10-32-11-12-33-13-14-34-15-16-35-17-18-36-19-20-37-21-22(26)27/h1-21H2,(H,26,27) |
InChI Key |
RWCKTHQYBUDYBM-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Azido-PEG10-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG10-CH2COOH, a heterobifunctional PEG linker crucial in bioconjugation and drug delivery. The methodologies presented are based on established chemical principles and published procedures for similar compounds, offering a robust framework for laboratory-scale production.
Introduction
This compound is a valuable crosslinking reagent featuring an azide (N₃) group at one terminus and a carboxylic acid (-COOH) group at the other, connected by a discrete polyethylene glycol (PEG) chain of ten ethylene glycol units. This linker leverages the biocompatibility and solubility-enhancing properties of the PEG spacer. The terminal azide group facilitates "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), for highly efficient and specific conjugation to alkyne- or cyclooctyne-containing molecules.[1] The carboxylic acid group allows for conventional amide bond formation with primary amines, commonly found in proteins and other biomolecules, typically mediated by activating agents like EDC and NHS.
Synthesis of this compound
The synthesis of this compound is a multi-step process that generally involves the sequential modification of a PEG diol. A representative synthetic route is outlined below, which involves the protection of one hydroxyl group, conversion of the other to an azide, followed by deprotection and oxidation of the protected hydroxyl to a carboxylic acid.
Synthetic Workflow
The overall synthetic strategy can be visualized as a three-stage process: monosubstitution of the starting PEG material, azidation of the free hydroxyl group, and subsequent modification of the protected end to yield the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are representative and may require optimization based on specific laboratory conditions and available starting materials.
Protocol 1: Synthesis of Mono-O-tert-butyldimethylsilyl-decaethylene glycol (HO-(PEG)10-OTBDMS)
-
Dissolution: Dissolve decaethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.1 equivalents).
-
Addition of Silylating Agent: Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1 equivalent) in anhydrous DCM to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the monosilylated product.
Protocol 2: Synthesis of 1-Azido-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-32-O-tert-butyldimethylsilylether (N3-(PEG)10-OTBDMS)
-
Mesylation: Dissolve HO-(PEG)10-OTBDMS (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM and cool to 0 °C.[2]
-
Addition of Mesyl Chloride: Add methanesulfonyl chloride (MsCl, 1.2 equivalents) dropwise.[2] Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Wash the reaction mixture with cold water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Azidation: Dissolve the crude mesylated intermediate in dimethylformamide (DMF). Add sodium azide (NaN₃, 3-5 equivalents) and heat the mixture to 80-100 °C for 12-16 hours.[2]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography.
Protocol 3: Synthesis of 1-Azido-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-32-ol (N3-(PEG)10-OH)
-
Deprotection: Dissolve N3-(PEG)10-OTBDMS (1 equivalent) in tetrahydrofuran (THF).
-
Addition of TBAF: Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with DCM. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography.
Protocol 4: Synthesis of this compound
-
Oxidation: Dissolve N3-(PEG)10-OH (1 equivalent) in acetone and cool to 0 °C.
-
Addition of Jones Reagent: Add Jones reagent (prepared from chromium trioxide, sulfuric acid, and water) dropwise until a persistent orange color is observed.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours.
-
Quenching: Quench the excess oxidant by adding isopropanol until the solution turns green.
-
Work-up: Neutralize the mixture with sodium bicarbonate and extract the aqueous layer with DCM. Acidify the aqueous layer with HCl and extract with DCM. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the final product.
-
Purification: Further purification can be achieved by preparative HPLC.
Purification of this compound
The purification of the final product and intermediates is critical to ensure high purity for subsequent applications. Several techniques can be employed, often in combination.
Purification Workflow
A general workflow for the purification of PEG derivatives involves initial extraction followed by chromatographic methods and dialysis for removal of small molecule impurities.
Caption: General purification and characterization workflow.
Purification Methodologies
-
Column Chromatography:
-
Silica Gel Chromatography: Effective for separating reaction intermediates and the final product from less polar impurities. A gradient of ethyl acetate in hexanes or DCM in methanol is commonly used as the eluent.
-
Size Exclusion Chromatography (SEC): Useful for removing unreacted small molecules and byproducts. It separates molecules based on their hydrodynamic volume.
-
Ion Exchange Chromatography (IEX): Particularly useful for purifying the final carboxylic acid-terminated product, as it separates molecules based on charge.
-
-
Dialysis/Ultrafiltration: These techniques are employed to remove residual salts and small organic molecules by using a semi-permeable membrane with a specific molecular weight cutoff (MWCO).
-
Precipitation: In some cases, the PEG derivative can be precipitated from the reaction solvent by the addition of a non-solvent, such as diethyl ether or cold isopropanol.
Data Presentation
The successful synthesis and purification should be confirmed by analytical techniques. The expected data is summarized below.
| Parameter | Expected Value/Result | Analytical Method |
| Purity | ≥95% | HPLC, NMR |
| Molecular Weight | 541.59 g/mol | Mass Spectrometry (MS) |
| Yield | Variable, typically >70% for each step | Gravimetric |
| ¹H NMR | Characteristic peaks for PEG backbone, azide, and carboxylic acid termini | ¹H Nuclear Magnetic Resonance |
| FT-IR | Characteristic azide stretch (~2100 cm⁻¹) and carboxyl C=O stretch (~1730 cm⁻¹) | Fourier-Transform Infrared Spectroscopy |
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The successful implementation of these protocols will yield a high-purity bifunctional linker, ready for use in a variety of bioconjugation applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and targeted drug delivery systems. Careful execution of the experimental procedures and rigorous purification are paramount to achieving the desired product quality.
References
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Azido-PEG10-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Azido-PEG10-CH2COOH in aqueous buffers. This bifunctional linker, featuring a terminal azide group for "click" chemistry and a carboxylic acid for amide bond formation, is a valuable tool in bioconjugation, drug delivery, and surface modification. Understanding its behavior in aqueous environments is critical for the successful design and execution of experiments. While specific quantitative data for this compound is not extensively published, this guide synthesizes information from analogous compounds and provides detailed protocols for empirical determination.
Physicochemical Properties and Solubility Profile
This compound is a heterobifunctional polyethylene glycol (PEG) derivative. The PEG spacer enhances the hydrophilicity and biocompatibility of the molecule.[1][2][3][4][5]
Table 1: General Solubility and Physicochemical Properties of Azido-PEG-Carboxylic Acid Compounds
| Property | Description | References |
| Appearance | White to off-white solid or viscous liquid, depending on the PEG chain length. | |
| Aqueous Solubility | Generally soluble in water and common aqueous buffers such as PBS. The hydrophilic PEG chain imparts good water solubility. | |
| Organic Solvent Solubility | Soluble in most organic solvents, including DMSO and DMF. | |
| Storage | Recommended to be stored at -20°C in a dry, dark environment, and protected from moisture. |
Experimental Protocol: Determination of Aqueous Solubility
This protocol provides a method to determine the equilibrium solubility of this compound in a specific aqueous buffer.
Workflow for Solubility Determination
Caption: Workflow for determining the aqueous solubility of this compound.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a series of vials.
-
Ensure enough solid is added so that undissolved material remains after equilibration.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Solid and Supernatant:
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Alternatively, filter the suspension using a syringe filter (e.g., 0.22 µm) that does not bind the compound.
-
-
Quantification of Solute:
-
Carefully withdraw a known volume of the clear supernatant.
-
Analyze the concentration of this compound in the supernatant using a validated analytical method such as HPLC with a suitable detector (e.g., ELSD, CAD, or MS) or a quantitative NMR (qNMR) method. A standard calibration curve should be prepared.
-
-
Calculation:
-
The determined concentration represents the equilibrium solubility of the compound in the specific buffer at the tested temperature. The results are typically expressed in mg/mL or mmol/L.
-
Stability in Aqueous Buffers
The stability of this compound in aqueous buffers is influenced by the chemical stability of its three key components: the azide group, the PEG backbone, and the carboxylic acid group.
Stability of the Azide Functional Group
The azide group is a versatile functional handle for bioconjugation via "click" chemistry. However, its stability can be compromised under certain conditions.
Table 2: Factors Affecting the Stability of the Azide Group
| Factor | Effect on Stability | Recommendations and Precautions | References |
| pH | Azides can be protonated under acidic conditions to form hydrazoic acid (HN₃), which is highly toxic and explosive. | Avoid strongly acidic conditions (pH < 5). Reactions are typically performed at neutral or slightly basic pH. | |
| Reducing Agents | The azide group can be reduced to an amine by reducing agents such as dithiothreitol (DTT) or phosphines (e.g., triphenylphosphine). | Avoid the presence of strong reducing agents if the azide functionality is to be preserved for subsequent reactions. | |
| Heavy Metals | Azides can form explosive heavy metal azides with certain metals (e.g., lead, copper, silver, mercury). | Use non-metal spatulas and avoid contact with incompatible metal surfaces. | |
| Light and Heat | Organic azides can be sensitive to light and heat, which can lead to decomposition. | Store in a dark, cool environment. |
Based on the "Rule of Six," which suggests that a compound should have at least six carbon atoms for each energetic functional group to be relatively safe, this compound is expected to be a stable organic azide under normal handling conditions due to the long PEG chain.
Stability of the PEG Backbone
The polyethylene glycol (PEG) backbone is generally considered stable and biocompatible. However, degradation can occur, primarily through hydrolysis of any ester linkages that may be present as impurities from the synthesis process, or through oxidation.
The degradation of PEG hydrogels, which contain ester linkages, is known to be pH and temperature-dependent. Hydrolysis is significantly accelerated under basic conditions (pH > 8) and to a lesser extent under acidic conditions, compared to neutral pH. While this compound does not inherently contain ester bonds in its primary structure, it is important to be aware that prolonged exposure to harsh pH conditions and elevated temperatures could potentially affect the integrity of the PEG chain, especially if ester-containing impurities are present from manufacturing.
Experimental Protocol: Assessment of Aqueous Stability
This protocol outlines a method for evaluating the stability of this compound in aqueous buffers over time.
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in aqueous buffers.
Methodology:
-
Preparation of Solutions:
-
Dissolve this compound in the desired aqueous buffers (e.g., acetate buffer pH 5.5, PBS pH 7.4, borate buffer pH 8.5) to a known concentration.
-
-
Incubation:
-
Aliquot the solutions into sealed vials and incubate them at controlled temperatures (e.g., 4°C, 25°C, and an elevated temperature like 40°C for accelerated stability testing).
-
Protect the samples from light.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot from each vial.
-
-
Analysis:
-
Immediately analyze the samples using a stability-indicating analytical method, such as reverse-phase HPLC with a suitable detector (e.g., CAD, ELSD, or MS).
-
The analytical method should be able to separate the intact this compound from any potential degradation products.
-
-
Evaluation:
-
Quantify the peak area of the intact compound at each time point and calculate the percentage remaining relative to the initial time point (t=0).
-
If significant degradation is observed, mass spectrometry can be used to identify the degradation products.
-
The degradation kinetics (e.g., half-life) can be determined by plotting the percentage of the remaining compound against time.
-
Reactivity and Functional Group Considerations
The utility of this compound lies in its two terminal functional groups. The stability and reactivity of these groups are key to its application.
Carboxylic Acid Activation
The carboxylic acid group is relatively stable but requires activation to react with primary amines to form a stable amide bond. A common method for activation is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).
Logical Flow of Carboxylic Acid Activation and Conjugation
Caption: Logical flow for the activation and conjugation of the carboxylic acid moiety.
The activation reaction is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is more efficient at a slightly basic pH (7.2-8.0). The resulting NHS ester is susceptible to hydrolysis, so it is typically used immediately after preparation.
Summary and Recommendations
-
Solubility: this compound is expected to be readily soluble in a variety of aqueous buffers due to its PEG chain. However, for applications requiring high concentrations, it is crucial to experimentally determine the solubility limit in the specific buffer system and at the intended temperature using the protocol provided.
-
Stability: The compound is generally stable when stored properly at -20°C in a dry, dark environment . In aqueous solutions, potential degradation pathways include the reduction of the azide group and hydrolysis of the PEG backbone, especially under harsh pH conditions and elevated temperatures. It is recommended to avoid strongly acidic conditions (pH < 5) to prevent the formation of hazardous hydrazoic acid. For long-term experiments in solution, a stability study should be conducted using the outlined protocol to understand the degradation profile under the specific experimental conditions.
-
Reactivity: The carboxylic acid requires activation for conjugation to amines. The two-step EDC/NHS activation and conjugation protocol is a standard and effective method. The azide group is available for "click" chemistry reactions, provided it is not exposed to reducing agents.
By carefully considering the solubility and stability profiles and following the recommended experimental protocols, researchers can effectively utilize this compound in their drug development and bioconjugation applications.
References
- 1. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azide - Wikipedia [en.wikipedia.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
Navigating the Terminology: A Technical Guide to PEG10 in Molecular Biology
In the landscape of molecular biology and drug development, precision in terminology is paramount. The term "PEG10" can refer to two distinct entities: a PEG10 linker , a synthetic polymer used in bioconjugation, and Paternally Expressed Gene 10 (PEG10) , a retrotransposon-derived gene with significant roles in development and disease. This technical guide provides an in-depth exploration of both, clarifying their respective features and functions for researchers, scientists, and drug development professionals.
Part 1: The PEG10 Linker: A Versatile Tool in Bioconjugation
A PEG10 linker is a specific type of polyethylene glycol (PEG) linker, characterized by a chain of ten repeating ethylene glycol units. These linkers are instrumental in the field of bioconjugation, serving as flexible spacers to connect two or more molecules. Their application is particularly prominent in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]
Core Features and Physicochemical Properties
The utility of PEG linkers, including the PEG10 variant, stems from their unique physicochemical properties that enhance the characteristics of the molecules they modify.[3][4] The core benefits of incorporating a PEG10 linker include:
-
Enhanced Hydrophilicity and Solubility : PEG linkers are highly soluble in aqueous environments, a property conferred to the conjugated molecule. This is particularly advantageous for hydrophobic drugs, improving their formulation, stability, and bioavailability.[]
-
Improved Pharmacokinetics : The hydrophilic nature of the PEG linker creates a hydration shell around the conjugated molecule. This increases its hydrodynamic radius, which in turn can reduce renal clearance and extend its circulation half-life in the body.
-
Reduced Immunogenicity : The "stealth" properties imparted by the PEG hydration shell can mask the conjugated molecule from the host's immune system, thereby reducing its immunogenicity.
-
Precise and Flexible Spacing : As a monodisperse linker, PEG10 provides a defined and consistent spacing between the conjugated molecules. This precise distance is crucial for maintaining the biological activity of proteins or antibodies and ensuring optimal interaction with their targets.
-
Biocompatibility : PEG is a biocompatible and non-toxic polymer, making it suitable for in vivo applications.
Quantitative Data for PEG10 Linker
The following table summarizes key quantitative properties of a PEG10 linker, derived from data on polyethylene glycol chains.
| Property | Value | Reference |
| Number of PEO units | 10 | |
| Approximate Molecular Weight (Daltons) | ~500 | |
| Calculated Contour Length (nm) | ~2.8 | |
| Calculated Flory Radius (nm) | ~1.1 |
Note: The contour length is calculated based on a PEO unit length of 0.28 nm in water. The Flory radius is an approximation of the polymer's size in solution.
Applications in Drug Development
PEG10 linkers are integral components in the design of sophisticated drug delivery systems.
-
Antibody-Drug Conjugates (ADCs) : In ADCs, a PEG linker connects a potent cytotoxic drug to a monoclonal antibody. The linker ensures the stability of the conjugate in circulation and allows for the controlled release of the drug at the target tumor site. The hydrophilicity of the PEG linker can help to overcome the hydrophobicity of the cytotoxic payload, reducing aggregation and improving the overall therapeutic profile of the ADC.
-
PROTACs : PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. PEG linkers are often used to connect the target-binding and E3 ligase-binding moieties, providing the necessary flexibility and spatial orientation for the formation of a productive ternary complex.
Experimental Workflow for ADC Synthesis using a PEG Linker
The following diagram illustrates a general workflow for the synthesis of an Antibody-Drug Conjugate (ADC) utilizing a PEG linker.
Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Detailed Experimental Protocol: Protein PEGylation
This protocol provides a general method for the conjugation of a PEG linker to a protein via primary amines (e.g., lysine residues).
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-activated PEG10 linker
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
-
Characterization equipment (e.g., SDS-PAGE, Mass Spectrometry)
Procedure:
-
Protein Preparation : Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.
-
PEG Linker Preparation : Dissolve the NHS-activated PEG10 linker in the reaction buffer immediately before use.
-
Conjugation Reaction :
-
Add the PEG linker solution to the protein solution at a desired molar excess (e.g., 5-20 fold molar excess of PEG linker to protein).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring. The optimal reaction time may need to be determined empirically.
-
-
Quenching : Add the quenching solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-activated PEG linker. Incubate for 30 minutes at room temperature.
-
Purification :
-
Purify the PEGylated protein from unreacted PEG linker and other reagents using Size Exclusion Chromatography (SEC).
-
Monitor the elution profile by UV absorbance at 280 nm. The PEGylated protein will elute earlier than the unmodified protein due to its increased hydrodynamic radius.
-
Collect the fractions containing the PEGylated protein.
-
-
Characterization :
-
Analyze the purified fractions by SDS-PAGE to confirm the increase in molecular weight of the PEGylated protein.
-
Determine the extent of PEGylation (number of PEG chains per protein) using techniques such as Mass Spectrometry or HPLC.
-
Part 2: Paternally Expressed Gene 10 (PEG10): A Gene of Retrotransposon Origin
Distinct from the synthetic linker, Paternally Expressed Gene 10 (PEG10) is an imprinted gene found in mammals, believed to have originated from a retrotransposon. It plays a crucial role in embryonic development, particularly in placenta formation, and its dysregulation has been implicated in various cancers.
Genomic Organization and Protein Products
The PEG10 gene is located on human chromosome 7q21. It encodes two main protein products through a -1 ribosomal frameshift mechanism:
-
PEG10-RF1 : A gag-like protein.
-
PEG10-RF1/2 : A larger gag-pol-like fusion protein.
Biological Functions and Role in Disease
-
Embryonic Development : Knockout studies in mice have demonstrated that PEG10 is essential for early embryonic development and the formation of the placenta.
-
Cancer : PEG10 is overexpressed in several cancers, including hepatocellular carcinoma, breast cancer, and lung cancer, where it acts as an oncogene. Its overexpression is associated with increased cell proliferation, migration, and invasion, and it can inhibit apoptosis.
-
Signaling Pathways : PEG10 has been shown to interact with and modulate key cellular signaling pathways. A notable interaction is with the Transforming Growth Factor-beta (TGF-β) signaling pathway.
PEG10 in the TGF-β Signaling Pathway
The TGF-β signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis. In some cellular contexts, particularly in certain cancers, PEG10 has been shown to antagonize this pathway. PEG10 can bind to TGF-β receptors, such as ALK1, and inhibit downstream signaling. This inhibition can contribute to the pro-proliferative and anti-apoptotic effects of PEG10 in cancer cells.
The following diagram illustrates the inhibitory effect of the PEG10 protein on the TGF-β signaling pathway.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of the Azide and Carboxylic Acid Groups
This technical guide provides a comprehensive overview of the azide and carboxylic acid functional groups, two chemical moieties of paramount importance in modern drug discovery, chemical biology, and bioconjugation. We will explore their core chemical principles, detail their applications, provide quantitative data for key reactions, and present detailed experimental protocols and workflows.
Part 1: The Azide Group (-N₃)
The azide functional group has become an indispensable tool in biomedical research, primarily due to its unique combination of properties. It is small, metabolically stable, and bioorthogonal—meaning it does not participate in or interfere with native biochemical processes.[1][2][3] This allows for highly specific chemical modifications of biomolecules in complex environments, including within living cells.[1][4]
Core Properties and Reactivity
The azide group's utility stems from its distinct chemical characteristics:
-
Bioorthogonality : Azides are virtually absent from biological systems and are stable in aqueous environments, making them ideal chemical reporters. They do not react with the vast array of functional groups found in cells until a specific reaction partner is introduced.
-
Small Size : Its small steric footprint allows it to be incorporated into biomolecules like sugars, amino acids, or nucleotides with minimal perturbation to their structure and function.
-
Unique Reactivity : The azide can act as a soft electrophile, reacting with soft nucleophiles like phosphines, or as a 1,3-dipole in cycloaddition reactions with alkynes. This selective reactivity is the foundation of its use in bioorthogonal chemistry.
Key Bioorthogonal Reactions and Applications
Three primary classes of bioorthogonal reactions have been developed to target the azide group: the Staudinger ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
Staudinger Ligation : This was one of the first bioorthogonal reactions developed. It involves the reaction of an azide with an engineered triarylphosphine to form a stable amide bond. A key advantage is that it does not require a metal catalyst, making it highly biocompatible for use in living systems. However, it is often limited by slower reaction kinetics compared to click chemistry reactions.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : As the quintessential "click chemistry" reaction, CuAAC joins an azide and a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole linkage. This reaction is extremely efficient, high-yielding, and stereospecific. The resulting triazole is not just a linker; it is metabolically stable and can mimic the properties of an amide bond. The primary limitation for in vivo applications is the cytotoxicity of the copper(I) catalyst.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To overcome the toxicity of CuAAC, SPAAC was developed. This reaction uses a strained cyclooctyne that reacts rapidly and selectively with an azide without the need for a catalyst. SPAAC has become a vital tool for labeling biomolecules in living cells and for creating targeted therapeutics like antibody-drug conjugates (ADCs).
These reactions enable a wide range of applications, including:
-
Metabolic Labeling : Introducing azide-modified metabolic precursors (e.g., sugars, amino acids) into cells to track their incorporation into biomolecules like glycans and proteins.
-
Drug Discovery : Synthesizing large libraries of potential drug candidates using the reliable triazole linkage formed by click chemistry.
-
Bioconjugation : Linking molecules of interest, such as fluorescent dyes or drugs, to specific sites on proteins, antibodies, or nucleic acids.
-
In Vivo Imaging : Visualizing the distribution and dynamics of biomolecules in living organisms.
Quantitative Data for Azide-Based Reactions
The choice of a bioorthogonal reaction depends on the experimental context, with reaction kinetics and biocompatibility being critical parameters.
| Reaction | **Second-Order Rate Constant (M⁻¹s⁻¹) ** | Catalyst Required | Key Features & Limitations |
| Staudinger Ligation | ~0.002 | No | Highly biocompatible; no catalyst needed. Suffers from slow kinetics and potential phosphine oxidation. |
| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10² - 10³ | Yes (Copper I) | Extremely fast and high-yielding. Copper catalyst is toxic to living cells. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~0.1 - 1.0 | No | Excellent for live-cell applications as it requires no catalyst. Cyclooctyne probes can be bulky. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell-Surface Glycans with an Azido-Sugar
This protocol describes the incorporation of an azide-containing sugar into cellular glycans, which can then be detected via click chemistry.
Materials:
-
Mammalian cell line of choice
-
Cell culture medium and supplements
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
-
Fluorescently-labeled alkyne probe (e.g., DBCO-PEG4-5/6-carboxyrhodamine)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Flow cytometer or fluorescence microscope
Methodology:
-
Cell Culture : Culture mammalian cells to a desired confluency in a multi-well plate or flask.
-
Metabolic Labeling : Supplement the normal growth medium with Ac₄ManNAz to a final concentration of 25-50 µM.
-
Incubation : Incubate the cells for 1-3 days. During this time, the cells will metabolize the Ac₄ManNAz and incorporate N-azidoacetyl sialic acid (SiaNAz) into their cell-surface glycans.
-
Cell Harvesting and Washing : Gently harvest the cells and wash them three times with cold PBS to remove any unincorporated azido-sugar.
-
Ligation Reaction (SPAAC) : Resuspend the washed cells in PBS containing the fluorescently-labeled DBCO-alkyne probe (e.g., at 10-50 µM).
-
Incubation : Incubate the cells for 30-60 minutes at room temperature or 37°C to allow the SPAAC reaction to proceed.
-
Washing : Wash the cells three times with cold PBS to remove the unreacted probe.
-
Fixation (Optional) : If required for microscopy, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Analysis : Analyze the labeled cells by flow cytometry to quantify the fluorescence or by fluorescence microscopy to visualize the location of the labeled glycans.
Protocol 2: General Procedure for Staudinger Ligation
This protocol outlines the basic steps for ligating an azide-containing molecule to a phosphine probe.
Materials:
-
Azide-containing molecule (e.g., azido-peptide)
-
Engineered triarylphosphine reagent (e.g., with an ortho-ester group)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Anhydrous solvent if starting materials are not water-soluble (e.g., THF or DMF)
Methodology:
-
Dissolution : Dissolve the azide-containing molecule in the appropriate aqueous buffer.
-
Reagent Addition : Add the phosphine reagent to the solution. The stoichiometry may need to be optimized, but often a slight excess of the phosphine is used.
-
Reaction : Allow the reaction to proceed at room temperature for 2-12 hours. The reaction progress can be monitored using analytical techniques like HPLC or mass spectrometry.
-
Purification : Once the reaction is complete, the resulting amide-linked conjugate can be purified from excess reagents using standard techniques such as dialysis, size-exclusion chromatography, or HPLC.
Visualization of Azide-Related Workflow
Caption: Workflow for labeling cellular glycans using an azido-sugar and SPAAC.
Part 2: The Carboxylic Acid Group (-COOH)
The carboxylic acid functional group is fundamental to the chemistry of life and plays a cardinal role in drug design. It is present in amino acids, fatty acids, and a vast number of pharmaceuticals, including widely used non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics.
Core Properties and Reactivity
The importance of the carboxylic acid group stems from its physicochemical properties:
-
Acidity : Carboxylic acids are Brønsted-Lowry acids that donate a proton to form a resonance-stabilized carboxylate anion (-COO⁻). At physiological pH, they are typically ionized, which enhances water solubility.
-
Hydrogen Bonding : The group can act as both a hydrogen bond donor (the -OH part) and a hydrogen bond acceptor (the C=O part). This allows it to form strong interactions with biological targets like proteins and enzymes, often forming a key part of a drug's pharmacophore.
-
Reactivity : The carboxyl group can be converted into a variety of other functional groups, most notably amides and esters. However, direct conversion to an amide by reaction with an amine is difficult due to a competing acid-base reaction that forms a highly unreactive carboxylate salt. Therefore, activation is required.
Key Reactions and Applications in Drug Development
The primary reaction involving carboxylic acids in drug development and bioconjugation is the formation of a stable amide bond, which requires an activation step.
Carbodiimide-Mediated Amide Bond Formation: This is the most common strategy for activating carboxylic acids. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and Dicyclohexylcarbodiimide (DCC) react with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by a primary amine to form the desired amide bond.
To improve efficiency and stability, and to reduce side reactions, the activation is often performed in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). These additives react with the O-acylisourea intermediate to form a more stable, yet still reactive, ester (e.g., an NHS-ester). This two-step, one-pot process is the foundation of many bioconjugation protocols.
Applications include:
-
Peptide Synthesis : Forming the peptide bonds that link amino acids together.
-
Bioconjugation : Covalently attaching drugs, probes, or polymers to proteins (targeting the side chains of aspartic acid and glutamic acid or the C-terminus).
-
Prodrugs : Converting a carboxylic acid drug into an ester prodrug to improve its pharmacokinetic properties, such as oral bioavailability. The ester is later hydrolyzed in vivo to release the active carboxylic acid.
-
Surface Functionalization : Modifying the surfaces of nanoparticles or biomaterials to attach targeting ligands or other molecules.
Quantitative Data for Carboxylic Acid Activation
The efficiency of amide bond formation is highly dependent on the reagents and conditions used.
| Coupling Reagent | Additive | Typical Yield | Key Features & Byproduct |
| EDC (Water-Soluble) | NHS | >90% | Ideal for aqueous bioconjugation. Byproduct (isourea) is water-soluble and easily removed. |
| DCC (Organic-Soluble) | HOBt | High | Commonly used in solid-phase peptide synthesis. Byproduct (dicyclohexylurea) is insoluble in most organic solvents and removed by filtration. |
| HATU/HBTU | None (activator included) | Very High | Urionium/aminium-based reagents that are highly efficient but more expensive. Used for difficult couplings. |
Experimental Protocols
Protocol 3: EDC/NHS-Mediated Conjugation of a Small Molecule to a Protein
This protocol describes a general method for labeling a protein's available carboxyl groups with an amine-containing small molecule (e.g., a fluorescent dye or drug).
Materials:
-
Protein solution in a suitable buffer (e.g., MES buffer, pH 6.0)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing small molecule
-
Reaction buffer (e.g., MES, pH 6.0)
-
Quenching buffer (e.g., Tris or hydroxylamine, pH 8.0)
-
Purification system (e.g., dialysis cassette or size-exclusion chromatography column)
Methodology:
-
Buffer Exchange : Ensure the protein is in an amine-free buffer, such as MES, at a slightly acidic pH (e.g., 6.0) to favor activation of the carboxyl groups.
-
Reagent Preparation : Prepare fresh stock solutions of EDC and NHS in water or anhydrous DMSO immediately before use.
-
Activation Step : Add EDC (e.g., 10-fold molar excess over protein) and NHS (e.g., 25-fold molar excess) to the protein solution.
-
Incubation : Allow the activation reaction to proceed for 15-30 minutes at room temperature. This forms the semi-stable NHS-ester on the protein's carboxyl groups.
-
Conjugation Step : Add the amine-containing small molecule (e.g., 20 to 50-fold molar excess) to the activated protein solution.
-
pH Adjustment (Optional but Recommended) : For efficient reaction with the primary amine, the pH can be raised to 7.2-7.5.
-
Incubation : Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching : Add a quenching buffer (e.g., Tris to a final concentration of 50 mM) to stop the reaction by consuming any unreacted NHS-esters.
-
Purification : Remove excess small molecule and reaction byproducts by dialysis or size-exclusion chromatography to obtain the purified protein conjugate.
-
Characterization : Confirm the success of the conjugation and determine the degree of labeling using techniques like UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE.
Visualization of Carboxylic Acid Activation Pathway
Caption: Reaction pathway for carbodiimide (EDC) and NHS-mediated amide bond formation.
References
An In-depth Technical Guide to Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional Polyethylene Glycol (PEG) linkers are macromolecules that play a critical role in modern bioconjugation and drug delivery.[1] They consist of a central, biocompatible PEG chain with two distinct reactive functional groups at each terminus.[1][2] This unique dual-reactivity allows for the precise and covalent linkage of two different molecules, such as a targeting antibody and a therapeutic drug, in a controlled, stepwise manner.[2][3]
The PEG component is fundamental to the linker's utility, imparting several beneficial properties to the resulting conjugate. These include enhanced solubility and stability, especially for hydrophobic molecules, a prolonged circulation half-life by providing a protective hydrophilic shield against enzymatic degradation, and reduced immunogenicity. The ability to customize the length of the PEG chain provides fine control over the pharmacokinetic properties and spatial orientation of the conjugated molecules.
These characteristics make heterobifunctional PEG linkers indispensable tools in the development of advanced therapeutics like antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and various targeted drug delivery systems.
Common Heterobifunctional PEG Linker Chemistries
The versatility of heterobifunctional PEG linkers stems from the wide array of reactive functional groups that can be incorporated at their termini. The choice of these groups is dictated by the available functional groups on the molecules to be conjugated (e.g., primary amines on lysine residues or sulfhydryl groups on cysteine residues of a protein). This allows for highly specific, orthogonal conjugation strategies.
| Functional Group | Target Moiety | Resulting Bond | Key Characteristics |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide | High reactivity, stable bond, common for protein labeling. |
| Maleimide | Sulfhydryl/Thiol (-SH) | Thioether | Highly specific for thiols, stable bond, widely used for cysteine conjugation. |
| Azide (-N₃) | Alkyne / DBCO | Triazole | Bioorthogonal "click chemistry," high efficiency, biocompatible reaction conditions. |
| Alkyne | Azide (-N₃) | Triazole | Partner for azide in "click chemistry" reactions. |
| DBCO (Dibenzocyclooctyne) | Azide (-N₃) | Triazole | Enables copper-free "click chemistry," ideal for in vivo applications. |
| Orthopyridyl Disulfide (OPSS) | Sulfhydryl/Thiol (-SH) | Disulfide | Forms a cleavable disulfide bond, useful for drug release mechanisms. |
| Aldehyde/Ketone | Hydrazide / Aminooxy | Hydrazone / Oxime | Forms bonds that can be reversible under acidic conditions. |
| Carboxyl (-COOH) | Primary Amine (-NH₂) | Amide | Requires activation (e.g., with EDC) to react with amines. |
Core Applications in Drug Development
The unique properties of heterobifunctional PEG linkers have positioned them as a core technology in several areas of advanced drug development.
Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. Heterobifunctional PEG linkers are pivotal in this architecture, connecting the antibody to the drug payload. The linker not only ensures stable attachment but also improves the overall pharmacokinetic profile of the ADC, enhancing water solubility, extending its half-life, and reducing immunogenicity.
PROteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins. They consist of a ligand that binds the target protein and another ligand for an E3 ubiquitin ligase, joined by a linker. PEG linkers are frequently used in PROTAC design to connect the two ligands, and the linker's length and flexibility are critical for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for ubiquitination and subsequent degradation.
Peptide and Small Molecule Therapeutics
Many promising peptide and small-molecule drugs suffer from poor solubility and rapid enzymatic degradation in vivo. Attaching these molecules to a targeting ligand (like a peptide or antibody) via a heterobifunctional PEG linker can overcome these limitations. The PEG chain enhances solubility and shields the therapeutic from enzymatic cleavage, significantly improving its stability and half-life.
Quantitative Performance Data
The selection of a linker and conjugation strategy significantly impacts the final product's purity and performance. The following table summarizes typical performance data comparing different conjugation chemistries for conjugating a model antibody with a small molecule drug.
| Parameter | Homobifunctional Linker (e.g., NHS-PEG-NHS) | Heterobifunctional Linker (e.g., Mal-PEG-NHS) |
| Control over Reaction | Low (one-step process) | High (controlled two-step process) |
| Primary Side Products | Intramolecular crosslinking, polymerization | Fewer side products due to orthogonal chemistry |
| Typical Yield of Desired Conjugate | Variable, often lower | Higher and more consistent |
| Product Homogeneity | Heterogeneous mixture, requires extensive purification | More homogeneous and well-defined product |
| Drug-to-Antibody Ratio (DAR) Control | Difficult to control | More precise control over DAR |
Key Experimental Protocols
The following are detailed protocols for common bioconjugation techniques using heterobifunctional PEG linkers.
Protocol 1: Protein-Molecule Conjugation using NHS-Ester-PEG-Maleimide
This protocol describes the conjugation of a protein with available primary amines (Protein-NH₂) to a molecule with a free sulfhydryl group (Molecule-SH).
Materials:
-
Protein-NH₂ in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Molecule-SH
-
NHS-Ester-PEG-Maleimide
-
Anhydrous DMSO or DMF
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
Step 1: Activation of Protein with NHS-Ester-PEG-Maleimide
-
Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening.
-
Immediately before use, dissolve the linker in DMSO or DMF to a stock concentration of 10-20 mM.
-
Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM.
-
Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.
Step 2: Conjugation with Sulfhydryl-Containing Molecule
-
Immediately add the Molecule-SH to the desalted Maleimide-PEG-Protein solution. A 1.5- to 5-fold molar excess of the SH-molecule over the protein is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
To quench the reaction, a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol can be added.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted components.
Protocol 2: Protein Labeling via Copper-Free Click Chemistry using DBCO-PEG-NHS Ester
This protocol outlines the conjugation of an azide-containing molecule to a protein with available primary amines.
Materials:
-
Protein-NH₂ in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Azide-containing molecule
-
DBCO-PEG-NHS Ester
-
Anhydrous DMSO or DMF
-
PBS, pH 7.4
-
Desalting column
Procedure:
Step 1: Labeling of Protein with DBCO-PEG-NHS Ester
-
Equilibrate the vial of DBCO-PEG-NHS Ester to room temperature before opening.
-
Prepare a 10 mM stock solution of the linker in DMSO or DMF immediately before use.
-
Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
Quench the reaction by adding a small volume of 1M Tris-HCl, pH 8.0.
-
Remove excess, unreacted DBCO-PEG-NHS Ester using a desalting column equilibrated with PBS, pH 7.4.
Step 2: Click Reaction with Azide-Containing Molecule
-
Add the azide-containing molecule to the purified DBCO-labeled protein. A 5- to 10-fold molar excess of the azide molecule is recommended.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction can be monitored by SDS-PAGE or HPLC.
-
Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.
Conclusion
Heterobifunctional PEG linkers are versatile and powerful tools that have become central to the design of sophisticated bioconjugates and targeted therapies. By providing a stable, biocompatible, and highly customizable bridge between two different molecules, they enable significant improvements in the pharmacokinetic and therapeutic profiles of drugs. From enhancing the efficacy and safety of ADCs to enabling novel protein degradation strategies with PROTACs, the continued innovation and application of these linkers are set to drive the next generation of precision medicine.
References
CAS number and supplier information for Azido-PEG10-CH2COOH.
This document provides core technical information for Azido-PEG10-CH2COOH, a heterobifunctional PEG linker used extensively in bioconjugation, drug delivery, and proteomics. It is intended for researchers, scientists, and professionals in the field of drug development and biomedical research.
Chemical Information
This compound is a polyethylene glycol (PEG) derivative containing an azide (N3) group at one end and a carboxylic acid (-COOH) group at the other. The azide group allows for covalent conjugation to alkyne-containing molecules via copper-catalyzed or strain-promoted click chemistry, while the carboxylic acid can be activated to react with primary amines. The PEG chain itself is a hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the conjugated molecule.
CAS Number: 1644163-57-4[1][2]
Supplier Information
The following table summarizes publicly available information for suppliers of this compound. This information is for informational purposes only and does not constitute an endorsement of any particular supplier.
| Supplier | Product Name | Purity | Notes |
| BroadPharm | Azido-PEG10-acid | 98%[2] | Offers GMP-grade inquiries.[2] |
| PurePEG | Azido-PEG10-acid | Not specified | - |
| MedchemExpress | This compound | Not specified | Marketed as a PROTAC linker.[3] |
| BorenPharm | This compound | 95% | - |
| Biopharma PEG | N3-PEG10-CH2COOH | ≥95% | Offers a range of monodispersed PEG linkers. |
| BOC Sciences | This compound | Not specified | - |
Experimental Protocols & Applications
This compound is a versatile tool in bioconjugation. The azide and carboxylic acid functional groups allow for a variety of conjugation strategies.
General Reaction Scheme:
-
Activation of Carboxylic Acid: The terminal carboxylic acid can be activated using carbodiimide chemistry (e.g., with EDC and NHS) to form an NHS ester. This activated ester can then react with primary amines on proteins, peptides, or other molecules to form a stable amide bond.
-
Click Chemistry: The azide group can undergo a cycloaddition reaction with an alkyne. This can be a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) with a cyclooctyne like DBCO or BCN.
Logical Workflow for Information Retrieval
The following diagram illustrates the process of identifying the key technical information for this compound.
Caption: Information retrieval workflow for this compound.
References
Methodological & Application
Application Notes and Protocols for Azido-PEG10-CH2COOH in Copper-Catalyzed Click Chemistry (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Azido-PEG10-CH2COOH in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This bifunctional linker is particularly valuable in bioconjugation and the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), where precise covalent linkage of molecular entities is paramount.[1] The inclusion of a hydrophilic polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[2][]
Introduction to this compound in CuAAC
This compound is a heterobifunctional linker featuring a terminal azide group for participation in CuAAC reactions and a carboxylic acid group for subsequent conjugation to amine-containing molecules via amide bond formation. The PEG10 spacer provides a flexible, hydrophilic linkage that can improve the solubility and reduce the immunogenicity of the conjugated biomolecule.[2]
The CuAAC reaction is a highly efficient and specific 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring, which serves as a robust covalent linkage.[4] The reaction is bio-orthogonal, meaning the reactive groups do not typically interact with biological functionalities, making it ideal for complex biological systems.
Key Features of CuAAC with this compound:
-
High Specificity: The azide and alkyne groups react exclusively with each other.
-
High Yield: Reactions typically proceed with high conversion rates.
-
Mild Reaction Conditions: CuAAC can be performed in aqueous buffers and at room temperature.
-
Biocompatibility: The reaction is well-tolerated by a wide range of biomolecules.
-
Versatility: The carboxylic acid handle allows for further functionalization post-click reaction.
Experimental Protocols
This section outlines a general protocol for the CuAAC reaction between this compound and an alkyne-modified biomolecule. Optimization may be required based on the specific properties of the alkyne-containing substrate.
Materials and Reagents
| Reagent | Recommended Stock Solution/Concentration |
| This compound | 10 mM in DMSO or water |
| Alkyne-modified biomolecule | 1-10 mg/mL in a suitable buffer |
| Copper(II) Sulfate (CuSO₄) | 20 mM in water |
| Sodium Ascorbate | 100 mM in water (prepare fresh) |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | 50 mM in water |
| Reaction Buffer | 100 mM Sodium Phosphate Buffer, pH 7.0-7.5 |
| Solvents for Purification | Acetonitrile, Water (HPLC grade) |
General Protocol for CuAAC Bioconjugation
This protocol is designed for a 200 µL reaction volume. The final concentrations of key reagents are critical for reaction efficiency and may need to be optimized. A good starting point is a final CuSO₄ concentration of 2 mM and a CuSO₄:THPTA ratio of 1:5.
-
Preparation of Reactant Mixture:
-
In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and this compound in the reaction buffer. A 10-fold molar excess of the azido-linker is recommended as a starting point.
-
Adjust the volume with the reaction buffer to 167 µL.
-
-
Preparation of Copper Catalyst Premix:
-
In a separate tube, prepare a premix of the copper catalyst by adding 10 µL of 50 mM THPTA ligand to 10 µL of 20 mM CuSO₄.
-
Vortex the solution briefly.
-
-
Initiation of the Click Reaction:
-
Add the 20 µL of the copper catalyst premix to the reactant mixture.
-
To initiate the reaction, add 13 µL of freshly prepared 100 mM sodium ascorbate.
-
Gently vortex the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be protected from light.
-
-
Reaction Monitoring and Quenching (Optional):
-
The reaction progress can be monitored by LC-MS or HPLC.
-
The reaction can be quenched by the addition of a chelating agent like EDTA.
-
Purification of the PEGylated Conjugate
Purification is essential to remove unreacted reagents and byproducts. The choice of purification method depends on the properties of the conjugate.
-
Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller unreacted molecules.
-
Reverse-Phase HPLC (RP-HPLC): A common method for purifying and analyzing bioconjugates. A gradient of acetonitrile in water with a modifier like trifluoroacetic acid (TFA) is typically used.
-
Ion-Exchange Chromatography (IEX): Can be used to separate molecules based on charge differences between the starting material and the product.
Characterization
The final product should be characterized to confirm successful conjugation and purity.
-
Mass Spectrometry (LC-MS): To confirm the molecular weight of the conjugate.
-
HPLC: To assess the purity of the final product.
-
NMR Spectroscopy: Can be used to confirm the formation of the triazole ring.
Quantitative Data Summary
The following table provides a summary of typical reaction parameters and expected outcomes for a CuAAC reaction using this compound. These values are illustrative and may require optimization for specific applications.
| Parameter | Typical Range / Value | Notes |
| Molar Ratio (Azide:Alkyne) | 2:1 to 50:1 | A molar excess of the azido-linker is generally used to drive the reaction to completion. |
| Concentration of Alkyne | 1 µM - 10 mM | Dependent on the solubility and nature of the biomolecule. |
| Copper(I) Catalyst | 0.1 - 5 mol% (relative to the limiting reagent) | Higher concentrations can lead to biomolecule damage. The use of a ligand is highly recommended. |
| Reducing Agent (Ascorbate) | 5-10 fold excess over Copper(II) | Ensures the copper remains in the active Cu(I) state. |
| Ligand (e.g., THPTA) | 1-5 fold excess over Copper(II) | Stabilizes the Cu(I) ion, accelerates the reaction, and protects the biomolecule from oxidative damage. |
| Reaction Time | 30 minutes - 24 hours | Dependent on concentration, temperature, and the specific reactants. |
| Temperature | Room Temperature (20-25 °C) to 50 °C | Higher temperatures can increase the reaction rate but may be detrimental to sensitive biomolecules. |
| pH | 6.0 - 8.0 | CuAAC is generally tolerant of a wide pH range, but optimal conditions are often near neutral for bioconjugation. |
| Solvent | Aqueous buffers, DMSO, DMF, t-BuOH/H₂O mixtures | The choice of solvent depends on the solubility of the reactants. For biomolecules, aqueous buffers are preferred. |
| Expected Yield | > 80% | CuAAC reactions are known for their high efficiency and yields. |
Visualizing the Workflow and Mechanism
CuAAC Reaction Mechanism
The following diagram illustrates the catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition.
Caption: The catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Experimental Workflow
The following diagram outlines the general experimental workflow for a CuAAC bioconjugation experiment.
Caption: General experimental workflow for CuAAC bioconjugation.
References
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azido-PEG10-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the efficient and specific covalent ligation of molecules in complex biological environments.[1][2] This copper-free "click chemistry" reaction proceeds rapidly between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule under mild, physiological conditions.[1][2] The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for in vivo applications and the modification of sensitive biomolecules.[3]
Azido-PEG10-CH2COOH is a heterobifunctional linker featuring a terminal azide group for SPAAC and a carboxylic acid for further functionalization, connected by a hydrophilic 10-unit polyethylene glycol (PEG) spacer. This PEG linker enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate. These characteristics make this compound a valuable tool in various applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and targeted drug delivery systems.
These application notes provide a detailed protocol for the conjugation of this compound to a DBCO-functionalized molecule, a summary of key quantitative data, and a visual representation of the experimental workflow.
Data Presentation
Optimizing SPAAC reactions requires an understanding of the key parameters that influence reaction kinetics and efficiency. The following table summarizes important quantitative data for consideration when performing SPAAC with PEGylated azides and DBCO-containing molecules.
| Parameter | Typical Value/Range | Notes |
| Molar Ratio | 1.1 - 10 equivalents of DBCO-reagent to 1 equivalent of azide | A slight to moderate excess of the DBCO-functionalized molecule is commonly used to ensure complete consumption of the azide. The optimal ratio should be determined empirically. |
| Reaction Temperature | 4°C to 37°C | Reactions are typically performed at room temperature (20-25°C) or 37°C for faster kinetics. For sensitive biomolecules, the reaction can be carried out at 4°C overnight. |
| Reaction Time | 1 - 24 hours | Reaction completion depends on reactant concentrations, temperature, and the intrinsic reactivity of the specific cyclooctyne. Progress can be monitored to determine the optimal time. |
| pH | 7.0 - 9.0 | SPAAC reactions are generally robust across a range of pH values, but optimal performance is often observed in the neutral to slightly basic range. Buffers such as PBS and HEPES are commonly used. |
| Solvent | Aqueous buffers (e.g., PBS, HEPES), optionally with a co-solvent (e.g., DMSO, DMF) | The hydrophilic PEG linker of this compound enhances its solubility in aqueous solutions. A small percentage of an organic co-solvent (up to 20% DMSO) may be used if the DBCO-functionalized molecule has limited aqueous solubility. |
| Second-Order Rate Constant (k₂) | ~0.1 - 1.0 M⁻¹s⁻¹ | This value is indicative of the reaction speed and is dependent on the specific structures of the azide and cyclooctyne, as well as the reaction conditions. |
| Typical Yield | >90% | With optimized conditions, SPAAC reactions are known for their high efficiency and yield. |
Experimental Workflow Diagram
The overall workflow for the SPAAC conjugation of this compound with a DBCO-functionalized molecule is illustrated below. This process involves the preparation of reactants, the click reaction itself, and subsequent purification of the conjugate.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the strain-promoted alkyne-azide cycloaddition of this compound to a generic DBCO-functionalized molecule (e.g., a DBCO-labeled peptide or protein).
Materials and Reagents
-
This compound
-
DBCO-functionalized molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or HEPES buffer. Ensure the buffer is free of any azide-containing compounds (e.g., sodium azide).
-
Organic Co-solvent (if required): Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Purification System: High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18 for reverse-phase or a size-exclusion column).
-
Mobile Phases for RP-HPLC:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Analytical Equipment: UV-Vis spectrophotometer, mass spectrometer.
Reactant Preparation
-
This compound Solution:
-
Accurately weigh a desired amount of this compound.
-
Dissolve it in the reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mM. Vortex briefly to ensure complete dissolution.
-
-
DBCO-Functionalized Molecule Solution:
-
If the DBCO-functionalized molecule is not readily soluble in aqueous buffer, first dissolve it in a minimal amount of a compatible organic solvent like DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Subsequently, dilute the stock solution into the reaction buffer to the desired final concentration. The final concentration of the organic co-solvent in the reaction mixture should ideally be kept below 20% to avoid denaturation of sensitive biomolecules.
-
SPAAC Reaction Procedure
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound solution with the DBCO-functionalized molecule solution.
-
It is recommended to use a 1.5 to 3-fold molar excess of the DBCO-functionalized molecule relative to the this compound to drive the reaction to completion. The optimal ratio may need to be determined empirically for each specific application.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) for 2-12 hours or at 4°C overnight (12-24 hours). For faster reactions, the temperature can be increased to 37°C.
-
Gentle agitation during incubation can improve reaction efficiency.
-
-
Reaction Monitoring (Optional but Recommended):
-
The progress of the reaction can be monitored by observing the decrease in the characteristic absorbance of the DBCO group at approximately 309 nm using a UV-Vis spectrophotometer.
-
Alternatively, analytical HPLC can be used to monitor the consumption of the starting materials and the formation of the product. A small aliquot of the reaction mixture can be injected at different time points.
-
Purification of the Conjugate
The purification method will depend on the properties of the final conjugate and the unreacted starting materials. Reverse-phase HPLC is often suitable for purifying PEGylated peptides and small molecules.
-
Reverse-Phase HPLC (RP-HPLC):
-
Column: A C18 column is typically used for the purification of peptides and PEGylated compounds.
-
Mobile Phases:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the components. An example gradient could be 5% to 95% B over 30 minutes. The specific gradient should be optimized to achieve the best separation.
-
Detection: Monitor the elution profile at a suitable wavelength, typically 220 nm for peptide bonds and/or 280 nm if the molecule contains tryptophan or tyrosine residues.
-
Fraction Collection: Collect the fractions corresponding to the desired product peak.
-
-
Size-Exclusion Chromatography (SEC) or Dialysis:
-
For larger biomolecules like proteins, SEC or dialysis can be effective in removing unreacted this compound and other small molecules.
-
Characterization
-
Confirm the identity and purity of the final conjugate using mass spectrometry to verify the expected molecular weight and analytical HPLC.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship in the SPAAC reaction, where the strained alkyne and the azide come together in a bioorthogonal manner to form a stable triazole linkage.
References
Application Notes and Protocols: A Step-by-Step Guide for Conjugating Azido-PEG10-CH2COOH to a Primary Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the covalent conjugation of Azido-PEG10-CH2COOH to a primary amine-containing molecule. This process is pivotal in the development of bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics where the azide group can be subsequently used for "click" chemistry applications. The hydrophilic 10-unit polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. The primary method described herein utilizes the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxylic acid of the PEG linker and a primary amine.
Reaction Mechanism
The conjugation of this compound to a primary amine is a two-step process facilitated by EDC and NHS.
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: This intermediate is unstable in aqueous solutions and can be hydrolyzed. To improve the efficiency of the conjugation, NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester.
-
Amide Bond Formation: The NHS ester then readily reacts with the primary amine of the target molecule, forming a stable amide bond and releasing N-hydroxysuccinimide.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the successful conjugation of this compound to a primary amine.
Materials and Reagents
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M glycine
-
Reaction vials and magnetic stir bars
-
Analytical and Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Step-by-Step Conjugation Protocol
1. Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare a stock solution of the amine-containing molecule in an appropriate solvent (e.g., DMF, DMSO, or an aqueous buffer if soluble).
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF, DMSO, or Activation Buffer immediately before use (e.g., 10 mg/mL).
2. Activation of this compound:
-
In a reaction vial, dissolve this compound in the appropriate solvent (anhydrous DMF for organic phase reaction or Activation Buffer for aqueous reaction).
-
Add 1.5 equivalents of NHS (or Sulfo-NHS) to the this compound solution.
-
Add 1.5 equivalents of EDC to the mixture.
-
Stir the reaction at room temperature for 15-60 minutes.
3. Conjugation to the Primary Amine:
-
Dissolve the primary amine-containing molecule (1.0 equivalent) in the Coupling Buffer.
-
Add the activated Azido-PEG10-NHS ester solution to the amine solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The progress of the reaction can be monitored by TLC or LC-MS.[1][2]
4. Quenching the Reaction:
-
To quench any unreacted NHS ester, add the Quenching Solution (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Stir for an additional 15-30 minutes at room temperature.
5. Purification of the Conjugate:
-
For small molecule conjugates, purification is typically achieved by preparative RP-HPLC.
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5-95% Mobile Phase B over 30-60 minutes is a good starting point for method development.
-
Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for the amide bond and/or a wavelength specific to the conjugated molecule).
-
Collect fractions corresponding to the product peak and confirm the identity and purity by analytical RP-HPLC and LC-MS.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Quantitative Data Summary
The following table summarizes the key reaction parameters and expected outcomes for the conjugation of this compound to a primary amine using EDC/NHS chemistry.
| Parameter | Recommendation | Expected Outcome/Yield |
| Molar Ratios | ||
| This compound | 1.0 equivalent | - |
| Primary Amine | 1.0 - 1.2 equivalents | - |
| EDC | 1.5 - 2.0 equivalents | - |
| NHS/Sulfo-NHS | 1.5 - 2.0 equivalents | - |
| Reaction Conditions | ||
| Activation pH | 4.5 - 6.0 (in MES buffer) | Efficient NHS ester formation |
| Coupling pH | 7.2 - 8.5 (in PBS or bicarbonate buffer) | Efficient amide bond formation |
| Reaction Time | 2 - 12 hours | High conversion to product |
| Reaction Temperature | Room Temperature or 4°C | - |
| Yield | - | 70-95% (highly dependent on the nature of the amine) |
Characterization of the Final Conjugate
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
RP-HPLC is used to assess the purity of the final conjugate.
-
A C18 analytical column is typically employed with a water/acetonitrile gradient containing 0.1% TFA.
-
The retention time of the conjugate will be different from the starting materials. The purity is determined by the integration of the product peak area relative to the total peak area.
2. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC-MS is a critical tool for confirming the identity of the conjugate by determining its molecular weight.[3][4]
-
The sample is analyzed using an LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
The observed molecular weight should correspond to the calculated molecular weight of the Azido-PEG10-Amine conjugate. The molecular formula of Azido-PEG10-amine is C22H46N4O10, with a monoisotopic mass of 526.3214 Da.[5]
Visualizations
Caption: Chemical reaction pathway for EDC/NHS mediated conjugation.
Caption: Step-by-step experimental workflow for conjugation.
References
- 1. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. enovatia.com [enovatia.com]
- 4. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azido-PEG10-amine | C22H46N4O10 | CID 4093966 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azido-PEG10-CH2COOH in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Azido-PEG10-CH2COOH in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[1][2]
The this compound is a versatile, bifunctional linker that offers significant advantages in PROTAC design and synthesis. This polyethylene glycol (PEG)-based linker possesses two key functional groups: a terminal azide (N₃) group and a carboxylic acid (-COOH) group. The azide group is a versatile handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific conjugation to an alkyne-modified ligand.[3][4] The carboxylic acid group enables standard amide bond formation with an amine-functionalized ligand. The PEG10 chain enhances the hydrophilicity of the resulting PROTAC, which can improve solubility and cell permeability.[1]
This document provides detailed application notes, experimental protocols, and illustrative data for the use of this compound in the development of PROTACs.
Key Applications of this compound in PROTAC Development
-
Modular PROTAC Synthesis via Click Chemistry: The azide functionality allows for a modular and efficient "click" reaction with an alkyne-modified protein of interest (POI) ligand or E3 ligase ligand. This approach simplifies the synthesis of PROTAC libraries for rapid optimization of linker length and composition.
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG10 chain can significantly improve the aqueous solubility of hydrophobic PROTAC molecules, a common challenge in PROTAC development. This can lead to improved cell permeability and bioavailability.
-
Flexible Linker for Ternary Complex Formation: The flexibility of the PEG linker can facilitate the optimal orientation of the POI and E3 ligase, promoting the formation of a stable and productive ternary complex required for efficient ubiquitination and degradation.
-
Bifunctional Handle for Sequential Conjugation: The orthogonal reactivity of the azide and carboxylic acid groups allows for a controlled, stepwise synthesis of the PROTAC molecule, minimizing side reactions and simplifying purification.
Illustrative Example: Synthesis and Evaluation of a BRD4-Targeting PROTAC
To illustrate the application of this compound, we describe the synthesis and evaluation of a hypothetical PROTAC, PROTAC-X , targeting the bromodomain-containing protein 4 (BRD4), a well-established cancer target. This example utilizes JQ1, a known BRD4 inhibitor, and pomalidomide, a ligand for the Cereblon (CRBN) E3 ligase.
Quantitative Data for PROTAC-X
The following table summarizes the hypothetical quantitative data for the biological evaluation of PROTAC-X.
| Parameter | Value | Cell Line |
| DC₅₀ (BRD4 Degradation) | 15 nM | HeLa |
| Dₘₐₓ (BRD4 Degradation) | >95% | HeLa |
| IC₅₀ (Cell Viability) | 50 nM | HeLa |
Caption: Table 1. Hypothetical quantitative performance data for the BRD4-degrading PROTAC-X.
Experimental Protocols
Protocol 1: Synthesis of PROTAC-X using this compound
This protocol outlines a two-step synthesis of PROTAC-X, involving an initial amide coupling followed by a CuAAC click chemistry reaction.
Step 1: Amide Coupling of JQ1-amine to this compound
-
Materials:
-
JQ1-amine (amine-functionalized JQ1)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of JQ1-amine (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the JQ1-PEG10-Azide intermediate.
-
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Pomalidomide-alkyne
-
Materials:
-
JQ1-PEG10-Azide (from Step 1)
-
Pomalidomide-alkyne (alkyne-functionalized pomalidomide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1)
-
-
Procedure:
-
Dissolve JQ1-PEG10-Azide (1.0 eq) and Pomalidomide-alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).
-
Add an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC-X by preparative HPLC.
-
Protocol 2: Western Blot for PROTAC-Mediated BRD4 Degradation
This protocol details the procedure to determine the DC₅₀ and Dₘₐₓ of PROTAC-X.
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of PROTAC-X in DMSO.
-
Treat the cells with varying concentrations of PROTAC-X (e.g., 0.1 nM to 10 µM) for 24 hours. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log concentration of PROTAC-X to determine the DC₅₀ and Dₘₐₓ values.
-
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: PROTAC-X Synthesis Workflow.
Caption: Simplified BRD4 Signaling Pathway in Cancer.
References
Site-Specific Protein Modification with Azido-PEG10-CH2COOH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the site-specific modification of proteins using Azido-PEG10-CH2COOH. This heterobifunctional linker is a valuable tool in bioconjugation, enabling the creation of precisely engineered biomolecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The methodologies described herein are intended to provide a comprehensive guide for the successful implementation of this two-step modification strategy.
This compound is a versatile reagent that features a terminal carboxylic acid for covalent attachment to primary amines on a protein and an azide group for subsequent bioorthogonal "click" chemistry. The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.
Principle of the Method
The site-specific modification of proteins using this compound is a two-step process:
-
Amine-Reactive Conjugation: The carboxylic acid group of the linker is first activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3][4] The resulting NHS ester is a reactive intermediate that readily forms a stable amide bond with primary amines on the protein, primarily the ε-amino groups of lysine residues and the N-terminus.[]
-
Bioorthogonal Click Chemistry: The azide group introduced onto the protein serves as a bioorthogonal handle for a highly specific and efficient secondary reaction. The most common "click" reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the azide reacts with a terminal alkyne-containing molecule (e.g., a cytotoxic drug, a fluorescent probe, or a biotin tag) to form a stable triazole linkage. This reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for biological applications.
Applications
The modular nature of this two-step labeling strategy makes this compound suitable for a wide range of applications in research and drug development:
-
Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach a potent cytotoxic payload to a monoclonal antibody, enabling targeted delivery of the drug to cancer cells.
-
PROTAC Synthesis: this compound serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs.
-
Protein Labeling and Visualization: Proteins can be labeled with fluorescent probes or affinity tags for use in various assays, such as fluorescence microscopy, flow cytometry, and Western blotting.
-
Surface Immobilization: The azide-functionalized protein can be immobilized on alkyne-modified surfaces for applications in diagnostics and proteomics.
Quantitative Data
The efficiency of protein modification and the characteristics of the final conjugate are critical parameters. The following tables summarize key quantitative data related to this process.
Table 1: EDC/NHS Coupling Reaction Parameters
| Parameter | Recommended Range | Notes |
| Molar Ratio (Linker:Protein) | 10:1 to 50:1 | The optimal ratio should be determined empirically for each protein. |
| EDC:NHS Molar Ratio | 1:1 to 1:2 | A slight excess of NHS can improve the stability of the active ester. |
| Activation Buffer pH | 4.7 - 6.0 (MES Buffer) | Optimal pH for EDC-mediated activation of carboxylic acids. |
| Conjugation Buffer pH | 7.2 - 8.0 (PBS) | Optimal pH for the reaction of NHS esters with primary amines. |
| Reaction Time (Activation) | 15 - 30 minutes at RT | |
| Reaction Time (Conjugation) | 1 - 2 hours at RT |
Table 2: Characterization of Antibody-Drug Conjugates (ADCs)
| Parameter | Typical Values | Analytical Method(s) |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) |
| Labeling Efficiency | >90% | UV-Vis Spectroscopy, Mass Spectrometry |
| Conjugate Stability (in serum) | Half-life > 7 days | Mass Spectrometry, ELISA |
| Purity | >95% | Size Exclusion Chromatography (SEC), SDS-PAGE |
Experimental Protocols
The following are detailed protocols for the two-step modification of a protein with this compound.
Protocol 1: Covalent Conjugation of this compound to a Protein
This protocol describes the activation of the carboxylic acid group of the linker and its subsequent reaction with primary amines on the protein.
Materials:
-
Protein of interest (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysulfosuccinimide sodium salt (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassettes for buffer exchange
Procedure:
-
Protein Preparation:
-
Buffer exchange the protein into the Activation Buffer to a final concentration of 2-10 mg/mL.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired molar excess of the this compound stock solution.
-
Add a 1.5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS (relative to the linker) to the linker solution.
-
Incubate the activation reaction for 15 minutes at room temperature.
-
-
Conjugation to the Protein:
-
Immediately add the activated linker solution to the protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer if necessary.
-
Incubate the conjugation reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts by buffer exchanging the azide-modified protein into PBS, pH 7.4, using a desalting column or dialysis.
-
-
Characterization and Storage:
-
Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA).
-
The degree of labeling can be determined by mass spectrometry.
-
Store the azide-labeled protein under conditions that are optimal for the unlabeled protein.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate an alkyne-containing molecule to the azide-labeled protein.
Materials:
-
Azide-labeled protein in PBS, pH 7.4
-
Alkyne-containing molecule (e.g., alkyne-drug, alkyne-fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Freshly prepare a 500 mM stock solution of sodium ascorbate in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) and a 3- to 10-fold molar excess of the alkyne-containing molecule.
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA catalyst solution to the protein mixture to a final copper concentration of 0.1-0.25 mM.
-
Initiate the click reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the excess reagents by buffer exchanging the final protein conjugate into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.
-
-
Characterization:
-
Determine the concentration of the final conjugate.
-
Characterize the conjugate using appropriate analytical techniques, such as SDS-PAGE, mass spectrometry, and functional assays.
-
Visualizations
The following diagrams illustrate the key experimental workflows and the chemical principles underlying the two-step protein modification process.
Caption: Workflow for two-step protein modification.
Caption: Logical flow of the experimental protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functionalizing Nanoparticles with Azido-PEG10-CH2COOH
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of nanoparticles with heterobifunctional polyethylene glycol (PEG) linkers is a cornerstone of modern nanomedicine and targeted drug delivery. Azido-PEG10-CH2COOH is a versatile linker that provides a terminal azide group for subsequent bioconjugation via "click chemistry" and a carboxyl group for initial attachment to amine-functionalized nanoparticles. The PEG10 spacer enhances nanoparticle stability and biocompatibility by reducing protein adsorption and minimizing recognition by the reticuloendothelial system, thereby prolonging circulation time in vivo.[1]
These application notes provide a comprehensive guide to the functionalization of amine-presenting nanoparticles with this compound, subsequent characterization, and downstream applications. The protocols outlined herein are applicable to a wide range of nanoparticle types, including gold, iron oxide, silica, and polymeric nanoparticles.
Principle of Functionalization
The functionalization process involves a two-step approach. First, the carboxylic acid terminus of this compound is activated using carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3] This activated linker then readily reacts with primary amines on the nanoparticle surface to form a stable amide bond. The result is a nanoparticle coated with a hydrophilic PEG layer terminating in an azide group.[4] This azide functionality serves as a versatile handle for the covalent attachment of a wide array of molecules, such as targeting ligands, drugs, or imaging agents, through highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[5]
Data Presentation
Successful functionalization of nanoparticles with this compound can be confirmed by monitoring changes in their physicochemical properties. The following tables summarize expected quantitative data based on the functionalization of various nanoparticle types.
Table 1: Recommended Reaction Conditions for Nanoparticle Functionalization
| Parameter | Recommended Value/Condition | Rationale |
| Reaction Buffer | 0.1 M MES, pH 4.5-6.0 for activation; PBS, pH 7.2-8.0 for conjugation | EDC/NHS activation is most efficient at a slightly acidic pH, while the reaction with primary amines is favored at a slightly basic pH. |
| Linker to Nanoparticle Ratio | 20-fold molar excess of linker | Ensures efficient surface coverage of the nanoparticles. |
| Solvent for Linker | Anhydrous DMSO or DMF | To prevent hydrolysis of the linker before conjugation. |
| Reaction Time | 15-30 minutes for activation; 2-4 hours for conjugation | Sufficient time for the reactions to proceed to completion. |
| Reaction Temperature | Room Temperature | Mild conditions to preserve the integrity of the nanoparticles and linker. |
| Quenching Reagent | 50-100 mM Tris or Glycine, pH 7.2 | Deactivates any unreacted NHS esters to prevent non-specific reactions. |
Table 2: Expected Physicochemical Changes Post-Functionalization
| Characterization Technique | Parameter Measured | Expected Outcome | Typical Values |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Increase | An increase of 5-15 nm, depending on the initial nanoparticle size and PEG chain length. For gold nanoparticles, a PEG shell thickness of ~4-5 nm has been observed. |
| Polydispersity Index (PDI) | Minimal Increase | A PDI value remaining below 0.3 indicates a stable, non-aggregated suspension. | |
| Zeta Potential | Surface Charge | Decrease in positive charge or increase in negative charge | The consumption of surface primary amines leads to a less positive or more negative surface charge. A change from -22 mV to -42 mV has been reported after peptide conjugation to azide-functionalized nanoparticles. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational Bands | Appearance of a new peak around 2100 cm⁻¹ | This peak is characteristic of the azide (N₃) stretching vibration, confirming successful ligation. |
Experimental Protocols
Protocol 1: Functionalization of Amine-Coated Nanoparticles with this compound
This protocol details the steps for covalently attaching this compound to nanoparticles presenting primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification system (e.g., centrifugal filters or dialysis tubing with appropriate molecular weight cut-off)
Procedure:
-
Nanoparticle Preparation:
-
Suspend the amine-functionalized nanoparticles in the Activation Buffer at a concentration of 1-10 mg/mL.
-
If the nanoparticles are in a buffer containing primary amines (e.g., Tris), they must be buffer-exchanged into the Activation Buffer prior to starting.
-
-
Linker and Activation Reagent Preparation:
-
Equilibrate the vials of this compound, EDC, and Sulfo-NHS to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
-
Activation of this compound:
-
In a separate microcentrifuge tube, add the desired amount of this compound stock solution to the Activation Buffer.
-
Add a 5-fold molar excess of EDC and Sulfo-NHS stock solutions to the linker solution.
-
Incubate the activation reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Nanoparticles:
-
Add the activated linker solution to the nanoparticle suspension. A 20-fold molar excess of the linker relative to the estimated surface amine groups on the nanoparticles is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer.
-
Incubate the conjugation reaction for 2-4 hours at room temperature with gentle stirring or rotation.
-
-
Quenching:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature to deactivate any unreacted NHS esters.
-
-
Purification:
-
Remove unreacted linker and byproducts by centrifugal filtration or dialysis against the Conjugation Buffer.
-
If using centrifugal filters, wash the nanoparticles three times with the Conjugation Buffer.
-
If using dialysis, perform several buffer changes over 24-48 hours.
-
-
Storage:
-
Store the purified azide-functionalized nanoparticles in an appropriate buffer (e.g., PBS) at 4°C.
-
Protocol 2: Characterization of Azide-Functionalized Nanoparticles
This protocol describes methods to confirm the successful functionalization of nanoparticles.
A. Dynamic Light Scattering (DLS) and Zeta Potential:
-
Dilute a small aliquot of the nanoparticle suspension (before and after functionalization) in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a suitable instrument.
-
Compare the results of the functionalized nanoparticles to the unfunctionalized nanoparticles to confirm an increase in size and a change in surface charge, as outlined in Table 2.
B. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Lyophilize a small amount of the purified functionalized and unfunctionalized nanoparticles.
-
Acquire the FTIR spectra of the dried samples.
-
Confirm the presence of a characteristic azide (N₃) stretching peak at approximately 2100 cm⁻¹ in the spectrum of the functionalized nanoparticles, which should be absent in the unfunctionalized sample.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for nanoparticle functionalization.
Cellular Uptake Signaling Pathway
References
- 1. Surface Functionalization of Nanoparticles with Polyethylene Glycol: Effects on Protein Adsorption and Cellular Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Azide-PEG-COOH - CD Bioparticles [cd-bioparticles.net]
- 5. Fabrication of azido-PEG-NHC stabilized gold nanoparticles as a functionalizable platform - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Biomaterials using Azido-PEG10-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface properties of biomaterials are critical determinants of their in vivo performance, influencing protein adsorption, cellular interactions, and the host's immunological response. Surface modification with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance the biocompatibility of materials. PEGylation creates a hydrophilic, flexible, and sterically hindering layer that effectively reduces non-specific protein adsorption and subsequent cell adhesion.[1]
This document provides detailed application notes and protocols for the use of Azido-PEG10-CH2COOH, a heterobifunctional linker, for the surface modification of biomaterials. This linker possesses a terminal carboxylic acid group for covalent attachment to amine-functionalized surfaces and a terminal azide group for the subsequent conjugation of biomolecules via "click chemistry." This dual functionality allows for a versatile and highly specific approach to creating bio-interactive surfaces.
The azide group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), offering efficient and bioorthogonal ligation strategies. This enables the precise immobilization of a wide range of biomolecules, including peptides, proteins, and nucleic acids, to the material surface.
Principle of Surface Modification
The surface modification process using this compound is a two-step procedure:
-
Immobilization of the PEG Linker: The carboxylic acid terminus of this compound is covalently coupled to a biomaterial surface that has been pre-functionalized with primary amine groups. This is typically achieved through the formation of a stable amide bond, often facilitated by carbodiimide chemistry (EDC/NHS).
-
Bioconjugation via Click Chemistry: The azide terminus of the immobilized PEG linker is then used to attach an alkyne-modified biomolecule of interest. This reaction is highly specific and efficient, proceeding under mild conditions, which is crucial for preserving the biological activity of the conjugated molecule.
Data Presentation: Expected Outcomes of Surface Modification
The successful modification of a biomaterial surface with this compound is expected to significantly alter its physicochemical and biological properties. The following tables summarize typical quantitative data obtained from surfaces modified with PEG linkers. While specific values will depend on the substrate material, PEG density, and experimental conditions, these tables provide a general overview of the expected outcomes.
Table 1: Physicochemical Characterization of Modified Surfaces
| Surface Type | Water Contact Angle (°) | Surface Roughness (nm) | Elemental Composition (XPS) |
| Unmodified Biomaterial | 70 - 90 | 5 - 15 | Varies by material |
| Amine-Functionalized | 50 - 70 | 5 - 15 | Increased Nitrogen (N 1s) |
| Azido-PEG10-Modified | 30 - 50 | 4 - 12 | Increased Carbon (C 1s), Oxygen (O 1s), and Nitrogen (N 1s) |
Table 2: Protein Adsorption on Modified Surfaces
| Surface Type | Fibrinogen Adsorption (ng/cm²) | Lysozyme Adsorption (ng/cm²) | Albumin Adsorption (ng/cm²) |
| Unmodified Biomaterial | 300 - 500 | 150 - 250 | 200 - 400 |
| Azido-PEG10-Modified | < 50 | < 20 | < 30 |
Table 3: Cellular Response to Modified Surfaces
| Surface Type | Fibroblast Adhesion (% of control) | Platelet Adhesion (% of control) | Macrophage Activation (pro-inflammatory cytokine release) |
| Unmodified Biomaterial | 100 | 100 | High |
| Azido-PEG10-Modified | < 10 | < 5 | Low |
| Bioactive Molecule-Conjugated | Variable (dependent on molecule) | Variable (dependent on molecule) | Variable (dependent on molecule) |
Experimental Protocols
Herein, we provide detailed protocols for the key experimental procedures involved in the surface modification of biomaterials using this compound.
Protocol 1: Surface Amination of a Biomaterial (Example: Glass or Silicon Oxide)
This protocol describes the introduction of primary amine groups onto a hydroxyl-bearing surface using (3-aminopropyl)triethoxysilane (APTES).
Materials:
-
Biomaterial substrate (e.g., glass coverslips, silicon wafers)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Anhydrous Toluene
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Ethanol
-
Deionized (DI) water
-
Nitrogen gas stream
-
Oven
Procedure:
-
Cleaning and Hydroxylation:
-
Immerse the biomaterial substrates in Piranha solution for 1 hour at room temperature. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates extensively with DI water.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Further dry the substrates in an oven at 110°C for 30 minutes.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a sealed container.
-
Immerse the cleaned and dried substrates in the APTES solution.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
Remove the substrates and rinse thoroughly with toluene, followed by ethanol, and finally DI water.
-
Dry the amine-functionalized substrates under a nitrogen stream.
-
Cure the silane layer by baking in an oven at 110°C for 30 minutes.
-
Store the amine-functionalized substrates in a desiccator until use.
-
Protocol 2: Immobilization of this compound via EDC/NHS Chemistry
This protocol details the covalent attachment of the PEG linker to the amine-functionalized surface.
Materials:
-
Amine-functionalized biomaterial substrates
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
DI water
-
Nitrogen gas stream
Procedure:
-
Reagent Preparation (Prepare fresh):
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a 50 mg/mL solution of EDC and a 50 mg/mL solution of NHS in the Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix the this compound stock solution with the EDC and NHS solutions. A typical molar ratio is 1:2:2 (Carboxylic Acid:EDC:NHS).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Coupling to the Surface:
-
Place the amine-functionalized substrates in a humidified chamber.
-
Pipette the activated Azido-PEG10-NHS ester solution onto the surface of the substrates, ensuring complete coverage.
-
Incubate for 2-4 hours at room temperature.
-
-
Washing:
-
Rinse the substrates thoroughly with Coupling Buffer to remove unreacted PEG linker.
-
Wash the substrates three times with PBST for 5 minutes each with gentle agitation.
-
Rinse with DI water.
-
Dry the Azido-PEG10-modified substrates under a nitrogen stream.
-
Store the modified substrates in a desiccator.
-
Protocol 3: Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-modified biomolecule to the azide-functionalized surface.
Materials:
-
Azido-PEG10-modified biomaterial substrates
-
Alkyne-modified biomolecule (e.g., peptide, protein)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer: PBS, pH 7.4
-
Washing Buffer: PBST
-
DI water
Procedure:
-
Reagent Preparation (Prepare fresh):
-
Prepare a 10 mM stock solution of CuSO₄ in DI water.
-
Prepare a 50 mM stock solution of THPTA in DI water.
-
Prepare a 100 mM stock solution of sodium ascorbate in DI water.
-
Dissolve the alkyne-modified biomolecule in the Reaction Buffer to the desired concentration (typically in the micromolar to millimolar range).
-
-
Click Reaction:
-
In a reaction vessel, immerse the Azido-PEG10-modified substrate in the solution of the alkyne-modified biomolecule.
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the reaction vessel to a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature with gentle agitation.
-
-
Washing:
-
Remove the substrate from the reaction solution.
-
Wash the substrate three times with PBST for 5 minutes each to remove unreacted biomolecules and catalyst.
-
Rinse with DI water.
-
The biomolecule-functionalized surface is now ready for use or further characterization.
-
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key processes described in these application notes.
Caption: Overall workflow for biomaterial surface functionalization.
Caption: Mechanism of this compound immobilization.
Caption: The "click chemistry" bioconjugation step.
References
Labeling oligonucleotides with Azido-PEG10-CH2COOH for in vivo imaging.
Application Note & Protocol
Topic: High-Efficiency Labeling of Oligonucleotides with Azido-PEG10-CH2COOH for In Vivo Imaging Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
The targeted delivery and visualization of oligonucleotides (ONs) in vivo is a cornerstone of modern molecular imaging and therapeutic development.[1] Effective labeling of these molecules is critical for tracking their biodistribution, target engagement, and pharmacokinetic profiles. This application note describes a robust, two-step conjugation strategy for labeling alkyne-modified oligonucleotides with imaging agents using the heterobifunctional linker, this compound.
The use of a Polyethylene Glycol (PEG) spacer, specifically a 10-unit PEG, offers significant advantages for in vivo applications. PEGylation is known to enhance the enzymatic stability of oligonucleotides, reduce immunogenicity, and improve circulation half-life by preventing rapid renal clearance.[2][3][4] The this compound linker provides two distinct reactive handles:
-
An azide (N3) group for covalent attachment to an alkyne-modified oligonucleotide via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[5]
-
A terminal carboxylic acid (COOH) group for the subsequent conjugation of an amine-containing imaging moiety (e.g., fluorescent dyes, or chelators for PET/SPECT radionuclides like DOTA) through stable amide bond formation.
This modular approach allows for the flexible labeling of a wide range of oligonucleotides with various imaging agents, making it an invaluable tool for preclinical research and drug development.
Principle of the Method
The overall strategy involves a two-stage sequential conjugation process.
Stage 1: Click Chemistry Conjugation. An oligonucleotide, previously synthesized with a terminal alkyne group, is covalently linked to the azide group of the this compound molecule. This reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate). A copper-chelating ligand, such as Tris-(benzyltriazolylmethyl)amine (TBTA), is often included to stabilize the Cu(I) oxidation state and improve reaction efficiency.
Stage 2: Amide Coupling. The carboxylic acid terminus of the PEG chain on the newly formed oligonucleotide-PEG conjugate is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This activation step forms a semi-stable NHS ester, which then readily reacts with a primary amine on the desired imaging moiety to form a highly stable amide bond.
Following the two conjugation steps, the final labeled oligonucleotide is purified to remove unreacted reagents and byproducts. High-performance liquid chromatography (HPLC) is the preferred method for this purification.
Experimental Protocols
Protocol 1: Conjugation of Alkyne-Oligonucleotide with this compound via CuAAC
This protocol details the click chemistry reaction to link the PEG molecule to the oligonucleotide.
Materials:
-
Alkyne-modified oligonucleotide (e.g., 5'-Hexynyl-Oligo)
-
This compound
-
Copper(II) Sulfate (CuSO4)
-
Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate
-
Dimethyl Sulfoxide (DMSO)
-
Triethylammonium Acetate (TEAA) buffer (e.g., 2 M, pH 7.0)
-
Nuclease-free water
Procedure:
-
Prepare Stock Solutions:
-
Alkyne-Oligo: Dissolve in nuclease-free water to a final concentration of 1 mM.
-
This compound: Dissolve in DMSO to a final concentration of 10 mM.
-
CuSO4: Dissolve in nuclease-free water to a final concentration of 50 mM.
-
TBTA: Dissolve in DMSO to a final concentration of 50 mM.
-
Sodium Ascorbate: Prepare fresh by dissolving in nuclease-free water to a final concentration of 100 mM.
-
-
Set up the Reaction: In a microcentrifuge tube, combine the following reagents in order:
-
50 µL of 1 mM Alkyne-Oligo (50 nmol)
-
100 µL of 2 M TEAA buffer
-
Nuclease-free water to a final volume of 450 µL
-
500 µL of DMSO
-
15 µL of 10 mM this compound (150 nmol, 3 equivalents)
-
-
Prepare the Catalyst: In a separate tube, premix 10 µL of 50 mM CuSO4 and 10 µL of 50 mM TBTA. Vortex briefly.
-
Initiate the Reaction:
-
Add 10 µL of 100 mM Sodium Ascorbate to the main reaction tube and vortex briefly.
-
Immediately add the 20 µL of the premixed CuSO4/TBTA catalyst to the main reaction tube.
-
Flush the tube with argon or nitrogen, cap it tightly, and vortex thoroughly.
-
-
Incubation: Incubate the reaction at room temperature for 12-16 hours with gentle agitation.
-
Purification: Purify the resulting Oligo-PEG10-COOH conjugate using Ion-Pair Reversed-Phase (IP-RP) HPLC or Anion-Exchange (AEX) HPLC to remove excess reagents. Lyophilize the pure fractions.
Protocol 2: Conjugation of Imaging Moiety via EDC/NHS Coupling
This protocol describes the labeling of the carboxylated PEG-oligonucleotide with an amine-containing imaging agent.
Materials:
-
Lyophilized Oligo-PEG10-COOH
-
Amine-reactive imaging moiety (e.g., fluorescent dye with an amine group, or an amine-functionalized DOTA chelator)
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 0.1 M Sodium Phosphate buffer, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
DMSO
Procedure:
-
Prepare Stock Solutions:
-
Oligo-PEG10-COOH: Reconstitute the purified product in Activation Buffer to a concentration of 1 mM.
-
Amine-reactive Imaging Moiety: Dissolve in DMSO to a concentration of 10 mM.
-
EDC: Prepare fresh by dissolving in Activation Buffer to a concentration of 100 mM.
-
NHS: Prepare fresh by dissolving in Activation Buffer to a concentration of 100 mM.
-
-
Activate the Carboxylic Acid:
-
In a microcentrifuge tube, take 50 µL of 1 mM Oligo-PEG10-COOH (50 nmol).
-
Add 5 µL of 100 mM EDC (10 equivalents) and 5 µL of 100 mM NHS (10 equivalents).
-
Incubate at room temperature for 30 minutes to generate the NHS-ester intermediate.
-
-
Perform the Coupling Reaction:
-
Add 25 µL of 1 M Sodium Phosphate buffer, pH 7.5 to shift the pH for efficient coupling.
-
Immediately add 10 µL of 10 mM Amine-reactive Imaging Moiety (100 nmol, 2 equivalents relative to the oligo).
-
Incubate at room temperature for 2-4 hours with gentle agitation, protected from light if using a fluorescent dye.
-
-
Quench the Reaction: Add 10 µL of Quenching Buffer to the reaction and incubate for 15 minutes to deactivate any remaining NHS esters.
-
Final Purification: Purify the final labeled oligonucleotide conjugate by IP-RP HPLC. Characterize the final product by mass spectrometry and UV/Vis spectroscopy to confirm conjugation and determine labeling efficiency.
Data Presentation
Successful labeling requires rigorous quality control. The following tables provide examples of expected quantitative data from the characterization of the final product.
Table 1: Summary of Conjugation Efficiency and Purity
| Sample ID | Conjugation Step | Method | Purity (%) | Yield (nmol) | Labeling Efficiency (%) |
| Oligo-001 | Step 1: PEGylation | IP-RP HPLC | >95% | 42.5 | 85% |
| Oligo-001-Dye | Step 2: Dye Coupling | IP-RP HPLC | >98% | 38.2 | 90% |
Purity is determined by the area of the product peak relative to the total peak area in the HPLC chromatogram. Labeling efficiency is calculated based on the yield of the conjugated product relative to the starting material for that step.
Table 2: Characterization of Final Labeled Oligonucleotide
| Parameter | Method | Result |
| Identity Confirmation | MALDI-TOF Mass Spec. | Expected Mass: 7854.2 DaObserved Mass: 7855.1 Da |
| Concentration | NanoDrop (A260) | 15.2 µM |
| Dye-to-Oligo Ratio | UV/Vis Spectroscopy | 0.95 |
| In Vitro Stability | Nuclease Assay (24h) | >90% intact conjugate |
Table 3: Representative In Vivo Biodistribution Data (PET Imaging)
This table shows example data for a 68Ga-labeled antisense oligonucleotide targeting a tumor-specific mRNA, 2 hours post-injection in a tumor-bearing mouse model.
| Organ/Tissue | Percent Injected Dose per Gram (%ID/g) |
| Tumor (Target) | 4.5 ± 0.8 |
| Blood | 0.5 ± 0.1 |
| Heart | 0.8 ± 0.2 |
| Lungs | 1.5 ± 0.4 |
| Liver | 12.5 ± 2.1 |
| Spleen | 2.1 ± 0.5 |
| Kidneys | 25.6 ± 3.5 |
| Muscle | 0.4 ± 0.1 |
Data are presented as mean ± standard deviation. High uptake in the kidneys is typical for oligonucleotides, while accumulation in the liver is also common. The key metric is the high target (tumor) uptake relative to background tissues like muscle.
Visualizations
Caption: Overall experimental workflow.
Caption: Chemical reaction schematic.
Caption: In vivo imaging application workflow.
References
- 1. In vivo imaging with oligonucleotides for diagnosis and drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG-Oligonucleotide Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 4. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Bond Formation with Azido-PEG10-CH2COOH
Introduction
Azido-PEG10-CH2COOH is a bifunctional, water-soluble PEG linker used extensively in bioconjugation and drug development. It features a terminal azide group, which can participate in click chemistry reactions (e.g., with alkynes, DBCO, or BCN), and a terminal carboxylic acid.[1] The carboxylic acid moiety can be covalently linked to primary amine groups on proteins, peptides, or other molecules to form a stable amide bond. This process requires activation of the carboxyl group using common coupling agents.[1]
This document provides detailed protocols for the formation of amide bonds using this compound with amine-containing molecules, focusing on two common coupling strategies: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Principle of Reaction
The formation of a stable amide bond from a carboxylic acid and a primary amine is facilitated by coupling agents that convert the carboxyl group into a more reactive intermediate.
-
EDC/NHS Chemistry : This is a two-step process. First, EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This unstable intermediate then reacts with NHS (or its water-soluble analog, Sulfo-NHS) to create a more stable, amine-reactive NHS ester. This activated ester readily reacts with a primary amine to form a stable amide bond, releasing NHS.[2]
-
HATU Chemistry : HATU is another highly efficient coupling reagent that reacts with the carboxylic acid to form an activated OAt-ester. This species is more reactive than the corresponding OBt-ester generated by similar reagents like HBTU, leading to rapid and efficient amide bond formation with minimal side reactions.[3][4]
Data Presentation: Reaction Condition Summary
The following tables summarize the key quantitative parameters for common amide coupling protocols.
Table 1: EDC/NHS Coupling Parameters
| Parameter | Condition for Organic Solvent | Condition for Aqueous Buffer |
|---|---|---|
| Solvent | Anhydrous DMF or DCM | 0.1 M MES Buffer or PBS |
| Azido-PEG10-COOH | 1.0 equivalent | 1.0 equivalent |
| EDC.HCl | 1.5 - 2.0 equivalents | 1.2 - 1.5 equivalents |
| NHS/Sulfo-NHS | 1.5 - 2.0 equivalents | 1.2 - 1.5 equivalents |
| Amine-Molecule (R-NH2) | 1.2 - 1.5 equivalents | 1.0 - 1.2 equivalents |
| Base (e.g., DIPEA) | 1.5 equivalents (optional) | Not typically required |
| Activation pH | N/A | 4.7 - 6.0 |
| Coupling pH | N/A | 7.2 - 8.0 |
| Activation Time | 15 - 30 minutes | 15 minutes |
| Coupling Time | 1 - 24 hours | 2 - 12 hours |
| Temperature | Room Temperature | Room Temperature |
Table 2: HATU Coupling Parameters
| Parameter | General Condition (Organic Solvent) |
|---|---|
| Solvent | Anhydrous DMF or DMA |
| Azido-PEG10-COOH | 1.0 - 1.2 equivalents |
| HATU | 1.1 - 1.5 equivalents |
| Amine-Molecule (R-NH2) | 1.0 equivalent |
| Base (e.g., DIPEA, TEA) | 2.0 - 4.0 equivalents |
| Reaction Time | 1 - 4 hours |
| Temperature | Room Temperature |
Experimental Protocols
Important Handling Information
-
This compound : This reagent can be a low-melting solid. To facilitate handling, it is recommended to prepare a stock solution in an anhydrous organic solvent like DMF or DMSO. Store the reagent and its stock solution at -20°C, desiccated. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Coupling Reagents : EDC, NHS, and HATU are moisture-sensitive. Store them desiccated at 4°C (EDC/NHS) or -20°C (HATU). Handle them quickly and in a dry environment.
-
Buffers : Do not use buffers containing primary amines (e.g., Tris, Glycine) as they will compete in the reaction. Phosphate-buffered saline (PBS), MES, or borate buffers are suitable choices for aqueous reactions.
Protocol 1: Two-Step EDC/NHS Coupling in Aqueous Buffer
This protocol is ideal for conjugating this compound to amine-containing biomolecules like proteins or antibodies.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein)
-
EDC-HCl
-
Sulfo-NHS (recommended for aqueous reactions)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Spin desalting columns or dialysis equipment for purification
Procedure:
-
Reagent Preparation : Prepare fresh solutions of EDC and Sulfo-NHS in chilled Activation Buffer immediately before use.
-
PEG-Acid Dissolution : Dissolve this compound and the amine-containing molecule in their respective buffers.
-
Activation of Carboxylic Acid :
-
In a microfuge tube, combine this compound with a 1.5-fold molar excess of both EDC and Sulfo-NHS in Activation Buffer.
-
Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.
-
-
Buffer Exchange (Optional but Recommended) : To remove excess EDC and its byproducts, perform a buffer exchange on the activated PEG-acid solution into the Coupling Buffer using a spin desalting column. This step improves conjugation efficiency.
-
Conjugation to Amine :
-
Immediately add the activated (and buffer-exchanged) this compound solution to your amine-containing molecule in Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching : Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes. This will hydrolyze any unreacted NHS esters.
-
Purification : Remove unreacted PEG linker and quenching reagents by dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX). The choice of method depends on the properties of the final conjugate.
Protocol 2: One-Pot EDC/NHS Coupling in Organic Solvent
This protocol is suitable for small molecules soluble in organic solvents.
Materials:
-
This compound
-
Amine-containing molecule (R-NH2)
-
EDC-HCl
-
NHS
-
Anhydrous DMF or DCM
-
Diisopropylethylamine (DIPEA)
-
Flash chromatography system (e.g., silica or C18) for purification
Procedure:
-
Dissolution : Dissolve this compound (1.0 eq) in anhydrous DMF or DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Activation : Add NHS (2.0 eq) and EDC.HCl (2.0 eq) to the solution. Stir at room temperature for 30 minutes.
-
Coupling : Add the amine-containing molecule (1.5 eq) to the reaction mixture, followed by DIPEA (1.5 eq).
-
Reaction : Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification : Once the reaction is complete, dilute the mixture with a suitable solvent and perform an aqueous wash to remove water-soluble byproducts. Purify the final product by flash chromatography.
Protocol 3: HATU Coupling in Organic Solvent
This protocol provides a highly efficient method for coupling, especially for sterically hindered amines or when rapid reaction is desired.
Materials:
-
This compound
-
Amine-containing molecule (R-NH2)
-
HATU
-
Anhydrous DMF
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Flash chromatography system for purification
Procedure:
-
Dissolution : In a dry flask under an inert atmosphere, dissolve the amine-containing molecule (1.0 eq), this compound (1.05 eq), HATU (1.1 eq), and DIPEA (2.0-4.0 eq) in anhydrous DMF.
-
Reaction : Stir the solution at room temperature. The reaction is typically complete within 1-2 hours. Monitor progress by TLC or LC-MS.
-
Work-up and Purification : Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na2SO4, concentrate, and purify by flash chromatography to yield the pure amide product.
Visualization of Workflows and Pathways
Caption: General workflow for amide bond formation.
Caption: Reaction mechanism for EDC/NHS coupling.
References
Troubleshooting & Optimization
Technical Support Center: Improving Azido-PEG10-CH2COOH Conjugation Yields
Welcome to the technical support center for Azido-PEG10-CH2COOH conjugation. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the yield and success of their conjugation reactions. This compound is a versatile, heterobifunctional linker featuring a terminal azide group for "click chemistry" and a carboxylic acid for amine coupling, making it a valuable tool in bioconjugation and PROTAC development[].
This guide is divided into three main sections:
-
Amine Conjugation via the Carboxylic Acid Group: Focuses on activating the -COOH group (e.g., as an NHS ester) to react with primary amines.
-
Azide-Alkyne "Click" Chemistry: Details on both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) cycloaddition reactions.
-
Purification and Analysis: Strategies for purifying the final conjugate.
Section 1: Amine Conjugation via the Carboxylic Acid Group
This type of conjugation involves activating the terminal carboxylic acid of the PEG linker to form a reactive ester (most commonly an N-hydroxysuccinimide or NHS ester), which then couples with primary amines on the target molecule (e.g., lysine residues on a protein) to form a stable amide bond[2][3].
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in NHS ester-based PEGylation? A1: The most frequent cause of low yield is the competitive hydrolysis of the reactive NHS ester in aqueous buffers[4]. Once hydrolyzed, the linker's carboxyl group is no longer active and cannot react with the target amine. The rate of hydrolysis is highly dependent on pH and temperature.
Q2: What is the optimal pH for an NHS ester reaction? A2: The optimal pH is a balance between amine reactivity and NHS ester stability. The recommended range is typically pH 7.2 to 8.5. Primary amines are more nucleophilic at higher pH, but the rate of ester hydrolysis also increases dramatically. For many applications, starting at a lower pH (e.g., 7.2-7.5) for a longer duration can improve yields by minimizing hydrolysis.
Q3: Which buffers should I use, and which should I avoid? A3: It is critical to use a buffer that does not contain primary amines. Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate-bicarbonate buffers. You must strictly avoid buffers containing primary amines like Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with your target molecule for the NHS ester, significantly reducing your yield.
Q4: How should I handle and store the this compound and its activated NHS ester form? A4: Proper storage and handling are crucial. The lyophilized powder should be stored at -20°C or below, protected from light and moisture with a desiccant. Before opening, always allow the vial to equilibrate to room temperature to prevent condensation. Activated NHS esters are highly susceptible to hydrolysis; therefore, you should dissolve the reagent in a dry, amine-free organic solvent like DMSO or DMF immediately before use and not prepare aqueous stock solutions for storage.
Data Presentation: NHS Ester Stability
The stability of the NHS ester is a critical factor. The half-life, which is the time it takes for 50% of the active ester to hydrolyze, is highly dependent on pH and temperature.
Table 1: Influence of pH and Temperature on NHS Ester Half-Life
| pH | Temperature | Approximate Half-Life | Reference(s) |
|---|---|---|---|
| 7.0 | 0°C | 4 - 5 hours | |
| 8.0 | 4°C | ~1 hour | |
| 8.6 | 4°C | 10 minutes |
Note: Half-life values are approximate and can vary based on buffer conditions and the specific ester structure.
Table 2: Buffer Compatibility for NHS Ester Reactions
| Recommended Buffers (Amine-Free) | Buffers to Avoid (Contain Primary Amines) |
|---|---|
| Phosphate-Buffered Saline (PBS) | Tris (TBS, etc.) |
| HEPES | Glycine |
| Borate | |
| Carbonate/Bicarbonate |
Reference(s):
Troubleshooting Guide
Table 3: Troubleshooting Low Yield in Amine Conjugation
| Issue | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low or No Conjugation | Reagent Hydrolysis: NHS ester was inactivated by moisture or aqueous buffer before reacting with the target. | Prepare reagent solution in anhydrous DMSO/DMF immediately before use. Minimize time between addition to buffer and mixing with the protein. |
| Incorrect Buffer: Use of an amine-containing buffer (e.g., Tris, glycine) is quenching the reaction. | Dialyze or desalt the protein into a non-amine buffer like PBS or HEPES at pH 7.2-8.0. | |
| Suboptimal pH: The pH is too low, causing protonation of amines, or too high, causing rapid hydrolysis. | Optimize the pH within the 7.2-8.5 range. Start with a lower pH (7.2-7.5) and increase reaction time if hydrolysis is suspected. | |
| Multiple/Unexpected Products | Side Reactions: NHS esters can sometimes react with other nucleophilic residues like serine or threonine. | Lower the reaction pH slightly. Ensure high-quality, purified PEG reagent is used to avoid reactive impurities. |
| Low Protein Concentration | Hydrolysis Outcompetes Conjugation: In dilute solutions, the unimolecular hydrolysis reaction is favored over the bimolecular conjugation reaction. | If possible, increase the concentration of the target protein. Use a higher molar excess of the PEG reagent (e.g., 20-fold). |
Visualizations and Workflows
Below is a diagram illustrating the key challenge in NHS ester chemistry: the competition between the desired reaction with an amine (aminolysis) and the undesirable reaction with water (hydrolysis).
Caption: Desired aminolysis vs. competing hydrolysis pathway for NHS esters.
This troubleshooting workflow can help diagnose issues with low conjugation yield.
Caption: Step-by-step workflow for troubleshooting low conjugation yield.
Experimental Protocol
Protocol 1: Activation of this compound and Conjugation to a Protein This protocol provides a general method for a two-step, one-pot reaction to activate the carboxylic acid and conjugate it to a target protein.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Target protein in amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification equipment (e.g., desalting column)
Procedure:
-
Preparation:
-
Prepare the protein solution in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Allow all powdered reagents (PEG linker, EDC, NHS) to equilibrate to room temperature before opening the vials.
-
-
Activation of PEG Linker:
-
Immediately before use, dissolve this compound, EDC, and NHS in anhydrous DMSO. A common starting point is to prepare a 100 mM stock solution of the PEG linker and use a slight molar excess of EDC (1.2 eq) and NHS (1.2 eq) relative to the linker.
-
Incubate the activation mixture for 15 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10- to 20-fold) of the activated PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be less than 10%.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Optimal time may need to be determined empirically.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Remove unreacted PEG reagent and byproducts using an appropriate method such as a desalting column (size-exclusion chromatography) or dialysis.
-
Section 2: Azide-Alkyne "Click" Chemistry
The azide group on the this compound linker enables highly specific and efficient "click" reactions with alkyne-functionalized molecules. Two primary methods are used: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Frequently Asked Questions (FAQs)
Q1: What's the difference between CuAAC and SPAAC, and which one should I choose? A1: CuAAC uses a copper(I) catalyst to rapidly and regiospecifically form a 1,4-disubstituted triazole. It is very fast and efficient. SPAAC is a copper-free alternative that relies on the high ring strain of a cyclooctyne (like DBCO or BCN) to react with the azide. SPAAC is bioorthogonal, avoiding the issue of copper cytotoxicity, but is generally slower than CuAAC. Choose CuAAC for applications where high speed is needed and residual copper is not a concern. Choose SPAAC for in vivo applications or when working with systems sensitive to copper.
Q2: My CuAAC reaction yield is low. What could be the problem? A2: Low yields in CuAAC are often due to issues with the catalyst. The active catalyst, Cu(I), is easily oxidized to the inactive Cu(II) state by oxygen. Other potential causes include sequestration of copper by other functional groups in your molecule (e.g., thiols), or a competing side reaction called Glaser-Hay coupling, which is the oxidative homocoupling of your alkyne starting material.
Q3: How can I ensure my copper catalyst is active for CuAAC? A3: The most common method is to generate Cu(I) in situ from a Cu(II) salt (like CuSO₄) using a reducing agent, typically sodium ascorbate. It is also highly recommended to use a stabilizing ligand, such as THPTA or TBTA, which protects the Cu(I) from oxidation and improves reaction efficiency. Always degas your solvents to remove dissolved oxygen.
Q4: My SPAAC reaction is very slow. How can I speed it up? A4: SPAAC reaction rates depend heavily on the type of strained alkyne used; some cyclooctynes are inherently more reactive than others. You can also try optimizing the pH, as higher pH values can sometimes increase SPAAC reaction rates. Increasing the concentration of reactants or allowing the reaction to proceed for a longer time (e.g., overnight at 4°C) can also improve the final yield.
Data Presentation: CuAAC vs. SPAAC
Table 4: Comparison of CuAAC and SPAAC for Azide Conjugation
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
|---|---|---|
| Catalyst Required | Yes (Copper(I)) | No |
| Reaction Speed | Very Fast (minutes to a few hours) | Moderate to Fast (hours to overnight) |
| Biocompatibility | Limited due to potential copper cytotoxicity | Excellent (bioorthogonal) |
| Reagents | Terminal Alkyne, Cu(I) source (e.g., CuSO₄ + Ascorbate), Ligand (optional but recommended) | Strained Alkyne (e.g., DBCO, BCN) |
| Side Reactions | Alkyne homocoupling (Glaser-Hay), catalyst oxidation | Minimal; highly specific |
| Typical Use Case | In vitro conjugations, materials science | Live cell imaging, in vivo chemistry, sensitive biomolecules |
Troubleshooting Guide
Table 5: Troubleshooting Low Yield in Azide-Alkyne Cycloadditions
| Reaction | Issue | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|---|
| CuAAC | Low or No Product | Catalyst Inactivation: Cu(I) was oxidized to Cu(II). | Degas all buffers and solvents thoroughly. Use a stabilizing ligand (e.g., THPTA). Ensure a fresh solution of sodium ascorbate is used. |
| Copper Sequestration: Other functional groups (e.g., thiols) are chelating the copper. | Protect chelating functional groups if possible. Increase the concentration of the catalyst and ligand. | ||
| Side Product Formation | Alkyne Homocoupling: The alkyne is self-coupling due to oxidative conditions. | Maintain a reducing environment by ensuring a slight excess of sodium ascorbate and by rigorously degassing solvents. | |
| SPAAC | Slow or Incomplete Reaction | Low Reactivity: The strained alkyne used has a low intrinsic reaction rate. | Switch to a more reactive cyclooctyne (e.g., DBCO derivatives). Increase reaction time and/or temperature (if the biomolecule is stable). |
| | | Suboptimal Conditions: Low reactant concentrations or suboptimal pH. | Increase the concentration of both reactants. Screen different pH values (e.g., 7.4 vs. 8.5) to see if it improves the rate. |
Visualizations and Workflows
This diagram illustrates the overall workflow for a common two-step bioconjugation strategy: first labeling a protein with the this compound linker, followed by a SPAAC reaction.
Caption: Workflow for a two-step bioconjugation via amine coupling and SPAAC.
Experimental Protocols
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-functionalized molecule (e.g., protein labeled using Protocol 1)
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Copper ligand (e.g., THPTA), optional but recommended
-
Degassed reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation: Prepare stock solutions: 100 mM CuSO₄ in water, 500 mM Sodium Ascorbate in water (prepare fresh), and 100 mM THPTA in water. Degas all buffers by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction Setup:
-
In a reaction tube, combine the azide-functionalized molecule and the alkyne-functionalized molecule in the degassed buffer.
-
Add the THPTA ligand to the desired final concentration (a common starting point is 5 equivalents relative to copper).
-
Add the CuSO₄ solution to a final concentration of 50-100 µM.
-
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours. Protect from light if using photosensitive compounds.
-
Purification: Once the reaction is complete (monitored by LC-MS, HPLC, or SDS-PAGE), proceed with purification to remove the catalyst and unreacted reagents.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Azide-functionalized molecule
-
DBCO- (or other strained alkyne) functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation:
-
Dissolve the azide-labeled molecule in the desired reaction buffer.
-
Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO), which can then be added to the aqueous reaction buffer.
-
-
Conjugation Reaction:
-
Combine the azide and DBCO-containing molecules in the reaction buffer. A 1.5- to 5-fold molar excess of one reactant is often used to drive the reaction to completion.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.
-
-
Purification:
-
Purify the final conjugate to remove any unreacted starting material using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
-
Section 3: Purification and Analysis
Proper purification is essential to remove unreacted PEG linkers, catalysts, and other byproducts, ensuring the purity of the final conjugate for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify my PEGylated protein? A1: The choice depends on the size difference between your conjugate and the impurities.
-
Size-Exclusion Chromatography (SEC) / Desalting: Excellent for rapidly separating large PEGylated proteins from small unreacted PEG linkers and salts.
-
Dialysis / Ultrafiltration: Also separates based on size using a semi-permeable membrane with a specific molecular weight cutoff (MWCO). It is effective but generally slower than SEC.
-
Ion-Exchange Chromatography (IEX): Useful for separating molecules based on charge. Since PEGylation can shield surface charges on a protein, IEX can often separate un-PEGylated, mono-PEGylated, and multi-PEGylated species.
-
Reverse-Phase HPLC (RP-HPLC): Separates based on hydrophobicity and is highly effective for purifying PEGylated peptides and smaller proteins.
Data Presentation: Purification Methods
Table 6: Common Purification Methods for PEG Conjugates
| Method | Separation Principle | Best For | Pros | Cons |
|---|---|---|---|---|
| Size-Exclusion Chromatography (SEC) | Molecular Size | Removing small molecule reagents from large biomolecules. | Fast, good resolution for large size differences, mild conditions. | Low capacity, potential for non-specific binding of hydrophobic conjugates. |
| Dialysis / Ultrafiltration | Molecular Size (MWCO) | Buffer exchange and removal of small molecules. | Simple, low cost, can handle large volumes. | Slow, potential for sample loss or non-specific binding to the membrane. |
| Ion-Exchange Chromatography (IEX) | Net Charge | Separating species with different degrees of PEGylation. | High resolution, high capacity. | Requires charge difference between species, more complex method development. |
| RP-HPLC | Hydrophobicity | High-resolution separation of peptides and smaller proteins. | Excellent resolution, can separate isomers. | Can use harsh organic solvents that may denature some proteins. |
Visualizations and Workflows
This decision tree can help guide the selection of an appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Experimental Protocol
Protocol 4: Purification of a PEGylated Protein using Size-Exclusion Chromatography (SEC)
Materials:
-
Crude conjugation reaction mixture
-
SEC column (e.g., a pre-packed desalting column)
-
SEC running buffer (e.g., PBS, pH 7.4)
-
Fraction collection tubes
Procedure:
-
Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired running buffer. This removes any storage solution and ensures the column is properly conditioned.
-
Sample Application:
-
Allow the buffer to drain from the top of the column bed.
-
Carefully apply the reaction mixture to the top of the column bed. For optimal separation, the sample volume should be between 10-30% of the column bed volume.
-
-
Elution:
-
Once the sample has fully entered the column bed, add the running buffer to the top of the column.
-
Begin collecting fractions immediately. The larger PEGylated protein will elute first, followed by the smaller, unreacted PEG linkers and other small molecules.
-
-
Analysis: Analyze the collected fractions using a protein assay or SDS-PAGE to identify the fractions containing the purified conjugate. Pool the desired fractions.
References
Technical Support Center: Troubleshooting Click Chemistry Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice for overcoming low efficiency in common click chemistry reactions. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?
The primary difference is the requirement of a copper catalyst.
-
CuAAC requires a Copper(I) catalyst to proceed efficiently at room temperature. This reaction is highly specific, yielding only the 1,4-disubstituted triazole product.[1][2][]
-
SPAAC is a "copper-free" click reaction that utilizes a strained cyclooctyne (like DBCO or BCN) which reacts with an azide due to the high ring strain.[4][5] This eliminates the need for a potentially cytotoxic copper catalyst, making it ideal for bioconjugation in living systems. However, SPAAC may result in a mixture of regioisomers.
Q2: Which copper source is best for CuAAC reactions?
The active catalyst is Copper(I). You can either use a Cu(I) salt (e.g., CuI, CuBr) or generate it in situ from a more stable Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. The in situ method is often preferred as it maintains a low, steady concentration of Cu(I), minimizing side reactions and protecting sensitive biomolecules.
Q3: Why is a ligand necessary for many CuAAC reactions?
Ligands are critical for a successful CuAAC reaction for several reasons:
-
Stabilize Cu(I): They prevent the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.
-
Accelerate the Reaction: Ligands enhance the catalytic activity, increasing the reaction rate significantly.
-
Protect Biomolecules: In bioconjugation, ligands can shield biomolecules from damage caused by reactive oxygen species (ROS) that can be generated by the copper/ascorbate system.
-
Prevent Side Reactions: They can help suppress undesired pathways like the Glaser coupling (homodimerization of the alkyne).
Q4: My biomolecule is sensitive. Which click reaction should I choose?
For sensitive biological molecules or experiments in living cells, SPAAC is generally the preferred method because it avoids the use of a cytotoxic copper catalyst. If CuAAC must be used, it is crucial to include a protective, accelerating ligand like THPTA and to minimize reaction time and catalyst concentration.
General Troubleshooting Guide for Low Reaction Efficiency
If you are experiencing low yields or no reaction, systematically evaluate the following components and parameters.
In-Depth Troubleshooting: CuAAC Reactions
Issue 1: Reagent Quality and Stability
-
Question: My reaction isn't working, even with fresh reagents. What could be wrong with my starting materials?
-
Answer:
-
Azide Stability: While generally stable, organic azides can be sensitive to phosphines (like TCEP, a common reducing agent) and should be handled with care. Ensure your azide has not degraded during storage.
-
Alkyne Integrity: Terminal alkynes are prone to homodimerization (Glaser coupling), especially in the presence of Cu(II) and oxygen. Confirm the purity of your alkyne starting material.
-
Concentration: Inaccuracies in reactant concentrations can drastically affect reaction rates. Verify the concentrations of your stock solutions. For bioconjugation, a 2- to 5-fold molar excess of the smaller molecule (e.g., azide-dye) is often recommended.
-
Issue 2: Catalyst System Failure
-
Question: My reaction starts but then stops, or the mixture turns dark and a precipitate forms. What is happening to my catalyst?
-
Answer: This strongly suggests catalyst deactivation or precipitation.
-
Oxygen Contamination: Oxygen is highly detrimental. It oxidizes the active Cu(I) catalyst to inactive Cu(II). Furthermore, in the presence of a reducing agent like ascorbate, this can generate reactive oxygen species (ROS) that may damage your biomolecules. Solution: Always degas your reaction buffer/solvents (e.g., by bubbling with argon or nitrogen for 5-10 minutes) before adding the catalyst components.
-
Incorrect Order of Addition: To protect the catalyst and substrates, follow a specific order of addition. A recommended sequence is to mix the Cu(II) salt with the ligand first, add this mixture to your azide and alkyne solution, and finally initiate the reaction by adding the fresh sodium ascorbate solution.
-
Reducing Agent Degradation: Sodium ascorbate solutions are susceptible to air oxidation and should be prepared fresh for each experiment.
-
Inhibitory Buffers/Additives: Components in your buffer can interfere. Avoid using buffers containing thiols (DTT, BME) or potent chelating agents (EDTA) that can sequester the copper catalyst.
-
Data Presentation: Optimizing CuAAC Components
The choice of ligand and solvent can significantly impact reaction efficiency.
| Component | Recommended for Aqueous Media | Recommended for Organic Solvents | Key Considerations |
| Copper Source | CuSO₄ (+ Sodium Ascorbate) | CuI, CuBr, [Cu(CH₃CN)₄]PF₆ | In situ generation from Cu(II) is common for bioconjugation. |
| Ligand | THPTA (water-soluble) | TBTA, various polydentate amines | Ligand choice is critical for rate and stability. |
| Solvent | PBS, HEPES, Water/t-BuOH, Water/DMSO | THF, MeCN, DMF, DMSO | Co-solvents like DMSO or t-BuOH can aid reactant solubility. |
| Reducing Agent | Sodium Ascorbate (freshly prepared) | Sodium Ascorbate | Avoid TCEP, as it can react with azides. |
In-Depth Troubleshooting: SPAAC Reactions
Issue 1: Slow Reaction Kinetics
-
Question: My SPAAC reaction is extremely slow or gives a low yield after 24 hours. How can I speed it up?
-
Answer: While SPAAC doesn't require a catalyst, its kinetics are highly dependent on the specific reactants and conditions.
-
Reactant Concentration: The reaction is bimolecular, so increasing the concentration of one or both reactants will increase the rate.
-
Temperature: If your biomolecules are stable, increasing the temperature from room temperature to 37°C can significantly accelerate the reaction.
-
Choice of Cyclooctyne: Different strained alkynes have vastly different reactivities. For example, DIBO and DBCO are known to react exceptionally fast with azides. If kinetics are an issue, consider switching to a more reactive cyclooctyne derivative.
-
Solvent/Buffer: The reaction environment matters. For some SPAAC reactions, switching from PBS to HEPES buffer has been shown to increase reaction rates. The inclusion of organic co-solvents can also influence the rate.
-
Data Presentation: Factors Influencing SPAAC Reaction Rates
| Factor | Effect on Rate | Example/Note |
| Temperature | Higher temperature increases rate | Often run at 25°C - 37°C for biomolecules. |
| pH | Higher pH generally increases rate | A pH range of 7-9 is common for bioconjugation. |
| Buffer | Buffer type can significantly impact kinetics | HEPES (pH 7) can be faster than PBS (pH 7). |
| Reactant Structure | More strained alkynes are more reactive | Reactivity: DIBO > DBCO > BCN > Cyclododecyne. |
| Linkers | PEG linkers can enhance reaction rates | A PEG linker was shown to increase rates by ~31%. |
Key Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol describes the labeling of an alkyne-modified biomolecule with an azide-containing cargo (e.g., a fluorescent dye).
-
Prepare Solutions:
-
Dissolve the alkyne-modified biomolecule (e.g., protein) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of the azide-cargo in DMSO.
-
Crucially, prepare fresh a 5-20 mM solution of sodium ascorbate in water.
-
Prepare a catalyst premix: Combine a Cu(II) salt (e.g., CuSO₄) and a water-soluble ligand (e.g., THPTA) in water. A common ratio is 1:5 of Cu:Ligand.
-
-
Degas Buffer:
-
Bubble the biomolecule solution with an inert gas (argon or nitrogen) for 5-10 minutes to remove dissolved oxygen.
-
-
Reaction Assembly:
-
To the degassed biomolecule solution, add the azide-cargo stock solution. Mix gently.
-
Add the Copper-Ligand catalyst premix to the reaction. The final copper concentration is typically 50-200 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature, protected from light if using a fluorescent dye. Reaction times can range from 1 to 4 hours. Monitor progress if possible.
-
-
Purification:
-
Remove excess reagents and catalyst using a suitable method for your biomolecule, such as size-exclusion chromatography (SEC), dialysis, or molecular weight cut-off (MWCO) centrifugation.
-
Protocol 2: General Procedure for SPAAC Bioconjugation
This protocol describes the labeling of an azide-modified biomolecule with a strained alkyne (e.g., DBCO-dye).
-
Prepare Solutions:
-
Dissolve the azide-modified biomolecule in a suitable aqueous buffer (e.g., PBS or HEPES, pH 7.4).
-
Dissolve the DBCO-cargo in a minimal amount of organic solvent (like DMSO) and then dilute into the reaction buffer if necessary to maintain solubility.
-
-
Reaction Assembly:
-
Add the DBCO-cargo solution to the biomolecule solution. A 2- to 5-fold molar excess of the DBCO reagent is typical.
-
-
Incubation:
-
Incubate the reaction at the desired temperature (e.g., 25°C or 37°C).
-
Reaction times can vary widely (1 to 24 hours) depending on the reactants' intrinsic reactivity and concentrations. Monitor the reaction progress using an appropriate analytical method (e.g., SDS-PAGE, HPLC, Mass Spectrometry).
-
-
Purification:
-
Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove any unreacted DBCO-cargo.
-
References
Common side reactions with Azido-PEG10-CH2COOH and how to avoid them.
Welcome to the technical support center for Azido-PEG10-CH2COOH. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile bifunctional linker. Here you will find answers to frequently asked questions and troubleshooting advice for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a heterobifunctional linker used in bioconjugation and drug delivery. Its two primary reactive groups are:
-
An azide group (-N₃) , which reacts with terminal alkynes via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC), both of which are forms of "click chemistry".[1][2][3][4] These reactions form a stable triazole linkage.
-
A carboxylic acid group (-COOH) , which can be activated to react with primary amine groups (-NH₂) found in proteins and other biomolecules to form a stable amide bond.[5]
This dual functionality allows for the sequential and specific conjugation of two different molecules.
Q2: How should I store and handle this compound?
For long-term storage, it is recommended to store this compound at -20°C, desiccated, and protected from light. For short-term storage, 0-4°C is acceptable. Before use, allow the reagent to warm to room temperature before opening the vial to prevent moisture condensation. If you have prepared a stock solution in an organic solvent like DMSO or DMF, store it at -20°C and minimize freeze-thaw cycles.
Q3: Is the azide group stable during the activation of the carboxylic acid?
Generally, the azide group is stable under the mild conditions used for EDC/NHS-mediated carboxylic acid activation and subsequent amidation. However, it is crucial to avoid strongly acidic conditions or the presence of reducing agents, such as thiols (e.g., dithiothreitol - DTT), which can reduce the azide group to an amine.
Troubleshooting Guide
This section addresses common side reactions and experimental issues, providing strategies to avoid them.
Carboxylic Acid-Amine Coupling (EDC/NHS Chemistry)
Problem 1: Low Yield of Amide Conjugate
A low yield of your desired PEGylated product is often due to competing side reactions that consume the activated carboxylic acid.
Common Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Hydrolysis of Activated Ester | The primary side reaction is the hydrolysis of the O-acylisourea intermediate (formed by EDC) or the NHS-ester, which reverts the activated acid back to its original carboxylic acid form. This is especially prevalent in aqueous buffers and at higher pH. | - Perform the reaction in a timely manner after adding EDC/NHS.- Optimize the pH: activate the carboxylic acid at a slightly acidic pH (e.g., pH 5-6) and then raise the pH to 7.2-8.0 for the reaction with the amine.- Use a higher concentration of the amine-containing molecule to favor the bimolecular reaction over unimolecular hydrolysis. |
| Formation of N-acylurea Byproduct | The O-acylisourea intermediate can rearrange to form a stable, unreactive N-acylurea, which is a common byproduct in EDC couplings. | The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) stabilizes the activated intermediate as an NHS-ester, which is less prone to rearrangement and more resistant to hydrolysis than the O-acylisourea intermediate. |
| Competing Amines in Buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the activated carboxylic acid. | Use amine-free buffers such as phosphate-buffered saline (PBS) or MES buffer for the conjugation reaction. |
Problem 2: Aggregation of the PEGylated Protein
Protein aggregation is a common issue during PEGylation, which can lead to loss of activity and difficulty in purification.
Common Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Suboptimal Reaction Conditions | pH, temperature, and high protein concentration can lead to protein instability and aggregation. | - Perform small-scale screening to optimize pH and temperature.- Lower the protein concentration.- Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
| Intermolecular Cross-linking (if using a bifunctional PEG) | Although this compound is heterobifunctional, impurities or side reactions could potentially lead to cross-linking. | While less of a concern with this specific reagent, ensure high purity of the linker. |
| Changes in Protein Conformation | The attachment of the PEG chain can sometimes induce conformational changes that expose hydrophobic patches, leading to aggregation. | Add stabilizing excipients to the reaction buffer, such as sucrose, glycerol, or arginine. |
Azide-Alkyne Click Chemistry (CuAAC)
Problem 3: Low Yield of Triazole Product
Low yields in copper-catalyzed click chemistry are often related to the catalyst's activity or side reactions of the alkyne.
Common Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Oxidation of Cu(I) Catalyst | The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen. | - Use a reducing agent, such as sodium ascorbate, in excess to maintain the copper in the Cu(I) state.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Oxidative Homocoupling of Alkyne | In the presence of oxygen and copper, terminal alkynes can undergo oxidative homocoupling to form diynes. | The addition of a slight excess of sodium ascorbate helps to prevent this side reaction. Using a copper-chelating ligand can also mitigate this issue. |
| Mixture of Regioisomers | The uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition can produce a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. | The copper-catalyzed reaction (CuAAC) is highly regioselective and specifically yields the 1,4-disubstituted triazole. Ensure proper catalytic conditions are met. |
Experimental Protocols & Methodologies
Protocol 1: Two-Step Protein Conjugation via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid on this compound and subsequent conjugation to a protein.
Materials:
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or sulfo-NHS
-
Protein to be labeled
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Reagent Preparation: Allow all reagents to warm to room temperature before use. Prepare stock solutions of this compound, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF).
-
Protein Preparation: Dissolve the protein in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL). If the protein is in a buffer containing primary amines, exchange it into the Conjugation Buffer using a desalting column.
-
Activation of this compound:
-
In a separate reaction tube, dissolve this compound in Activation Buffer.
-
Add a 2 to 10-fold molar excess of EDC and NHS (relative to the PEG linker).
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester.
-
-
Conjugation to Protein:
-
Add the activated Azido-PEG-NHS ester solution to the protein solution. A 10 to 20-fold molar excess of the PEG linker over the protein is a common starting point.
-
Incubate for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.
-
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes.
-
Purification: Remove excess PEG reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the azido-PEGylated molecule to an alkyne-containing molecule.
Materials:
-
Azido-PEGylated molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA or TBTA) - optional but recommended
-
Reaction Buffer: PBS or other suitable aqueous buffer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the azido- and alkyne-containing molecules, CuSO₄, sodium ascorbate, and the ligand in a suitable solvent (water or DMSO). A fresh solution of sodium ascorbate is recommended.
-
Reaction Setup:
-
In a reaction tube, combine the azido-PEGylated molecule and the alkyne-containing molecule (typically a 1.2 to 2-fold molar excess of the alkyne).
-
If using a ligand, add it to the mixture (a 5-fold excess relative to CuSO₄ is common).
-
Add the CuSO₄ solution (final concentration typically 0.1-1 mM).
-
-
Initiation: Add the sodium ascorbate solution to initiate the reaction (final concentration typically 1-5 mM, in excess of CuSO₄).
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS or HPLC).
-
Purification: Purify the final conjugate using a suitable method such as dialysis, size-exclusion chromatography, or HPLC to remove the copper catalyst and excess reagents.
Visualized Workflows and Pathways
Caption: Reaction pathway for EDC/NHS coupling of this compound.
Caption: Reaction pathway for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Optimizing Azido-PEG10-CH2COOH Conjugations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the conjugation of Azido-PEG10-CH2COOH to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction buffer pH for conjugating this compound to a primary amine?
A1: The conjugation process involves two key steps, each with its own optimal pH range. For maximal efficiency, a two-step reaction protocol is highly recommended.
-
Step 1: Carboxylic Acid Activation: The activation of the carboxyl group on this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is most efficient in a slightly acidic buffer, typically at a pH of 4.5-6.0 . A commonly used buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES) buffer.
-
Step 2: Amine Coupling: The subsequent reaction of the activated NHS-ester with a primary amine is most efficient at a neutral to slightly basic pH, generally in the range of pH 7.0-8.5 . Common buffers for this step include Phosphate-Buffered Saline (PBS), borate buffer, or sodium bicarbonate buffer.
Q2: Why is a two-step pH process recommended over a single-step reaction?
A2: A two-step process allows for the optimization of both the activation and coupling reactions, which have different optimal pH requirements. Performing the entire reaction at a single pH would be a compromise, leading to either inefficient activation (at higher pH) or suboptimal coupling (at lower pH). Furthermore, the NHS ester intermediate is susceptible to hydrolysis, which is more rapid at higher pH values. By activating at a lower pH and then raising it for the coupling step, the stability of the NHS ester is better preserved, leading to higher conjugation yields.
Q3: Can I use Tris or other amine-containing buffers for the conjugation reaction?
A3: It is strongly advised to avoid buffers that contain primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS-activated this compound, leading to significantly lower yields of your desired conjugate.
Q4: How does the stability of the azide group fare during the EDC/NHS reaction?
A4: The azide (N3) functional group is generally stable under the conditions used for EDC/NHS chemistry. However, it is crucial to avoid the presence of reducing agents in your reaction buffers, as they can reduce the azide group.
Q5: What are the recommended molar ratios of EDC and NHS to this compound?
A5: While the optimal molar ratios can vary depending on the specific reactants and reaction conditions, a common starting point is to use a molar excess of EDC and NHS relative to the this compound. A frequently suggested starting ratio is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.[1] It is often necessary to empirically optimize these ratios to achieve the highest conjugation yield.
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Suboptimal Reaction pH | Ensure a two-step pH protocol is followed. Use a pH of 4.5-6.0 for the activation step and 7.0-8.5 for the coupling step. Verify the pH of your buffers before use. |
| Hydrolysis of NHS Ester | Prepare EDC and NHS solutions immediately before use. After the activation step, proceed to the amine coupling step without delay. Keep the reaction on ice if there are any delays. |
| Inactive Reagents | EDC and NHS are moisture-sensitive. Store them desiccated and at the recommended temperature. Equilibrate vials to room temperature before opening to prevent condensation. |
| Presence of Competing Amines | Ensure all buffers are free of primary amines (e.g., Tris, glycine). If your amine-containing molecule is in a buffer with competing amines, perform a buffer exchange step prior to conjugation. |
| Steric Hindrance | The PEG10 chain can cause steric hindrance, especially with bulky biomolecules. Consider increasing the reaction time or the molar excess of the this compound.[1] |
Issue 2: Aggregation of Reactants or Product
| Potential Cause | Recommended Solution |
| High Concentration of Reactants | High concentrations of PEGylated molecules can sometimes lead to aggregation. Try reducing the concentration of your reactants. |
| Protein Instability | The change in pH or addition of reagents can cause protein aggregation. Ensure your protein is soluble and stable in the chosen reaction buffers. Consider adding stabilizing excipients if necessary. |
| Precipitation During Purification | Aggregates can form during purification steps. Centrifuge your reaction mixture before loading it onto a chromatography column and filter through a 0.22 µm filter. |
Data Presentation
Table 1: Influence of pH on NHS Ester Stability and Amine Reactivity
This table illustrates the trade-off between NHS ester stability and amine reactivity at different pH values. The data on NHS ester half-life is representative and highlights the importance of timely execution of the coupling step, especially at higher pH.
| pH | NHS Ester Half-Life (at 4°C) | Relative Amine Reactivity | Recommended Step |
| 6.0 | > 10 hours | Low | Activation |
| 7.0 | 4-5 hours[2] | Moderate | Coupling |
| 7.5 | ~2 hours | High | Coupling |
| 8.0 | ~30 minutes | Very High | Coupling |
| 8.6 | ~10 minutes[2] | Very High | Coupling (with caution) |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to an Amine-Containing Protein
This protocol provides a general procedure. Optimal conditions may vary and should be determined empirically.
Materials:
-
This compound
-
Amine-containing protein
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., SEC column, dialysis cassette)
Procedure:
-
Prepare Protein Solution: Dissolve the amine-containing protein in the Coupling Buffer to the desired concentration (e.g., 1-10 mg/mL).
-
Activate this compound:
-
Immediately before use, dissolve this compound, EDC, and NHS in Activation Buffer. A common starting molar ratio is 1:2:5 (Azido-PEG:EDC:NHS).
-
Incubate the activation mixture for 15-30 minutes at room temperature.
-
-
Conjugation:
-
Add the activated this compound solution to the protein solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate to remove unreacted this compound, EDC, NHS, and quenching agent.
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger conjugate from smaller molecules.
-
Dialysis/Ultrafiltration: Use a membrane with a suitable molecular weight cut-off (MWCO) to remove smaller impurities.
-
Visualizations
Caption: Workflow for the two-step EDC/NHS conjugation of this compound.
Caption: Rationale for the two-step pH optimization in EDC/NHS conjugations.
References
Best practices for storing and handling Azido-PEG10-CH2COOH.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Azido-PEG10-CH2COOH. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional, polyethylene glycol (PEG) linker molecule. It contains two reactive functional groups: an azide group (-N3) and a carboxylic acid group (-COOH), separated by a 10-unit PEG spacer.[1][2][3][]
-
The azide group is used for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[5] This allows for the efficient and specific conjugation to molecules containing an alkyne group.
-
The carboxylic acid group can be activated to react with primary amines (e.g., on proteins, peptides, or other molecules) to form a stable amide bond. This reaction is commonly facilitated by coupling agents like EDC and NHS.
Its primary applications are in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible, hydrophilic linker to connect two different molecules.
Q2: How should I properly store and handle this compound?
Proper storage is crucial to maintain the stability and reactivity of the compound.
-
Storage Temperature: For long-term storage, this compound should be stored at -20°C.
-
Handling:
-
The compound should be protected from moisture.
-
Before use, allow the vial to warm to room temperature before opening to prevent condensation.
-
For preparing stock solutions, use anhydrous solvents like DMSO or DMF.
-
Avoid repeated freeze-thaw cycles of stock solutions.
-
Q3: What are the recommended solvents for dissolving this compound?
This compound is soluble in a variety of solvents. For bioconjugation applications, it is commonly dissolved in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare stock solutions. It is also soluble in water and dichloromethane (DCM).
Q4: What are the key safety precautions when working with this reagent?
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or fumes.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Organic azides can be energetic compounds. While the PEG chain mitigates this risk, avoid heating the compound excessively or mixing it with strong oxidizing agents.
Troubleshooting Guides
Carboxylic Acid Activation and Amine Coupling (EDC/NHS Chemistry)
Problem: Low or no conjugation yield when reacting the carboxylic acid with an amine-containing molecule.
| Possible Cause | Recommended Solution |
| Suboptimal pH | The two-step EDC/NHS reaction has different optimal pH ranges. The activation of the carboxyl group with EDC is most efficient at pH 4.5-6.0. The subsequent coupling to the amine is best at pH 7.0-8.5. For a two-step protocol, perform the activation in a buffer like MES at pH 5-6, then adjust the pH to 7.2-7.5 for the amine coupling step. |
| Inappropriate Buffer | The buffer used should not contain primary amines (e.g., Tris, glycine) or carboxylates, as these will compete with the reaction. Use MES buffer for the activation step and a phosphate buffer (e.g., PBS) or borate buffer for the coupling step. |
| Hydrolysis of Activated Ester | The NHS-ester intermediate is susceptible to hydrolysis in aqueous solutions. Prepare the EDC and NHS solutions fresh and add them to the reaction mixture immediately. Do not store activated this compound in aqueous buffers for extended periods before adding the amine-containing molecule. |
| Inactive EDC or NHS | EDC and NHS are moisture-sensitive. Store them desiccated at -20°C. Allow the vials to warm to room temperature before opening to prevent condensation. If you suspect the reagents have degraded, use a fresh batch. |
| Insufficient Molar Ratio of Reagents | A molar excess of EDC and NHS is typically required. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the amount of this compound. |
Azide-Alkyne Click Chemistry (CuAAC)
Problem: Low or no yield of the triazole product from the click reaction.
| Possible Cause | Recommended Solution |
| Copper Catalyst Oxidation | The active catalyst is Copper(I), which can be readily oxidized to the inactive Copper(II) state. Ensure a reducing agent, such as sodium ascorbate, is present in the reaction mixture. Prepare the sodium ascorbate solution fresh. |
| Low Catalyst Concentration | The concentration of the copper catalyst can be critical. A final concentration of 1-5 mol% of the copper catalyst is a good starting point. |
| Interference from Thiols | Molecules with free thiols (cysteines) can interfere with the click reaction. Pre-treating your sample with a low concentration of hydrogen peroxide can help mitigate this interference. |
| In-cell Reactions | When performing click chemistry in living cells, endogenous metal ions can sometimes lead to side reactions. The use of a copper-chelating ligand like THPTA or TBTA is recommended to improve reaction efficiency and reduce cytotoxicity. |
| Low Analyte Concentration | If the concentration of your alkyne-containing molecule is very low, it may be below the detection limit of your analytical method. Consider concentrating your sample or using a more sensitive detection method, such as conjugating to a biotin tag followed by streptavidin-HRP detection. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling to a Protein
This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines on a protein.
Materials:
-
This compound
-
Protein to be conjugated
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the Activation Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Reagent Preparation: Prepare fresh stock solutions of this compound, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF) or the Activation Buffer immediately before use.
-
Activation of Carboxylic Acid:
-
Add a 10- to 20-fold molar excess of this compound to the protein solution.
-
Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS relative to the amount of this compound.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Buffer Exchange (Optional but Recommended): To remove excess EDC and NHS and to change to the optimal pH for amine coupling, pass the reaction mixture through a desalting column equilibrated with the Coupling Buffer.
-
Amine Coupling: If a buffer exchange was not performed, adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction. Incubate for 15-30 minutes.
-
Purification: Purify the resulting conjugate using a desalting column or size-exclusion chromatography to remove unreacted PEG linker and other small molecules.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the azide group of an this compound-modified molecule to an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule (from Protocol 1)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reaction Buffer: PBS or other suitable buffer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
Prepare a 50 mM stock solution of the copper-chelating ligand in water or DMSO.
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-functionalized molecule and the alkyne-containing molecule (typically a 2- to 5-fold molar excess of the alkyne).
-
Add the copper-chelating ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the final conjugate using a desalting column, size-exclusion chromatography, or another appropriate method to remove the catalyst and excess reagents.
Visualizations
Caption: Workflow for EDC/NHS coupling of this compound to a protein.
Caption: General workflow for copper-catalyzed azide-alkyne click chemistry.
References
Removing unreacted Azido-PEG10-CH2COOH from a protein sample.
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the removal of unreacted Azido-PEG10-CH2COOH from protein samples after a PEGylation reaction.
Troubleshooting Guide
Problem: Significant amount of unreacted this compound remaining in the protein sample after purification.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Before proceeding with purification, ensure the PEGylation reaction has gone to completion. Consider optimizing reaction conditions such as pH, temperature, molar ratio of reactants, and reaction time. |
| Inappropriate Purification Method | The chosen purification method may not be optimal for the size difference between your protein and the this compound. Refer to the comparison table below to select a more suitable technique. |
| Suboptimal Parameters for the Chosen Method | Each purification method has critical parameters that must be optimized. For example, in dialysis, the Molecular Weight Cut-Off (MWCO) of the membrane is crucial. For size exclusion chromatography, the choice of resin is important. |
Problem: Low recovery of the PEGylated protein after purification.
| Potential Cause | Recommended Solution |
| Protein Precipitation | The buffer conditions used during purification may be causing your protein to precipitate. Ensure the buffer composition and pH are appropriate for your protein's stability. |
| Non-specific Binding | The protein may be binding to the purification matrix (e.g., chromatography resin, dialysis membrane). Consider using a different material or adding agents to the buffer to reduce non-specific interactions. |
| Loss During Diafiltration/Ultrafiltration | If using Tangential Flow Filtration (TFF) or a centrifugal concentrator, ensure the membrane's MWCO is significantly smaller than your protein's molecular weight to prevent its loss in the permeate/filtrate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted this compound from a protein sample?
A1: The most common and effective methods for removing small molecules like this compound from larger protein samples are based on size differences. These include:
-
Dialysis: A technique where the protein sample is placed in a semi-permeable membrane bag or cassette and dialyzed against a large volume of buffer. Small molecules like the unreacted PEG pass through the membrane's pores, while the larger protein is retained.[1][2][3]
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This chromatographic technique separates molecules based on their size as they pass through a column packed with a porous resin.[4][5] Larger molecules (the protein) elute first, while smaller molecules (unreacted PEG) are trapped in the pores and elute later.
-
Tangential Flow Filtration (TFF) / Diafiltration: A rapid and efficient method for separating and purifying biomolecules. The sample is passed tangentially across a membrane, allowing smaller molecules to pass through while retaining the larger protein. This method is highly scalable.
Q2: How do I choose the right purification method for my experiment?
A2: The choice of method depends on several factors, including the size of your protein, the sample volume, the required purity, and the available equipment. The diagram below provides a general workflow for selecting an appropriate method.
Q3: What Molecular Weight Cut-Off (MWCO) should I use for dialysis?
A3: To effectively remove the unreacted this compound (molecular weight approx. 600 g/mol ) while retaining your protein, you should choose a dialysis membrane with an MWCO that is significantly larger than the PEG reagent but at least 3-5 times smaller than the molecular weight of your protein. For most proteins, a 3-10 kDa MWCO membrane is a good starting point.
Q4: Are there any specific challenges with removing PEG reagents compared to other small molecules?
A4: Yes, PEG molecules can have a larger hydrodynamic radius in solution than a protein of a similar molecular weight. This can sometimes lead to less efficient separation during size exclusion chromatography. However, for a small PEG like this compound, the size difference with most proteins is substantial enough for effective separation by SEC.
Data Summary: Comparison of Purification Methods
| Parameter | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Principle of Separation | Diffusion across a semi-permeable membrane based on a concentration gradient. | Separation based on molecular size as molecules pass through a porous resin. | Size-based separation using a semi-permeable membrane with pressure-driven flow. |
| Typical Sample Volume | 1 - 100 mL | 0.1 - 10 mL (analytical) to several liters (preparative) | 10 mL to thousands of liters. |
| Processing Time | 12 - 48 hours (with multiple buffer changes) | 30 minutes - a few hours | 30 minutes - a few hours |
| Protein Recovery | >90% | >90% | >95% |
| Key Considerations | Requires large volumes of buffer; sample dilution is common. | Can cause sample dilution; requires specialized equipment (chromatography system). | Can be used for concentration and buffer exchange simultaneously; requires a specific TFF system. |
| Recommended for | Small to medium scale, when time is not a critical factor. | High-resolution separation and when buffer exchange is also needed. | Large sample volumes and scalable processes. |
Experimental Protocols
Protocol 1: Dialysis for Removal of Unreacted this compound
-
Hydrate the Dialysis Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This typically involves rinsing with DI water.
-
Load the Sample: Pipette the protein sample containing the unreacted PEG into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Secure the Membrane: Clamp both ends of the dialysis tubing securely.
-
Dialysis: Immerse the sealed dialysis bag/cassette in a beaker containing at least 100 times the sample volume of the desired buffer.
-
Stirring: Place the beaker on a stir plate and add a stir bar to the buffer to ensure continuous mixing.
-
Temperature: Perform the dialysis at 4°C to maintain protein stability.
-
Buffer Exchange: For efficient removal, change the dialysis buffer at least three times over a period of 24-48 hours.
-
Sample Recovery: After the final buffer exchange, carefully remove the dialysis bag/cassette and recover the purified protein sample.
Protocol 2: Size Exclusion Chromatography (SEC) for Removal of Unreacted this compound
-
Column Selection: Choose an SEC column with a fractionation range appropriate for your protein. For removing a small molecule like this compound, a desalting column (e.g., G-25) is suitable for proteins larger than 5 kDa.
-
Equilibration: Equilibrate the SEC column with at least two column volumes of the desired final buffer.
-
Sample Loading: Load the protein sample onto the column. The sample volume should typically not exceed 5-10% of the total column volume for optimal resolution.
-
Elution: Begin the elution with the equilibration buffer at the recommended flow rate for the column.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The protein will be in the initial fractions (void volume for desalting columns), while the unreacted PEG will elute in later fractions.
-
Analysis: Analyze the collected fractions (e.g., by UV absorbance at 280 nm) to identify the protein-containing fractions and pool them.
Protocol 3: Tangential Flow Filtration (TFF) for Removal of Unreacted this compound
-
System and Membrane Selection: Choose a TFF system and a membrane cassette with an appropriate MWCO (at least 3-5 times smaller than your protein's molecular weight).
-
System Preparation: Assemble the TFF system according to the manufacturer's instructions and flush it with DI water.
-
Membrane Equilibration: Equilibrate the membrane with the desired buffer.
-
Sample Processing: Load the protein sample into the reservoir and begin recirculation.
-
Diafiltration: Continuously add fresh buffer to the reservoir at the same rate as the permeate is being removed. This process, known as diafiltration, washes the unreacted PEG out of the sample. A common practice is to perform 5-7 diavolumes to ensure near-complete removal of the small molecule.
-
Concentration (Optional): After diafiltration, the protein sample can be concentrated by stopping the addition of fresh buffer and allowing more permeate to be removed.
-
Sample Recovery: Recover the purified and concentrated protein sample from the system.
References
- 1. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
- 4. goldbio.com [goldbio.com]
- 5. Desalting in Protein Purification - Creative Proteomics [creative-proteomics.com]
Preventing aggregation during bioconjugation with PEG linkers.
Welcome to the Technical Support Center for Bioconjugation. This guide provides troubleshooting strategies and answers to frequently asked questions to help you prevent and resolve issues with aggregation during bioconjugation with PEG linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:
-
Intermolecular Cross-linking: Bifunctional PEG linkers can physically connect multiple protein molecules, leading to the formation of large, often insoluble aggregates.[1]
-
High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions and aggregation increases.[1][2]
-
Suboptimal Reaction Conditions: Critical parameters such as pH, temperature, and buffer composition can significantly affect a protein's stability. Deviations from the optimal range can expose hydrophobic regions, promoting aggregation.[1][2]
-
Over-labeling: The addition of too many PEG linker molecules can alter the protein's surface charge and isoelectric point (pI), which may reduce its solubility.
-
Hydrophobicity of the Linker: If the linker itself is hydrophobic, its attachment to the protein surface can increase the overall hydrophobicity of the conjugate, encouraging self-association.
-
Poor Reagent Quality: The PEG reagent may contain impurities or have limited aqueous solubility, causing precipitation upon addition to the aqueous protein solution.
Q2: How do PEG linkers help prevent aggregation?
PEG (Polyethylene glycol) linkers are widely used to improve the biopharmaceutical properties of proteins and other molecules. They help prevent aggregation through several mechanisms:
-
Enhanced Solubility: As hydrophilic polymers, PEGs increase the water solubility of the bioconjugate, which is particularly beneficial for hydrophobic proteins or payloads.
-
Steric Hindrance: The flexible and mobile PEG chain creates a "shield" around the protein surface. This steric barrier physically hinders the close approach of other protein molecules, preventing the intermolecular interactions that lead to aggregation.
-
Improved Stability: PEGylation can enhance the conformational stability of a protein, making it less likely to unfold or misfold into aggregation-prone states.
Q3: Can the type and length of the PEG linker influence aggregation?
Yes, the architecture of the PEG linker is a critical factor.
-
Linear vs. Branched PEGs: Branched or multi-arm PEG linkers can offer more comprehensive surface coverage and steric hindrance compared to linear PEGs of the same molecular weight. Studies have shown that ADCs with pendant PEG configurations can have better stability and slower clearance rates than those with linear PEGs.
-
PEG Length: The length of the PEG chain influences its effectiveness. While longer chains can provide a greater steric shield, there may be a point of diminishing returns. For example, one study on G-CSF found that a 5 kDa PEG significantly improved stability and reduced precipitation, with only marginal additional benefit from a 20 kDa PEG. The optimal length is system-dependent and must be determined empirically.
Q4: What are the best analytical methods to detect and quantify bioconjugate aggregation?
Several techniques are available to assess the aggregation state of your sample:
-
Size Exclusion Chromatography (SEC): This is a high-resolution method ideal for separating and quantifying monomers, dimers, and larger soluble aggregates.
-
Dynamic Light Scattering (DLS): DLS is highly sensitive for detecting the presence of small amounts of large aggregates by measuring the size distribution of particles in solution.
-
SDS-PAGE (non-reducing): Running a non-reducing SDS-PAGE can reveal higher molecular weight bands, which correspond to covalently linked oligomers.
-
Visual Inspection and Turbidity: The simplest method is to check for visible precipitates or cloudiness (turbidity). Turbidity can be quantified by measuring absorbance with a UV-Vis spectrophotometer.
Troubleshooting Guide
This guide addresses common aggregation problems encountered during bioconjugation with PEG linkers.
Problem 1: Immediate precipitation or turbidity is observed upon adding the PEG linker.
| Potential Cause | Troubleshooting Step & Rationale |
| Poor Reagent Solubility | Dissolve the PEG linker in a small amount of a compatible organic co-solvent (e.g., DMSO, DMF) before adding it to the aqueous protein solution. Many activated linkers have limited aqueous solubility, and adding them as a solid can cause them to precipitate. |
| Localized High Concentration | Add the dissolved PEG reagent to the protein solution slowly and dropwise while gently mixing. This prevents localized high concentrations of the reagent that can lead to rapid, uncontrolled reactions and protein precipitation. |
| Drastic pH Shift | Ensure the pH of the PEG reagent solution is compatible with the protein buffer before mixing. A significant difference in pH can alter the protein's surface charge, potentially causing it to aggregate if the final pH is near its isoelectric point (pI). |
Problem 2: Aggregation is detected by SEC or DLS after the reaction and purification.
| Potential Cause | Troubleshooting Step & Rationale |
| Intermolecular Cross-linking | If using a homobifunctional linker, switch to a monofunctional or heterobifunctional PEG linker. This is the most direct way to prevent the linker from connecting multiple protein molecules. |
| Suboptimal Reaction Conditions | Perform small-scale screening experiments to optimize key parameters. Systematically vary one parameter at a time while keeping others constant to find the ideal conditions for your specific protein. See the table below for starting ranges. |
| High Protein Concentration | Perform the conjugation reaction at a lower protein concentration (e.g., 1-5 mg/mL). Lowering the concentration reduces the frequency of intermolecular collisions that can lead to aggregation. |
| Over-labeling | Reduce the molar excess of the PEG linker in the reaction. Perform a titration to find the optimal linker-to-protein ratio that achieves the desired degree of labeling without causing aggregation. |
| Protein Instability | Add stabilizing excipients to the reaction buffer. These additives can help maintain protein solubility and conformational stability. See the table below for common examples. |
| Reaction Rate Too Fast | Lower the reaction temperature (e.g., to 4°C) and/or add the PEG reagent stepwise in small aliquots over time. A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking. |
Data Presentation: Optimization Parameters
The following tables provide recommended starting points for optimizing your bioconjugation reaction to minimize aggregation.
Table 1: Recommended Starting Ranges for Reaction Condition Screening
| Parameter | Starting Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Lower concentrations reduce the likelihood of intermolecular interactions. |
| PEG:Protein Molar Ratio | 1:1, 5:1, 10:1, 20:1 | A higher ratio can drive the reaction but also increases the risk of over-labeling and aggregation. |
| pH | 6.0 - 8.5 | The optimal pH depends on both protein stability and the reaction chemistry (e.g., NHS esters are most efficient at pH 7.2-8.5). |
| Temperature | 4°C to Room Temp | Lower temperatures slow the reaction rate, which can reduce aggregation, but will require longer incubation times. |
Table 2: Common Stabilizing Excipients to Prevent Aggregation
| Excipient Class | Example | Starting Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose | 5-10% (w/v) | Increases protein stability through preferential exclusion. |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Surfactants | Polysorbate 20/80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation. |
Experimental Protocols
Protocol 1: Small-Scale Screening for Optimal PEGylation Conditions
This protocol is designed to identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation in small-scale reactions before scaling up.
Materials:
-
Protein stock solution (e.g., 10 mg/mL)
-
Activated PEG linker stock solution (e.g., 100 mg/mL)
-
A series of reaction buffers with different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0)
-
96-well plate or microcentrifuge tubes
-
Thermomixer or incubators set at different temperatures (e.g., 4°C and 25°C)
Methodology:
-
Prepare Stock Solutions: Ensure protein is in a suitable buffer. Dissolve the activated PEG linker in the reaction buffer immediately before use.
-
Set up Screening Matrix: Prepare a series of 50-100 µL reactions in a 96-well plate. Vary one parameter at a time while keeping others constant.
-
To test protein concentration: Set up reactions with 0.5, 1, 2, and 5 mg/mL of protein.
-
To test molar ratio: Set up reactions with PEG:protein molar ratios of 1:1, 5:1, 10:1, and 20:1.
-
To test pH: Use the different pH buffers you have prepared.
-
To test temperature: Run parallel plates at 4°C and room temperature.
-
-
Reaction Incubation: Add the PEG stock solution to the protein solutions to initiate the reactions. Incubate for a set period (e.g., 2-4 hours or overnight) with gentle mixing.
-
Analysis: After incubation, analyze each reaction for aggregation using DLS or by measuring turbidity (A340 nm). Run the most promising conditions on non-reducing SDS-PAGE and SEC to confirm conjugation and quantify soluble aggregates.
Protocol 2: General Protocol for Protein Labeling with an NHS-Ester PEG Linker
This protocol provides a general workflow for conjugating a PEG-NHS ester to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein solution (1-5 mg/mL)
-
Amine-free reaction buffer (e.g., PBS, HEPES, pH 7.2-8.0)
-
PEG-NHS Ester
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment
Methodology:
-
Protein Preparation: Dialyze the protein into the amine-free reaction buffer to remove any interfering substances like Tris or glycine. Adjust the protein concentration to 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction:
-
Slowly add a 5 to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution with gentle stirring.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes to hydrolyze any unreacted NHS ester.
-
Purification: Remove excess, unreacted PEG linker and byproducts using a desalting column or by dialyzing against a suitable storage buffer.
-
Characterization: Analyze the purified conjugate using SDS-PAGE to visualize the molecular weight shift and SEC-HPLC to quantify the monomer and aggregate content.
Visualizations
The following diagrams illustrate key workflows and concepts related to preventing aggregation during bioconjugation.
Caption: A generalized experimental workflow for bioconjugation.
Caption: Mechanism of aggregation prevention by PEG linker steric hindrance.
Caption: A decision tree for troubleshooting aggregation during bioconjugation.
References
Technical Support Center: Monitoring Azido-PEG10-CH2COOH Reactions
Welcome to the Technical Support Center for monitoring Azido-PEG10-CH2COOH reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the monitoring of these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound and how can I monitor their progress?
This compound is a bifunctional linker with two reactive groups: an azide and a carboxylic acid.
-
Azide Group: This group participates in "click chemistry" reactions, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage.[][2]
-
Carboxylic Acid Group: This group can be activated (e.g., with EDC or DCC) to react with primary amines, forming a stable amide bond.[]
The progress of these reactions can be monitored by tracking the consumption of the starting materials and the formation of the product using various analytical techniques, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Q2: How can I use Thin-Layer Chromatography (TLC) for quick reaction monitoring?
TLC is a fast and simple qualitative method to check the progress of your reaction by observing the disappearance of the starting material spot and the appearance of the product spot.[3]
Key Considerations for TLC Monitoring:
-
Spotting: Spot the reaction mixture, a co-spot (reaction mixture and starting material), and the starting material on the TLC plate.
-
Solvent System: Develop a solvent system that provides good separation between your starting material and product. The polarity will depend on your specific reactants.
-
Visualization: Azides are often not UV-active. Specific staining methods are required for visualization.
Troubleshooting Common TLC Issues:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Streaking of spots | Sample overloading.[4] | Dilute your sample or apply a smaller spot. |
| Inappropriate solvent system polarity. | Experiment with different solvent systems. | |
| High boiling point solvents (e.g., DMF, DMSO). | Remove the solvent under a high vacuum from the spotted plate before developing. | |
| Poor separation (similar Rf values) | Solvent system is not optimal. | Try different solvent systems with varying polarities. |
| Use a longer TLC plate to increase the separation distance. | ||
| No spots visible | Compound is not UV-active. | Use a chemical stain for visualization. |
| Concentration is too low. | Spot a more concentrated sample. |
In-depth Monitoring Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for quantitative monitoring of PEGylation reactions. It allows for the separation and quantification of starting materials, products, and any intermediates.
Q3: When should I choose HPLC for monitoring my this compound reaction?
HPLC is the preferred method when you need to:
-
Quantify the extent of the reaction.
-
Determine the purity of your product.
-
Separate and quantify unreacted PEG, partially PEGylated intermediates, and the final product.
-
Analyze complex reaction mixtures.
Key HPLC Considerations:
-
Column Choice: Reversed-phase (e.g., C8, C18) or size-exclusion chromatography (SEC) columns can be used. SEC is useful for separating species by size, which is ideal for PEGylation reactions.
-
Detector: Since PEG moieties lack a strong chromophore, traditional UV detection can be challenging for quantifying PEG-containing species. A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is highly recommended as they can detect any non-volatile analyte.
-
Mobile Phase: The choice of mobile phase will depend on the column and the analytes.
Typical HPLC Parameters for PEGylation Monitoring:
| Parameter | Setting |
| Column | MAbPac RP or similar reversed-phase column |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | A gradient of 5% to 60% B over 15 minutes is a good starting point. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 40-80 °C |
| Detection | UV/Vis and Charged Aerosol Detection (CAD) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent method for real-time reaction monitoring by tracking the disappearance of the characteristic azide vibrational band.
Q4: How can I use FTIR to monitor my azide reaction?
The azide functional group has a strong and distinct absorption peak around 2100 cm⁻¹. As the azide is consumed in the reaction, the intensity of this peak will decrease.
Advantages of FTIR Monitoring:
-
Real-time analysis: Using an in-situ Attenuated Total Reflectance (ATR) probe allows for continuous monitoring of the reaction without the need to take samples.
-
High sensitivity: The azide peak is very strong, making it easy to detect changes in concentration.
Experimental Protocol: In-situ FTIR Reaction Monitoring
-
Set up the reaction in a vessel equipped with an ATR-FTIR probe.
-
Collect a background spectrum of the solvent and all reactants except the azido-PEG reagent.
-
Add the this compound to initiate the reaction.
-
Continuously collect spectra and monitor the decrease in the intensity of the azide peak at approximately 2100 cm⁻¹.
-
The reaction is considered complete when the azide peak is no longer observed.
Experimental Workflows & Troubleshooting
General Experimental Workflow for Monitoring an Azide-Alkyne Cycloaddition
Caption: Workflow for setting up, monitoring, and working up an azide-alkyne cycloaddition reaction.
Troubleshooting Guide for Low or No Product Yield in CuAAC Reactions
References
Validation & Comparative
Characterization of Azido-PEG10-CH2COOH Conjugates by Mass Spectrometry: A Comparative Guide
In the rapidly advancing fields of drug delivery and proteomics, the precise characterization of linker molecules is paramount for the development of effective and safe therapeutics. Azido-PEG10-CH2COOH, a heterobifunctional polyethylene glycol (PEG) linker, is a critical component in the synthesis of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its azide and carboxylic acid termini allow for versatile and specific conjugation to biomolecules. Mass spectrometry stands out as an indispensable tool for the structural verification and purity assessment of these conjugates.
This guide provides a comparative overview of mass spectrometry techniques for the characterization of this compound and its conjugates, offering experimental protocols and data interpretation guidelines for researchers, scientists, and drug development professionals.
Comparison of Mass Spectrometry Techniques
The two most common mass spectrometry techniques for analyzing PEGylated molecules are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). The choice between them depends on the specific analytical requirements, such as the nature of the sample, the desired level of structural detail, and whether the analysis is coupled with a separation technique like liquid chromatography (LC).
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) |
| Ionization Principle | Soft ionization of molecules in solution by applying a high voltage to a liquid to create an aerosol. | Co-crystallization of the analyte with a matrix, which absorbs laser energy, leading to desorption and ionization of the analyte. |
| Typical Analytes | Proteins, peptides, oligonucleotides, and small molecules in solution. | Proteins, peptides, polymers, and other large molecules, often in a solid or crystalline state. |
| Coupling to LC | Routinely coupled with Liquid Chromatography (LC-MS) for separation and analysis of complex mixtures. | Less commonly coupled with LC; typically a standalone technique for direct analysis of purified samples. |
| Ionization State | Produces multiply charged ions, which can be complex to interpret for polydisperse samples like PEGs. | Primarily generates singly charged ions, simplifying spectral interpretation. |
| Data Complexity | Can produce complex spectra with overlapping charge states for PEGylated compounds. | Yields simpler spectra, making it well-suited for determining molecular weight distribution. |
| Fragmentation | Can induce in-source fragmentation or be coupled with tandem MS (MS/MS) for structural elucidation. | Fragmentation is less common but can be induced (post-source decay). |
| Sample Preparation | Relatively simple, involving dissolution in a suitable solvent. | Requires careful selection of a matrix and co-crystallization with the analyte. |
| Best Suited For | Detailed structural analysis, reaction monitoring, and purity assessment of conjugates, especially when coupled with LC. | Rapid confirmation of synthesis, determination of average molecular weight, and assessment of polydispersity. |
Experimental Protocols
Detailed methodologies for the analysis of this compound conjugates by ESI-MS and MALDI-TOF MS are provided below.
Protocol 1: ESI-MS Analysis of this compound
This protocol is suitable for a high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer coupled with liquid chromatography.
1. Sample Preparation:
-
Dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase to a working concentration of 10 µM.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Mass Range: m/z 100-2000.
-
Data Analysis: Deconvolute the resulting multiply charged spectrum to obtain the neutral mass.
Protocol 2: MALDI-TOF MS Analysis of this compound
This protocol is suitable for a time-of-flight (TOF) mass spectrometer.
1. Sample and Matrix Preparation:
-
Analyte Solution: Dissolve the this compound sample in water to a concentration of 1 mg/mL.
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
2. Sample Spotting:
-
Mix the analyte solution and the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive ion.
-
Laser: Nitrogen laser (337 nm).
-
Mass Range: m/z 200-1500.
-
Data Analysis: The spectrum should display singly charged ions, primarily [M+H]⁺ and [M+Na]⁺.
Data Presentation and Interpretation
The expected mass of this compound (C₂₂H₄₃N₃O₁₂) is approximately 541.6 g/mol . Mass spectrometry data will confirm this molecular weight and can reveal the presence of impurities or side products.
Table 1: Expected m/z Values for this compound in ESI-MS and MALDI-TOF MS
| Ion Species | Theoretical m/z (ESI-MS) | Theoretical m/z (MALDI-TOF MS) |
| [M+H]⁺ | 542.3 | 542.3 |
| [M+Na]⁺ | 564.3 | 564.3 |
| [M+K]⁺ | 580.4 | 580.4 |
| [M+2H]²⁺ | 271.7 | - |
The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide structural confirmation. For PEG linkers, a characteristic neutral loss of 44 Da, corresponding to the ethylene glycol monomer unit (C₂H₄O), is expected. For the carboxylic acid terminus, a loss of 45 Da (-COOH) can be observed.
Alternative: Amino-PEG11-Carboxylic Acid
For applications where the azide functionality is not required, an amino-PEG linker can be a suitable alternative. Amino-PEG11-Carboxylic Acid (NH₂-(CH₂CH₂O)₁₁-CH₂COOH) offers a primary amine for conjugation.
Table 2: Comparison of this compound and Amino-PEG11-Carboxylic Acid
| Feature | This compound | Amino-PEG11-Carboxylic Acid |
| Functional Groups | Azide (-N₃), Carboxylic Acid (-COOH) | Amine (-NH₂), Carboxylic Acid (-COOH) |
| Molecular Weight | ~541.6 g/mol | ~553.6 g/mol |
| Conjugation Chemistry | Click chemistry (with alkynes), Amide bond formation | Amide bond formation, Reductive amination |
| Mass Spec Signature | Characteristic PEG fragmentation (loss of 44 Da) | Characteristic PEG fragmentation (loss of 44 Da) |
Visualization of Experimental Workflow and a Relevant Signaling Pathway
The following diagrams, generated using the DOT language, illustrate a typical mass spectrometry workflow and the mechanism of PROTAC-mediated protein degradation where this compound can be employed as a linker.
Caption: Experimental workflow for the mass spectrometry analysis of PEG linkers.
Caption: PROTAC-mediated protein degradation pathway.
A Comparative Guide to Purity Analysis of Azido-PEG10-CH2COOH: HPLC vs. Alternatives
For researchers, scientists, and drug development professionals engaged in bioconjugation and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the purity of bifunctional linkers like Azido-PEG10-CH2COOH is of paramount importance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for assessing the purity of this critical reagent, supported by detailed experimental protocols and data interpretation guidelines.
The synthesis of this compound, a heterobifunctional polyethylene glycol (PEG) linker, can result in a range of impurities. These may include starting materials such as PEG diol, incompletely functionalized intermediates (e.g., Azido-PEG10-OH or HO-PEG10-CH2COOH), and reagents from the synthetic process. Accurate and reliable purity assessment is crucial to ensure the quality, consistency, and efficacy of the final bioconjugate.
Comparison of Analytical Methodologies
The choice of analytical technique for purity determination of this compound depends on the specific requirements of the analysis, including the desired level of detail, available instrumentation, and the nature of the potential impurities. HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most commonly employed methods.
| Method | Principle | Strengths | Limitations | Typical Purity Range Detected |
| HPLC with ELSD/CAD | Separation based on polarity (Reversed-Phase) or size (Size-Exclusion). Detection of non-volatile analytes. | Robust, quantitative, and widely available. Can separate oligomers and some impurities. | Requires a non-volatile analyte. May not identify unknown impurities. Sensitivity can be lower than MS. | 95-99% |
| LC-MS | Separation by HPLC followed by mass-to-charge ratio detection. | High sensitivity and specificity. Provides molecular weight information for impurity identification. | Can be less quantitative than HPLC with certain detectors. Matrix effects can suppress ionization. | >98% |
| NMR (¹H and ¹³C) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information. Can quantify the degree of end-group functionalization and identify impurities without a reference standard. | Lower sensitivity compared to HPLC and LC-MS. May not detect low-level impurities. Requires a relatively pure sample for clear spectra. | >95% |
Detailed Experimental Protocols
Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD)
This method is well-suited for the quantitative analysis of this compound and the separation of its oligomers.[1] Since PEG compounds lack a strong UV chromophore, an ELSD or Charged Aerosol Detector (CAD) is recommended.[]
Instrumentation:
-
HPLC system with a gradient pump and autosampler
-
Evaporative Light Scattering Detector (ELSD)
-
Reversed-Phase C18 or Polymer-based (e.g., PLRP-S) column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol (MeOH), HPLC grade
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase (e.g., 95:5 Water:ACN) to a concentration of 1-2 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 10-20 µL
-
-
ELSD Settings:
-
Nebulizer Temperature: 30-40 °C
-
Evaporator Temperature: 50-60 °C
-
Gas Flow (Nitrogen): 1.5-2.0 L/min
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a powerful tool for both the separation and identification of this compound and its potential impurities.[3]
Instrumentation:
-
LC-MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source
-
Reversed-Phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), LC-MS grade
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in 50:50 ACN:Water. Dilute to 10-50 µg/mL with the initial mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 1-5 µL
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5-4.5 kV
-
Source Temperature: 120-150 °C
-
Mass Range: m/z 100-2000
-
-
Data Analysis: Identify the [M+H]⁺ or [M+Na]⁺ adduct for this compound. Search for masses corresponding to potential impurities. Purity can be estimated based on the relative peak areas in the total ion chromatogram (TIC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is an excellent method for confirming the structure and assessing the purity of this compound by examining the end-group functionalities.[4]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of deuterated solvent.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the characteristic peaks for the azido and carboxylic acid terminal groups and compare them to the integral of the PEG backbone.
-
The presence of unexpected signals may indicate impurities. The purity can be estimated by comparing the integrals of the main compound's signals to those of the impurities.
-
Visualization of Experimental Workflows
Conclusion
The purity analysis of this compound is a critical step in ensuring the quality and performance of subsequent bioconjugation reactions. While HPLC with ELSD or CAD provides a robust and quantitative method for routine purity assessment, LC-MS offers superior capabilities for impurity identification. NMR spectroscopy serves as an invaluable tool for structural confirmation and quantification of end-group functionalization. For comprehensive characterization, a combination of these orthogonal techniques is often recommended. The choice of the primary analytical method will depend on the specific stage of research or development and the level of analytical detail required.
References
A Comparative Guide to Azido-PEG10-CH2COOH and its Shorter & Longer Chain Analogs in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The length of the polyethylene glycol (PEG) chain in these linkers significantly influences the physicochemical properties and biological activity of the final conjugate. This guide provides an objective comparison of Azido-PEG10-CH2COOH with its shorter and longer chain Azido-PEG-acid counterparts, supported by experimental data, to facilitate informed linker selection.
Impact of PEG Linker Length on Physicochemical Properties
The length of the PEG linker plays a crucial role in modulating the overall properties of a bioconjugate, including its solubility, stability, and pharmacokinetic profile.
Solubility: PEG is a hydrophilic polymer, and incorporating a PEG linker can significantly enhance the aqueous solubility of hydrophobic molecules.[1][2][3] Generally, a longer PEG chain imparts greater hydrophilicity. This is particularly advantageous when working with hydrophobic cytotoxic payloads in ADCs or complex small molecule ligands in PROTACs, as it can prevent aggregation and improve formulation.[4][5] Azido-PEG-acid linkers are soluble in water and many organic solvents.
Stability: PEGylation can protect bioconjugates from enzymatic degradation and reduce immunogenicity by creating a hydrophilic shield around the molecule. Longer PEG chains can offer enhanced protection, potentially leading to a longer circulation half-life.
Pharmacokinetics (PK): The hydrodynamic radius of a bioconjugate is increased with longer PEG chains, which can lead to reduced renal clearance and an extended plasma half-life. However, the relationship is not always linear, and an optimal PEG length often needs to be determined empirically for each specific application. For instance, in some antibody-drug conjugates, a threshold effect has been observed where increasing the PEG length beyond a certain point (e.g., PEG8) does not further decrease clearance.
Performance in Key Applications: ADCs and PROTACs
The choice of PEG linker length has a direct and profound impact on the efficacy of both ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. The linker's properties, including its length, are critical for the ADC's efficacy and safety.
Quantitative Comparison of ADC Performance with Varying PEG Linker Lengths
| Parameter | PEG Linker Length | Observation | Reference |
| In Vitro Cytotoxicity (IC50) | Short (e.g., PEG2, PEG4) | Generally, shorter linkers may lead to higher in vitro potency. | |
| Long (e.g., PEG8, PEG12) | Longer linkers can sometimes lead to a decrease in in vitro cytotoxicity. | ||
| Pharmacokinetics (Clearance) | Short (e.g., PEG2, PEG4) | Faster clearance compared to longer PEG linkers. | |
| Long (e.g., PEG8 and longer) | Slower clearance, with a plateau effect often observed beyond PEG8. | ||
| In Vivo Efficacy | Long (e.g., PEG8, PEG12) | Often associated with improved in vivo efficacy due to enhanced PK properties. |
Note: The data presented is a synthesis from multiple studies and the specific values can vary depending on the antibody, payload, and cancer cell line used.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. The linker in a PROTAC is not just a spacer but a critical component for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
| Parameter | PEG Linker Length | Observation | Reference |
| Degradation Potency (DC50) | Short (e.g., PEG1-3) | Can be highly potent, but often very sensitive to small changes in length. | |
| Medium (e.g., PEG4-8) | Often represents an optimal range for many target-ligase pairs. | ||
| Long (e.g., PEG10 and longer) | May be necessary for targets with deep binding pockets or to span larger distances, but can also lead to decreased potency due to entropic penalties. | ||
| Maximum Degradation (Dmax) | Optimal Length | An optimal linker length is crucial for achieving high Dmax values. | |
| Too Short or Too Long | Can lead to a significant reduction in Dmax. |
Note: The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of different PEG linkers.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using Click Chemistry
This protocol describes the conjugation of an azide-containing payload to an alkyne-functionalized antibody via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Alkyne-modified monoclonal antibody (mAb)
-
Azido-PEG-CH2COOH linker of desired length (e.g., PEG4, PEG10, PEG24)
-
Cytotoxic payload with a reactive group for conjugation to the linker's carboxylic acid
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Drug-Linker Synthesis: Activate the carboxylic acid of the Azido-PEG-CH2COOH linker and react it with the cytotoxic payload to form the azide-functionalized drug.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly made).
-
Dissolve the azide-functionalized drug in DMSO to a concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified mAb (e.g., at 1 mg/mL in PBS) with the desired molar excess of the azide-functionalized drug solution.
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes.
-
-
Click Reaction:
-
Add the CuSO₄/THPTA mixture to the mAb/drug solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours.
-
-
Purification:
-
Purify the resulting ADC using an SEC column to remove excess drug-linker and other small molecules.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
-
Assess the purity and aggregation of the ADC by SEC.
-
Protocol 2: In Vitro Cytotoxicity Assay of ADCs
This assay determines the potency of ADCs with different PEG linkers on cancer cell lines.
Materials:
-
Antigen-positive cancer cell line
-
Complete cell culture medium
-
ADCs with varying PEG linker lengths
-
Control antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the antigen-positive cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment:
-
Prepare serial dilutions of the ADCs and the control antibody in the cell culture medium.
-
Remove the old medium from the wells and add the ADC or control solutions. Include untreated wells as a negative control.
-
-
Incubation: Incubate the plates for a defined period (e.g., 72-120 hours) at 37°C in a humidified incubator.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the dose-response curves and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) for each ADC.
-
Protocol 3: PROTAC-Mediated Protein Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of a target protein induced by PROTACs with different PEG linkers.
Materials:
-
Cell line expressing the target protein
-
PROTACs with varying PEG linker lengths
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot equipment
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and treat them with varying concentrations of the PROTACs or DMSO for a specific duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies (target protein and loading control).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the dose-response curves to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) for each PROTAC.
-
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) can help illustrate the complex biological processes and experimental workflows involved.
Caption: Mechanism of action for a PROTAC.
Caption: ADC targeted delivery and mechanism.
Conclusion
The selection of an Azido-PEG-acid linker, and specifically its length, is a critical parameter in the design of ADCs and PROTACs. While this compound represents a versatile mid-length option, this guide highlights that the optimal PEG chain length is highly context-dependent. Shorter linkers may be advantageous for maximizing in vitro potency in some ADCs, whereas longer linkers often improve pharmacokinetic properties and in vivo efficacy. For PROTACs, an optimal linker length that facilitates stable ternary complex formation is paramount and must be empirically determined. The provided experimental protocols and comparative data serve as a valuable resource for researchers to systematically evaluate and select the most appropriate Azido-PEG-acid linker for their specific bioconjugation needs.
References
The Versatility of Heterobifunctional PEG Linkers: A Comparative Guide to Azido-PEG10-CH2COOH
In the landscape of bioconjugation and drug delivery, the choice of a chemical linker is paramount to the efficacy, stability, and overall success of a therapeutic or diagnostic agent. Among the vast array of available options, heterobifunctional linkers offer the distinct advantage of controlled, sequential conjugation of two different molecules. This guide provides a comprehensive comparison of a prominent polyethylene glycol (PEG)-based linker, Azido-PEG10-CH2COOH, with other alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Unveiling the Advantages of this compound
This compound is a heterobifunctional linker featuring an azide group at one terminus and a carboxylic acid at the other, separated by a 10-unit polyethylene glycol (PEG) spacer. This unique architecture imparts several key advantages:
-
Orthogonal Reactivity: The azide and carboxylic acid moieties react with distinct functional groups, allowing for a highly controlled and specific two-step conjugation process. The carboxylic acid can be activated to react with primary amines (e.g., lysine residues on proteins), while the azide group participates in highly efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] This orthogonality minimizes the formation of undesirable homodimers or other side products.[3]
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic PEG spacer significantly increases the water solubility of the resulting bioconjugate.[4][5] This is particularly crucial when working with hydrophobic drugs or proteins that are prone to aggregation, a common challenge in drug formulation.
-
Improved Pharmacokinetics and Reduced Immunogenicity: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to prolong the in-vivo circulation half-life of therapeutics. The PEG chain creates a hydrophilic shield that reduces renal clearance and protects the bioconjugate from enzymatic degradation. Furthermore, this shielding effect can mask epitopes on the conjugated molecule, thereby reducing its immunogenicity.
-
Flexible Spacer Arm: The 10-unit PEG chain provides a flexible and sufficiently long spacer arm, which can help to overcome steric hindrance between the conjugated molecules, ensuring that their biological activity is retained.
Comparative Analysis of Heterobifunctional Linkers
To provide a clear perspective on the performance of this compound, this section compares it with a traditional non-PEG linker, SMCC, and a promising alternative, a polysarcosine (PSar)-based linker.
Table 1: Quantitative Comparison of Heterobifunctional Linkers
| Feature | This compound | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Azido-PSar12-COOH (Representative PSar Linker) |
| Reactive Groups | Azide, Carboxylic Acid | NHS-ester, Maleimide | Azide, Carboxylic Acid |
| Reaction Chemistry | Click Chemistry (e.g., CuAAC), Amide bond formation | Amide bond formation, Michael addition | Click Chemistry (e.g., CuAAC), Amide bond formation |
| Spacer Composition | Polyethylene Glycol (PEG) | Cyclohexane-methyl | Polysarcosine (PSar) |
| Hydrophilicity | High | Low | High |
| Solubility Enhancement | Significant | Minimal | Significant |
| In-vivo Half-life | Extended | Variable, generally shorter than PEGylated counterparts | Extended, potentially longer than PEGylated counterparts for high DAR ADCs |
| Immunogenicity | Low, but anti-PEG antibodies can occur | Low | Very Low, non-immunogenic |
| Biodegradability | Non-biodegradable | Biodegradable (amide bond) | Biodegradable (amide bonds) |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these linkers in a research setting. Below are representative protocols for key conjugation reactions.
Protocol 1: Two-Step Protein-Small Molecule Conjugation using this compound
Objective: To conjugate a protein (containing accessible lysine residues) to an alkyne-functionalized small molecule.
Step A: Activation of Carboxylic Acid and Conjugation to Protein
-
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
-
-
Procedure:
-
Dissolve this compound, NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO to create a 10-20 mM stock solution of the activated NHS ester.
-
Add a 10-20 fold molar excess of the activated linker solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes.
-
Remove excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Step B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials:
-
Azide-functionalized protein from Step A
-
Alkyne-functionalized small molecule (dissolved in DMSO or water)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
-
Procedure:
-
In a reaction tube, add the azide-functionalized protein.
-
Add a 5-10 fold molar excess of the alkyne-functionalized small molecule.
-
Prepare a catalyst premix by mixing the CuSO4 and THPTA solutions in a 1:5 molar ratio.
-
Add the catalyst premix to the reaction mixture to a final copper concentration of 1-2 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable method to remove unreacted small molecules and catalyst components.
-
Protocol 2: One-Pot Protein-Small Molecule Conjugation using SMCC
Objective: To conjugate a protein (containing accessible lysine residues) to a thiol-containing small molecule.
-
Materials:
-
SMCC
-
Protein solution (1-10 mg/mL in amine-free, thiol-free buffer, e.g., PBS, pH 7.2-7.5)
-
Thiol-containing small molecule
-
Anhydrous DMF or DMSO
-
Desalting column
-
-
Procedure:
-
Dissolve SMCC in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Add a 10-20 fold molar excess of the SMCC solution to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.0).
-
Immediately add a 1.5-5 fold molar excess of the thiol-containing small molecule to the maleimide-activated protein.
-
Incubate for 1-2 hours at room temperature or 4 hours at 4°C.
-
Purify the final conjugate using SEC to remove unreacted small molecules.
-
Visualizing the Molecular Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Conclusion
The selection of a heterobifunctional linker is a critical decision in the design of bioconjugates. This compound stands out as a versatile and highly effective linker due to its orthogonal reactivity, the beneficial properties of the PEG spacer, and its proven utility in advanced applications like PROTACs. While traditional linkers like SMCC remain valuable for specific applications, the enhanced hydrophilicity and pharmacokinetic profile offered by PEGylated linkers often make them a superior choice. Furthermore, emerging alternatives such as polysarcosine-based linkers present exciting possibilities, particularly in the context of high-drug-to-antibody ratio conjugates, offering the potential for even greater stability and reduced immunogenicity. The choice of the optimal linker will ultimately depend on the specific requirements of the bioconjugate, including the nature of the molecules to be linked, the desired in vivo performance, and the synthetic strategy. This guide provides the foundational knowledge and practical protocols to aid researchers in making an informed decision for their bioconjugation needs.
References
A Head-to-Head Battle in Bioconjugation: Evaluating Alternatives to Azido-PEG10-CH2COOH
For researchers, scientists, and drug development professionals, the precise and efficient covalent attachment of molecules—a process known as bioconjugation—is a cornerstone of innovation. The choice of linker is critical to the success of creating antibody-drug conjugates (ADCs), targeted therapies, and diagnostic agents. While Azido-PEG10-CH2COOH has been a staple for introducing an azide functionality for subsequent "click chemistry," a range of powerful alternatives now offer distinct advantages in terms of reaction efficiency, specificity, and biocompatibility.
This guide provides an objective comparison of this compound with three prominent alternatives: NHS-PEG-COOH, Maleimide-PEG-COOH, and DBCO-PEG-COOH. We will delve into their performance, supported by experimental data, and provide detailed protocols to inform your selection for specific bioconjugation needs.
Performance Comparison: A Quantitative Overview
The efficiency, kinetics, and stability of a bioconjugation reaction are paramount for producing homogenous and effective conjugates. The following tables summarize key quantitative data for the different linker types. It is important to note that direct head-to-head comparisons across all linkers under identical conditions are limited in the literature; therefore, data from structurally similar compounds and representative experimental systems are presented to provide a comparative overview.
Table 1: Reaction Efficiency and Kinetics
| Linker Type | Target Functional Group | Coupling Chemistry | Typical Reaction Time | Reported Efficiency/Yield | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Considerations |
| Azido-PEG-COOH | Primary Amines (-NH₂) | EDC/NHS coupling | 2-4 hours | Variable, depends on conditions | Not widely reported for this specific reaction | Requires activation of the carboxylic acid. |
| NHS-PEG-COOH | Primary Amines (-NH₂) | Amine acylation | 30-60 minutes | >90% (under optimal conditions) | ~10² - 10³ | Sensitive to hydrolysis, especially at higher pH.[1] |
| Maleimide-PEG-COOH | Thiols (-SH) | Michael addition | 1-2 hours | >95% (under optimal conditions) | ~10³ | Specific for thiols at pH 6.5-7.5; potential for retro-Michael reaction.[2] |
| DBCO-PEG-COOH | Azides (-N₃) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 1-2 hours | >90% | ~0.1 - 1.0 | Copper-free, highly biocompatible; ideal for in vivo applications.[3][4] |
Table 2: Linkage Stability
| Linkage Type | Formed Bond | Stability Profile | Factors Affecting Stability |
| Azide-PEG-COOH (Amide bond) | Amide | Generally very stable | Stable across a wide pH range. |
| NHS-PEG-COOH (Amide bond) | Amide | Generally very stable | Stable once formed. |
| Maleimide-PEG-COOH (Thioether bond) | Thioether | Susceptible to retro-Michael reaction and hydrolysis of the succinimide ring.[5] | Thiol exchange with other molecules (e.g., glutathione) can lead to deconjugation. Ring hydrolysis can stabilize the linkage. |
| DBCO-PEG-COOH (Triazole) | Triazole | Highly stable | Extremely stable and resistant to chemical and enzymatic degradation. |
Experimental Protocols: A Side-by-Side Comparison
The following are generalized protocols for the conjugation of a PEG linker to an antibody. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.
Protocol 1: Antibody Labeling with this compound using EDC/NHS Chemistry
Objective: To conjugate an azide-functionalized PEG linker to primary amines on an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-5 mg/mL in PBS.
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS in the Reaction Buffer to final concentrations of 10 mM, 5 mM, and 5 mM, respectively.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation:
-
Add a 10- to 20-fold molar excess of the activated Azido-PEG-NHS ester solution to the antibody solution.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted linker using a size-exclusion chromatography column equilibrated with PBS.
Protocol 2: Antibody Labeling with NHS-PEG-COOH
Objective: To directly conjugate an NHS-activated PEG linker to primary amines on an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-PEG-COOH
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in PBS, pH 7.4.
-
NHS-PEG-COOH Solution Preparation: Immediately before use, prepare a 10 mM stock solution of NHS-PEG-COOH in anhydrous DMSO.
-
Conjugation:
-
Add a 10- to 20-fold molar excess of the NHS-PEG-COOH solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Purify the conjugate using a size-exclusion chromatography column equilibrated with PBS.
Protocol 3: Antibody Labeling with Maleimide-PEG-COOH
Objective: To conjugate a maleimide-functionalized PEG linker to reduced thiol groups on an antibody.
Materials:
-
Antibody in PBS, pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-PEG-COOH
-
Thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Size-exclusion chromatography column
Procedure:
-
Antibody Reduction:
-
To the antibody solution (2-5 mg/mL), add a 10-fold molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds.
-
-
Buffer Exchange: Remove excess TCEP by buffer exchange into a thiol-free buffer (pH 6.5-7.5) using a desalting column.
-
Conjugation:
-
Immediately add a 10- to 20-fold molar excess of Maleimide-PEG-COOH to the reduced antibody.
-
Incubate for 1-2 hours at room temperature with gentle stirring.
-
-
Purification: Purify the conjugate from unreacted linker using a size-exclusion chromatography column.
Protocol 4: Antibody Labeling with DBCO-PEG-COOH via SPAAC
Objective: To conjugate a DBCO-functionalized PEG linker to an azide-modified antibody. This protocol assumes the antibody has been pre-functionalized with an azide group (e.g., using Protocol 1).
Materials:
-
Azide-modified antibody in PBS, pH 7.4
-
DBCO-PEG-COOH
-
Anhydrous DMSO
-
Size-exclusion chromatography column
Procedure:
-
DBCO-PEG-COOH Solution Preparation: Prepare a 10 mM stock solution of DBCO-PEG-COOH in anhydrous DMSO.
-
Conjugation:
-
Add a 3- to 5-fold molar excess of the DBCO-PEG-COOH solution to the azide-modified antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification: Purify the resulting conjugate using a size-exclusion chromatography column to remove unreacted DBCO-PEG-COOH.
Visualizing the Bioconjugation Landscape
To better understand the processes involved, the following diagrams illustrate the general workflow of a bioconjugation experiment and the chemical principles behind the different conjugation strategies.
A generalized workflow for producing a bioconjugate.
Chemical principles of different bioconjugation strategies.
Conclusion: Selecting the Optimal Linker
The choice of a bioconjugation linker is a critical decision that significantly impacts the properties and performance of the final product. While this compound, in conjunction with EDC/NHS chemistry, provides a means to introduce an azide handle, direct amine-reactive linkers and advanced click chemistry reagents offer more streamlined and often more efficient alternatives.
-
NHS-PEG-COOH is a well-established and efficient choice for targeting primary amines, offering rapid reaction times. However, its hydrolytic instability requires careful handling.
-
Maleimide-PEG-COOH provides high specificity for thiol groups, enabling site-specific conjugation. The stability of the resulting thioether bond is a key consideration, with the potential for in vivo cleavage.
-
DBCO-PEG-COOH represents a state-of-the-art approach, offering high biocompatibility and specificity through copper-free click chemistry. It is the preferred choice for applications in living systems and when stability is paramount.
Ultimately, the optimal linker depends on the specific biomolecule, the desired properties of the conjugate, and the intended application. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to advance their bioconjugation strategies and accelerate the development of novel therapeutics and diagnostics.
References
A Comparative Guide to the Stability of the Triazole Linkage in Bioconjugation
The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex biomolecules by providing a highly efficient and selective method for forming 1,4-disubstituted 1,2,3-triazole linkages.[1][2][3] For researchers, scientists, and drug development professionals, the stability of this linkage is a critical parameter that dictates its suitability for various applications, from in vitro diagnostics to in vivo therapeutics. This guide provides an objective comparison of the triazole linkage's stability against other common chemical bonds, supported by experimental data and detailed protocols.
The 1,2,3-triazole ring is a robust and stable entity, a feature that makes it an excellent linker in bioconjugation and a reliable surrogate for the metabolically labile amide bond.[2][4] Its stability is not merely an anecdotal observation but is supported by a body of evidence demonstrating its resistance to a wide array of chemical, thermal, and enzymatic challenges.
Comparative Stability Data
The following table summarizes the stability of the triazole linkage in comparison to other common linkages under various conditions. It is important to note that direct, side-by-side quantitative comparisons under identical experimental conditions are sparse in the literature. The data presented here is a synthesis of findings from multiple studies.
| Linkage Type | Chemical Stability (Hydrolysis) | Thermal Stability | Enzymatic Stability (Proteolysis) |
| 1,2,3-Triazole | Highly stable across a wide pH range (pH 4-12); resistant to acid-base hydrolysis. | Generally stable up to high temperatures; decomposition temperatures for some derivatives are in the range of 142-319 °C. | Not cleaved by proteases or other common enzymes. |
| Amide | Susceptible to hydrolysis under acidic or basic conditions. | Thermally stable. | Readily cleaved by a wide variety of proteases, leading to low in vivo stability for peptides. |
| Ester | Prone to hydrolysis, especially under basic conditions. | Susceptible to hydrolysis at high temperatures. | Cleaved by esterases. |
| Disulfide | Stable at neutral pH, but readily cleaved by reducing agents (e.g., dithiothreitol, glutathione). | Less thermally stable than C-C bonds. | Can be reduced by enzymes with reductase activity. |
Experimental Protocols
Detailed methodologies are crucial for accurately assessing and comparing the stability of chemical linkages. Below are protocols for key experiments cited in the literature.
Protocol 1: Assessment of pH Stability
This protocol is designed to evaluate the hydrolytic stability of a triazole-linked compound in aqueous solutions at various pH values.
-
Preparation of Buffers: Prepare a series of buffer solutions covering a range of pH values (e.g., pH 4, 7.4, and 9). Common buffers include acetate for acidic pH, phosphate-buffered saline (PBS) for neutral pH, and borate or glycine for basic pH.
-
Sample Preparation: Prepare a stock solution of the test compound (e.g., a triazole-linked peptide) in a suitable solvent like DMSO at a concentration of 10 mM.
-
Incubation: Dilute the stock solution into each buffer to a final concentration of 10-50 µM. Incubate the solutions at a constant temperature, typically 37°C.
-
Time Points: Withdraw aliquots from each incubation mixture at multiple time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).
-
Quenching and Analysis: Immediately quench any potential degradation by adding an equal volume of cold acetonitrile or methanol. Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the intact compound remaining.
-
Data Analysis: Plot the percentage of the remaining intact compound against time for each pH condition to determine the degradation kinetics.
Protocol 2: Evaluation of Stability in Blood Plasma
This protocol assesses the stability of a triazole-linked compound in a biologically relevant matrix, which contains a plethora of enzymes.
-
Plasma Collection: Obtain fresh blood plasma (e.g., human, mouse, or rat) containing an appropriate anticoagulant (e.g., heparin or EDTA).
-
Sample Preparation: Prepare a stock solution of the test compound in DMSO.
-
Incubation: Spike the test compound into the plasma at a final concentration of 1-10 µM. For a control, spike the compound into a heat-inactivated plasma sample (heated at 56-60°C for 30-60 minutes to denature enzymes). Incubate all samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Protein Precipitation and Extraction: Stop the reaction and precipitate plasma proteins by adding 2-3 volumes of cold acetonitrile. Vortex the samples and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new tube, evaporate the solvent, and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis to quantify the parent compound.
-
Data Analysis: Calculate the half-life (t½) of the compound in plasma by plotting the natural logarithm of the remaining compound concentration versus time.
Visualizing the Triazole as an Amide Bond Mimic
The structural and electronic similarities, combined with the superior stability of the 1,4-disubstituted 1,2,3-triazole compared to a trans-amide bond, are key to its utility.
Caption: Bioisosteric relationship between an amide bond and a 1,4-disubstituted 1,2,3-triazole.
Workflow for Assessing Linkage Stability
The systematic evaluation of a novel linker's stability is a critical step in drug development and chemical biology. The following workflow outlines the key stages in this process.
Caption: A generalized workflow for the comprehensive stability assessment of a triazole linkage.
References
A Researcher's Guide to Functional Assays for Validating PEGylated Protein Activity
For researchers, scientists, and drug development professionals, confirming the biological activity of a PEGylated protein is a critical step. This guide provides a comparative overview of key functional assays, complete with experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation methods.
The covalent attachment of polyethylene glycol (PEG) to a therapeutic protein, a process known as PEGylation, is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of biotherapeutics. Benefits include increased serum half-life, reduced immunogenicity, and improved stability. However, the addition of PEG moieties can also present challenges, such as a potential reduction in the protein's biological activity due to steric hindrance. Therefore, rigorous functional validation is paramount.
This guide explores a range of in vitro and in vivo assays to assess the functional integrity of PEGylated proteins, comparing their performance with non-PEGylated counterparts and other alternatives.
Comparing the Impact of PEGylation on Protein Function: Quantitative Data
The decision to PEGylate a protein and the choice of PEGylation strategy often involve a trade-off between improved pharmacokinetics and potential loss of in vitro potency. The following tables summarize quantitative data from various studies, highlighting the impact of PEGylation on different classes of proteins.
| Protein Class | Protein Example | Assay Type | Key Parameter | Non-PEGylated Value | PEGylated Value | Fold Change | Reference |
| Enzyme | α-Chymotrypsin | Enzyme Kinetics | kcat (s⁻¹) | 58.3 | 28.9 (9 PEG molecules) | 0.50 | [1] |
| α-Chymotrypsin | Enzyme Kinetics | KM (mM) | 0.05 | 0.19 (9 PEG molecules) | 3.80 | [1] | |
| Cytokine | Interferon-α2a | Antiviral Assay | IC50 (pM) | 0.5 | 3.5 | 7.00 | [2] |
| Growth Factor | GLP-1 | Receptor Binding | IC50 (nM) | 1.2 | 15.4 (N-terminal PEG) | 12.83 | [3] |
| GLP-1 | Receptor Binding | IC50 (nM) | 1.2 | 2.1 (Lysine PEG) | 1.75 | [3] |
| Pharmacokinetic Parameters | ||||||
| Protein | GLP-1 | In vivo (rat) | Half-life (t½) | 2.6 min | 26.5 min | 10.19 |
| GLP-1 | In vivo (rat) | AUC (ng·h/mL) | 21.4 | 160.1 | 7.48 | |
| Proticles (nanoparticles) | In vivo (mouse) | Blood concentration (%ID/g at 1h p.i.) | 0.06 | 0.23 | 3.83 |
Key Functional Assays for PEGylated Proteins
The selection of an appropriate functional assay depends on the protein's mechanism of action. Below are detailed protocols for commonly used assays.
Enzyme Activity Assays
For PEGylated enzymes, it is crucial to determine the effect of PEGylation on their catalytic activity.
Experimental Protocol: Spectrophotometric Enzyme Activity Assay
This protocol is a general guideline and should be adapted for the specific enzyme and substrate.
-
Reagent Preparation:
-
Prepare a stock solution of the specific substrate in a suitable buffer.
-
Prepare a stock solution of the non-PEGylated and PEGylated enzyme in the same buffer.
-
Prepare a stop solution to terminate the enzymatic reaction, if necessary.
-
-
Assay Procedure:
-
Equilibrate all reagents to the optimal reaction temperature.
-
In a microplate or cuvette, add the reaction buffer.
-
Add a defined volume of the substrate solution.
-
Initiate the reaction by adding a specific amount of the enzyme (either PEGylated or non-PEGylated).
-
Monitor the change in absorbance over time at a specific wavelength using a spectrophotometer. This change corresponds to the formation of the product or the depletion of the substrate.
-
If using a stop solution, add it at defined time points to terminate the reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
To determine kinetic parameters like Michaelis-Menten constant (Kм) and maximum velocity (Vmax), perform the assay with varying substrate concentrations.
-
Plot the reaction velocity against substrate concentration and fit the data to the Michaelis-Menten equation.
-
Cell-Based Proliferation and Cytotoxicity Assays
These assays are fundamental for assessing the activity of PEGylated cytokines, growth factors, and some antibodies that induce cell proliferation or death.
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Culture:
-
Culture a cytokine-dependent cell line in appropriate media.
-
Wash the cells to remove any residual growth factors and resuspend them in assay medium.
-
-
Assay Procedure:
-
Plate the cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of the PEGylated and non-PEGylated protein (e.g., cytokine) in assay medium.
-
Add the diluted proteins to the cells and incubate for a period that allows for a measurable proliferative response (typically 24-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Plot the absorbance against the protein concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration).
-
Receptor Binding Assays
Binding affinity to the target receptor is a direct measure of a protein's functional integrity. Techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are powerful tools for this purpose.
Experimental Protocol: Bio-Layer Interferometry (BLI) Binding Assay
-
Reagent and Sensor Preparation:
-
Select an appropriate biosensor based on the ligand (the molecule to be immobilized). For example, use a Protein A or G sensor for Fc-containing proteins, or a streptavidin sensor for biotinylated proteins.
-
Prepare the ligand (e.g., the receptor) and the analyte (the PEGylated or non-PEGylated protein) in a suitable assay buffer.
-
-
Assay Procedure:
-
Baseline: Equilibrate the biosensors in the assay buffer to establish a stable baseline.
-
Loading: Immobilize the ligand onto the biosensor surface.
-
Association: Move the ligand-coated sensors into wells containing different concentrations of the analyte (PEGylated or non-PEGylated protein) and measure the binding in real-time.
-
Dissociation: Move the sensors back into buffer-only wells to measure the dissociation of the analyte from the ligand.
-
-
Data Analysis:
-
The binding and dissociation curves are recorded in a sensorgram.
-
Fit the data to a suitable binding model (e.g., 1:1 binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Immunoassays (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are versatile for quantifying the concentration of a PEGylated protein and can be adapted to assess its binding activity. A key consideration for PEGylated proteins is the potential for PEG to mask epitopes recognized by antibodies. To address this, anti-PEG antibodies can be utilized.
Experimental Protocol: Sandwich ELISA using an Anti-PEG Capture Antibody
This assay specifically measures the concentration of the PEGylated protein.
-
Coating:
-
Coat a 96-well plate with an anti-PEG monoclonal antibody and incubate overnight.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA or milk solution).
-
-
Sample Incubation:
-
Add standards (known concentrations of the PEGylated protein) and samples to the wells and incubate.
-
-
Detection:
-
Wash the plate and add a detection antibody that binds to the protein portion of the conjugate. This antibody should be labeled with an enzyme (e.g., HRP).
-
-
Substrate Addition:
-
Wash the plate and add a chromogenic substrate (e.g., TMB). The enzyme will convert the substrate, leading to a color change.
-
-
Data Analysis:
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of the PEGylated protein in the samples.
-
Visualizing Workflows and Pathways
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams have been generated using the DOT language.
Caption: General workflow for protein PEGylation and subsequent functional analysis.
Caption: Workflow for a sandwich ELISA to detect a PEGylated protein.
References
A Comparative Guide to the Efficiency of CuAAC and SPAAC in Bioconjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate ligation chemistry is paramount to success. Among the most powerful tools in the "click chemistry" arsenal are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] Both reactions form a stable triazole linkage, yet they differ significantly in their mechanism, kinetics, and biocompatibility, making the choice between them highly dependent on the specific application.[2] This guide provides an objective comparison of their efficiency, supported by experimental data and detailed protocols.
At a Glance: CuAAC vs. SPAAC
The fundamental distinction between CuAAC and SPAAC lies in their activation mechanism. CuAAC utilizes a copper(I) catalyst to activate a terminal alkyne for reaction with an azide.[1] In contrast, SPAAC is a copper-free reaction driven by the high ring strain of a cyclooctyne, which readily reacts with an azide. This difference has profound implications for their respective applications, particularly in biological systems.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for in vivo and live-cell applications |
| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹) | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne used |
| Alkyne Reactant | Terminal or internal alkynes (slower with internal) | Strained cyclooctynes (e.g., DBCO, BCN) |
| Reagent Accessibility | Simple alkynes are readily available and cost-effective | Strained cyclooctynes can be complex and expensive to synthesize |
| Side Reactions | Potential for oxidative homocoupling of alkynes and reactive oxygen species (ROS) formation | Cyclooctynes can be prone to side reactions if highly unstable |
Reaction Mechanisms and Experimental Workflow
The differing requirements for catalysis lead to distinct experimental workflows for CuAAC and SPAAC. CuAAC necessitates the addition of a copper source and a reducing agent to maintain the active Cu(I) state, along with a ligand to stabilize the copper and enhance reaction efficiency. SPAAC, being catalyst-free, offers a more streamlined procedure.
The chemical transformations underlying these workflows are also distinct. CuAAC proceeds via a copper-acetylide intermediate, leading to the formation of a 1,4-disubstituted triazole. SPAAC, on the other hand, is a true [3+2] cycloaddition, resulting in a mixture of regioisomers.
References
In vitro and in vivo stability of Azido-PEG10-CH2COOH bioconjugates.
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of a bioconjugate's efficacy, stability, and pharmacokinetic profile. This guide provides a comparative analysis of the in vitro and in vivo stability of bioconjugates synthesized using Azido-PEG10-CH2COOH, which utilizes "click chemistry," against other common bioconjugation linkers.
The this compound linker is a bifunctional molecule featuring a terminal azide group for bioorthogonal conjugation and a carboxylic acid for attachment to amine-containing molecules. The polyethylene glycol (PEG) spacer enhances solubility and reduces immunogenicity. The key reaction for this linker is the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), which forms a highly stable triazole ring.
Comparative In Vitro Stability
The in vitro stability of a bioconjugate is a crucial parameter, often assessed by its resistance to degradation in plasma or serum over time. The primary alternative to azide-alkyne click chemistry for site-specific conjugation is the maleimide-thiol reaction.
Key Findings from Experimental Data:
-
Azide Stability: Azide groups are generally stable under physiological conditions but can be reduced by phosphines like tris(2-carboxyethyl)phosphine (TCEP). They are, however, stable in the presence of dithiothreitol (DTT), another common reducing agent.
-
Maleimide Instability: The thioether bond formed from a maleimide-thiol reaction is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in biological systems. This can lead to the exchange of the conjugated molecule to other thiol-containing proteins. The stability of maleimide linkages is also pH-dependent, with increased instability at higher pH.
-
Triazole Stability: The 1,2,3-triazole ring formed via azide-alkyne cycloaddition is exceptionally stable and resistant to cleavage under a wide range of chemical and biological conditions.
Table 1: Comparative In Vitro Stability of Bioconjugation Linkages
| Linker Chemistry | Condition | Stability Metric (Half-life) | Key Observations |
| Azide-Alkyne (Triazole) | TCEP (Reducing Agent) | Unstable | Azides are reduced by TCEP. |
| DTT (Reducing Agent) | Stable | Preferable reducing agent for use with azides. | |
| Human Blood Plasma | High (Qualitative) | The resulting triazole is highly stable. | |
| Maleimide-Thiol (Thioether) | Glutathione (GSH) | ~4 minutes | Rapidly reacts, indicating high potential for thiol exchange. |
| pH 7.2 | Unstable | Susceptible to hydrolysis at neutral and basic pH. | |
| pH 2.8 | Stable | More stable under acidic conditions. |
Data synthesized from a comparative study on the stability of common click chemistry handles.
Comparative In Vivo Stability
In vivo stability is often measured by the pharmacokinetic profile of the bioconjugate, particularly its circulation half-life. A longer half-life is generally desirable for therapeutic applications.
Key Findings from Experimental Data:
-
Triazole-Linked Bioconjugates: Bioconjugates formed using click chemistry have demonstrated enhanced in vivo stability. For instance, a superfolder green fluorescent protein (sfGFP) conjugated with palmitic acid via a triazole linkage showed a 5-fold increase in serum half-life in mice compared to the unmodified protein (5.2 hours vs. 1.0 hour)[1]. Another study reported that a somatostatin analog with a triazole linkage had improved in vivo stability compared to its amide-linked counterpart, with 17% of the intact peptide remaining 5 minutes post-injection versus 6% for the amide version.
-
Maleimide-Linked Bioconjugates: The instability of the maleimide-thiol linkage observed in vitro often translates to in vivo settings, leading to premature cleavage of the conjugated payload. This can result in off-target toxicity and reduced therapeutic efficacy.
Table 2: Comparative In Vivo Half-Life of Bioconjugates
| Linker Chemistry | Bioconjugate | Animal Model | Half-Life | Fold Increase vs. Unmodified |
| Azide-Alkyne (Triazole) | sfGFP-Palmitic Acid | Mice | 5.2 hours | 5-fold[1] |
| Maleimide-Thiol (Thioether) | Not available in direct comparison | - | Generally lower due to in vivo instability | - |
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol is designed to assess the stability of a bioconjugate in plasma by monitoring the change in its integrity over time, often by measuring the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs).
Materials:
-
Bioconjugate of interest
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
LC-MS system
Procedure:
-
Dilute the bioconjugate to a final concentration of 1 mg/mL in plasma.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 3, 7 days), take aliquots of the plasma samples.
-
Immediately freeze the aliquots at -80°C to stop any further degradation.
-
Prior to analysis, thaw the samples and purify the bioconjugate from the plasma using affinity chromatography (e.g., Protein A for antibodies).
-
Analyze the purified bioconjugate by LC-MS to determine the extent of degradation or drug loss.
In Vivo Half-Life Determination
This protocol describes a general procedure for determining the pharmacokinetic profile and circulation half-life of a bioconjugate in an animal model.
Materials:
-
Bioconjugate of interest
-
Animal model (e.g., mice or rats)
-
Equipment for intravenous injection
-
Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)
-
Analytical method to quantify the bioconjugate in plasma (e.g., ELISA or LC-MS)
Procedure:
-
Administer a single intravenous (IV) dose of the bioconjugate to a cohort of animals.
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).
-
Process the blood samples to separate the plasma.
-
Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method.
-
Plot the plasma concentration of the bioconjugate versus time.
-
Fit the data to a pharmacokinetic model to calculate the elimination half-life (t½).
Visualizations
Caption: Workflow for in vitro and in vivo stability assessment of bioconjugates.
Caption: Comparison of Azide-Alkyne and Maleimide-Thiol conjugation stability.
References
Safety Operating Guide
Proper Disposal of Azido-PEG10-CH2COOH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like Azido-PEG10-CH2COOH is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
This compound is a bifunctional molecule containing an azide group, a polyethylene glycol (PEG) linker, and a carboxylic acid. While the PEG and carboxylic acid moieties are generally of low toxicity, the presence of the azide group necessitates careful handling and disposal due to its potential hazards. Organic azides can be energetic and potentially explosive, and they can react with acids to form highly toxic and explosive hydrazoic acid[1][2]. Therefore, treating this compound with appropriate caution is paramount.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations regarding chemical waste management. If a specific SDS for this compound is unavailable, the SDS for structurally similar compounds should be consulted for general guidance, keeping in mind that their properties may not be identical.
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat.
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The primary and safest method for the disposal of this compound, whether in solid form or in solution, is through your institution's hazardous waste management program. Chemical deactivation (quenching) of organic azides in a laboratory setting is not recommended without a specific, validated protocol and should only be performed by trained personnel.
1. Waste Segregation:
-
Dedicated Waste Stream: All waste containing this compound must be collected in a dedicated hazardous waste container.[1][2][3] Do not mix this waste with other chemical waste streams, especially acidic waste or waste containing heavy metals.
-
Solid Waste: Collect all contaminated solid materials, such as pipette tips, weighing paper, gloves, and other disposable labware, in a designated, leak-proof solid waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled, and compatible liquid waste container. Use plastic containers to avoid the formation of explosive metal azides.
2. Container Labeling:
-
All waste containers must be clearly and accurately labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The words "Contains Organic Azide."
-
Any other constituents in the waste mixture.
-
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials such as acids, oxidizing agents, and heavy metals.
-
Do not store azide-containing waste in direct sunlight or near sources of heat, friction, or shock.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
Spill and Decontamination Procedures
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department.
-
For a small solid spill: Wearing appropriate PPE, gently cover the spill with an absorbent, inert material such as vermiculite or sand. Avoid creating dust. Carefully sweep the material into a designated hazardous waste container and label it appropriately.
-
For a small liquid spill: Absorb the spill with an inert, non-combustible material (e.g., absorbent pads). Collect the contaminated absorbent material into a hazardous waste container.
-
Decontamination: Clean the spill area with a mild soap and water solution. Collect the cleaning materials and rinsate as hazardous waste. Do not use halogenated solvents for cleaning as they can form explosive compounds with azides.
Chemical Hazard and Incompatibility Data
| Hazard Classification | Description | Incompatible Materials |
| Organic Azide | Potentially explosive; sensitive to heat, shock, and friction. Can decompose violently. | Acids: Reacts to form highly toxic and explosive hydrazoic acid (HN₃). |
| Heavy Metals (e.g., copper, lead, silver, mercury): Can form highly shock-sensitive and explosive metal azides. Avoid contact with metal spatulas and plumbing. | ||
| Halogenated Solvents (e.g., dichloromethane, chloroform): Can form extremely unstable di- and tri-azidomethane. | ||
| Oxidizing Agents: Can lead to violent reactions. | ||
| PEG Moiety | Generally low toxicity and biodegradable. | Strong oxidizing agents. |
| Carboxylic Acid Moiety | Can react with bases. | Bases, oxidizing agents, reducing agents. |
Experimental Protocols Cited
While direct chemical deactivation of this compound in a standard lab setting is not recommended, understanding the principles of azide deactivation is crucial for safety. The following is a generalized protocol for the deactivation of inorganic azides, provided for informational purposes only. This procedure should not be attempted for this compound without specific guidance from a qualified chemist and your institution's EHS department.
Generalized Protocol for Deactivation of Dilute Inorganic Azide Solutions (e.g., Sodium Azide) This procedure must be performed in a properly functioning chemical fume hood.
-
Place the dilute aqueous azide solution (≤5%) in a three-necked flask equipped with a magnetic stirrer and an addition funnel.
-
With stirring, add a 20% aqueous solution of sodium nitrite, using approximately 1.5 grams of sodium nitrite for every gram of sodium azide.
-
Slowly add a 20% aqueous solution of sulfuric acid from the addition funnel until the solution is acidic (test with pH paper). The order of addition is critical.
-
Stir the mixture for at least one hour to ensure complete destruction of the azide. The reaction generates nitric oxide, a toxic gas, necessitating a fume hood.
-
Test for the presence of excess nitrite with starch-iodide paper (a blue color indicates completion).
-
Neutralize the resulting solution with a dilute base (e.g., sodium hydroxide) to a pH between 6 and 9 before disposal as regular aqueous waste, in accordance with local regulations.
Visualizing Disposal and Safety Workflows
References
Essential Safety and Operational Protocols for Handling Azido-PEG10-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling and disposal of Azido-PEG10-CH2COOH. Adherence to these procedures is essential to mitigate risks associated with the chemical's toxic and potentially explosive properties.
This compound is an organic azide, a class of compounds known for their potential to be energetic and sensitive to heat, light, friction, and shock.[1][2] The presence of the azide group (N3) necessitates specific precautions to prevent accidental decomposition, while the carboxylic acid moiety requires consideration of its reactive properties. This guide outlines the necessary personal protective equipment (PPE), engineering controls, handling procedures, and disposal methods to ensure safe laboratory operations.
I. Personal Protective Equipment (PPE) and Engineering Controls
The dual hazards of toxicity and potential explosivity of organic azides mandate stringent protective measures. The following table summarizes the required PPE and engineering controls for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. For higher-risk operations, consider a silver shield glove under the outer nitrile glove.[1] | Prevents skin absorption, as azides can be readily absorbed through the skin. Double-gloving provides an additional barrier against contamination.[1] |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement.[1] A full-face shield must be worn over goggles during procedures with a risk of splashing or explosion. | Protects against chemical splashes and potential explosive decomposition. |
| Body Protection | A fully buttoned, flame-resistant lab coat is mandatory. For tasks with a higher risk of exposure to splashes or aerosols, Tyvek sleeves or a full gown are recommended. | Prevents skin contact with the compound. |
| Engineering Controls | All manipulations must be performed in a certified chemical fume hood. A blast shield should be used for all reactions involving azides, especially when heating or concentrating the material. | Minimizes inhalation exposure and provides a physical barrier against potential explosions. |
II. Safe Handling and Operational Procedures
Strict adherence to the following operational protocols is mandatory to minimize the risk of incidents.
A. General Precautions:
-
Review Safety Data Sheets (SDS): Always consult the most recent SDS for the specific chemical being used.
-
Work in a Designated Area: Conduct all work with this compound in a designated area within a chemical fume hood.
-
Minimize Quantities: Whenever possible, work with the smallest practical quantities of the material.
-
Avoid Contamination: Do not use metal spatulas or tools, as they can form shock-sensitive heavy metal azides. Avoid contact with heavy metals and their salts.
-
Solvent Choice: Never use halogenated solvents such as dichloromethane or chloroform with azides, as this can form extremely unstable di- and tri-azidomethane.
-
Acid Incompatibility: Store and handle azides separately from acids. Accidental mixing can generate highly toxic and explosive hydrazoic acid.
B. Experimental Protocol for a Typical Coupling Reaction:
The terminal carboxylic acid of this compound can be reacted with primary amines in the presence of activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a stable amide bond.
-
Reagent Preparation:
-
Allow the this compound reagent to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the reagent in an appropriate anhydrous, non-halogenated solvent such as DMSO or DMF.
-
-
Activation of Carboxylic Acid:
-
In a chemical fume hood, behind a blast shield, dissolve the desired amount of this compound in an appropriate buffer (e.g., MES buffer, pH 4.5-6.0).
-
Add EDC and NHS to the solution to activate the carboxylic acid group. Allow the reaction to proceed for approximately 15 minutes at room temperature.
-
-
Coupling with Amine:
-
Add the amine-containing substrate to the activated PEG-acid solution.
-
For optimal coupling, adjust the pH of the reaction mixture to 7.2-7.5.
-
Allow the reaction to proceed for at least 2 hours at room temperature.
-
-
Quenching:
-
To quench the reaction and hydrolyze any unreacted NHS esters, add an amine-containing buffer such as Tris or a solution of hydroxylamine.
-
III. Disposal Plan
Azide-containing waste is hazardous and must be handled and disposed of properly to prevent the formation of explosive compounds in plumbing or waste containers.
A. Waste Segregation and Labeling:
-
Collect all azide-containing waste, including contaminated gloves, wipes, and solutions, in a dedicated, clearly labeled hazardous waste container.
-
The label must explicitly state "Azide Waste" and list the chemical contents.
-
Crucially, do not mix azide waste with acidic waste.
B. Deactivation/Quenching Procedure for Residual Azide:
Before disposal, any unreacted azide should be destroyed. This procedure must be performed in a fume hood with appropriate PPE.
-
Cooling and Dilution: Cool the reaction mixture in an ice bath. If necessary, dilute the mixture with a non-halogenated solvent to control the reaction rate.
-
Destruction: While stirring, slowly add a reducing agent such as a 20% aqueous solution of sodium nitrite followed by a 20% aqueous solution of sodium hydroxide. Alternatively, other reducing agents can be used. Monitor for any gas evolution or temperature changes.
-
Final Disposal: Once the azide has been quenched, the deactivated waste should be collected in a labeled hazardous waste container and disposed of through your institution's Environmental Health and Safety (EHS) department. Never pour azide-containing solutions down the drain , as they can react with lead or copper in the plumbing to form highly explosive metal azides.
IV. Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the absorbed material into a designated hazardous waste container for disposal. Decontaminate the spill area. |
Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
